Di-n-Butyl N,N-Diethylcarbamoylphosphonate
Description
The exact mass of the compound Dibutyl ((diethylamino)carbonyl)phosphonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203038. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Di-n-Butyl N,N-Diethylcarbamoylphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-n-Butyl N,N-Diethylcarbamoylphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-dibutoxyphosphoryl-N,N-diethylformamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28NO4P/c1-5-9-11-17-19(16,18-12-10-6-2)13(15)14(7-3)8-4/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZPJAFCJKGFQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C(=O)N(CC)CC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225380 | |
| Record name | Dibutyl ((diethylamino)carbonyl)phosphonate | |
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Molecular Weight |
293.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Dibutyl ((diethylamino)carbonyl)phosphonate | |
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CAS No. |
7439-69-2 | |
| Record name | Dibutyl P-[(diethylamino)carbonyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7439-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dibutyl ((diethylamino)carbonyl)phosphonate | |
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| Record name | 7439-69-2 | |
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| Record name | Dibutyl ((diethylamino)carbonyl)phosphonate | |
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| Record name | Dibutyl [(diethylamino)carbonyl]phosphonate | |
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| Record name | Dibutyl ((diethylamino)carbonyl)phosphonate | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for Di-n-Butyl N,N-Diethylcarbamoylphosphonate, a member of the carbamoylphosphonate class of organophosphorus compounds. Carbamoylphosphonates are of increasing interest due to their potential applications as enzyme inhibitors, ligands in catalysis, and intermediates in organic synthesis. This document details the most probable and efficient synthesis route, the Michaelis-Arbuzov reaction, providing a deep dive into the reaction mechanism, experimental protocol, characterization, and safety considerations. The content is structured to offer both theoretical understanding and practical, field-proven insights for successful synthesis.
Introduction and Strategic Overview
Di-n-Butyl N,N-Diethylcarbamoylphosphonate is an organophosphorus compound characterized by a phosphorus-carbon bond and a carbamoyl group. While specific applications of this exact molecule are not widely documented, the broader class of carbamoylphosphonates has garnered significant attention in medicinal chemistry and materials science. The synthesis of such molecules is pivotal for exploring their structure-activity relationships and potential therapeutic or industrial applications.
The core challenge in synthesizing this target molecule lies in the efficient formation of the P-C bond. The Michaelis-Arbuzov reaction stands out as a robust and versatile method for creating such bonds.[1][2] This guide will focus on a strategic approach to the synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate, leveraging the well-established principles of the Michaelis-Arbuzov reaction.
The Michaelis-Arbuzov Reaction: The Cornerstone of Synthesis
The Michaelis-Arbuzov reaction is a fundamental transformation in organophosphorus chemistry that converts trivalent phosphite esters into pentavalent phosphonates upon reaction with alkyl halides.[2] In the context of our target molecule, this reaction will involve the interaction of tri-n-butyl phosphite with N,N-diethylcarbamoyl chloride.
Reaction Mechanism and Rationale
The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of tri-n-butyl phosphite onto the electrophilic carbonyl carbon of N,N-diethylcarbamoyl chloride. This forms a tetrahedral intermediate which then expels a chloride ion to form a quasi-phosphonium salt intermediate.[2]
-
Dealkylation: The displaced chloride ion then acts as a nucleophile, attacking one of the n-butyl groups of the phosphonium salt in a second SN2 reaction. This results in the formation of the final product, Di-n-Butyl N,N-Diethylcarbamoylphosphonate, and n-butyl chloride as a volatile byproduct.[3]
The choice of an acyl halide, in this case, N,N-diethylcarbamoyl chloride, is crucial as it readily undergoes nucleophilic attack by the phosphite. The overall reaction is typically driven to completion by the removal of the volatile alkyl halide byproduct.
Caption: The Michaelis-Arbuzov reaction pathway for the synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate.
Materials and Equipment
| Reagent/Equipment | Purpose |
| Tri-n-butyl phosphite | Starting material |
| N,N-Diethylcarbamoyl chloride | Starting material |
| Anhydrous Toluene | Reaction solvent |
| Three-neck round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss |
| Dropping funnel | For controlled addition of reagent |
| Magnetic stirrer and stir bar | For homogeneous mixing |
| Heating mantle | For temperature control |
| Nitrogen or Argon gas supply | To maintain an inert atmosphere |
| Rotary evaporator | For solvent removal |
| Vacuum distillation apparatus | For product purification |
Step-by-Step Synthesis Procedure
-
Inert Atmosphere: Assemble the reaction apparatus (three-neck flask, reflux condenser, dropping funnel) and ensure it is dry. Purge the system with nitrogen or argon gas to create an inert atmosphere.
-
Reagent Addition: To the reaction flask, add tri-n-butyl phosphite (1.0 eq) dissolved in anhydrous toluene.
-
Controlled Addition: Add N,N-diethylcarbamoyl chloride (1.0 eq), also dissolved in anhydrous toluene, to the dropping funnel. Add the N,N-diethylcarbamoyl chloride solution dropwise to the stirred solution of tri-n-butyl phosphite over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 110-120 °C) and maintain for 3-6 hours.[3] The progress of the reaction can be monitored by observing the cessation of n-butyl chloride formation.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene solvent using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to remove any unreacted starting materials and the n-butyl chloride byproduct, yielding the pure Di-n-Butyl N,N-Diethylcarbamoylphosphonate.
Characterization of Di-n-Butyl N,N-Diethylcarbamoylphosphonate
The structure and purity of the synthesized compound should be confirmed using various spectroscopic techniques.[4]
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the n-butyl groups (triplet for CH₃, multiplets for CH₂), and the ethyl groups on the nitrogen (quartet for CH₂, triplet for CH₃). Long-range coupling of phosphorus to protons in the N-substituents may be observed.[5] |
| ¹³C NMR | Resonances for the carbons of the n-butyl and N,N-diethyl groups, and the carbonyl carbon. |
| ³¹P NMR | A single peak in the phosphonate region. |
| FT-IR | Characteristic absorption bands for the P=O (phosphoryl) and C=O (carbonyl) stretching vibrations.[5] The P-O stretching vibration is also a key identifier for organophosphorus compounds.[6] |
Safety and Handling
Organophosphorus compounds can be toxic, and proper safety precautions are essential.[7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[8]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[9]
-
Handling: Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
Alternative Synthesis Routes
While the Michaelis-Arbuzov reaction is the most direct route, other methods for forming P-C bonds could be explored. For instance, acyl(chloro)phosphines can be used as precursors to synthesize related compounds.[10][11] Another approach could involve the reaction of a phosphonochloridate with a suitable nucleophile, a common method for synthesizing phosphonopeptides.[12] However, for the specific target molecule, the Michaelis-Arbuzov reaction remains the most efficient and straightforward pathway.
Conclusion
The synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate can be reliably achieved through the Michaelis-Arbuzov reaction. This guide has provided a comprehensive framework, from the underlying chemical principles to a detailed experimental protocol and necessary safety measures. By understanding the causality behind the experimental choices and adhering to the outlined procedures, researchers can confidently synthesize this and related carbamoylphosphonates for further investigation into their chemical and biological properties.
References
- CN101735266A - Method for synthesizing n-butyl phosphate mono-ester/diester - Google Patents.
-
Synthesis of Phosphonates via Michaelis-Arbuzov Reaction - Bentham Science Publisher. Available at: [Link]
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Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Available at: [Link]
- CN110922428A - Synthesis method of chlorophosphine compound - Google Patents.
- CN102746333A - Synthetic method of N-(n-butyl) thiophosphoric triamide - Google Patents.
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Synthesis of Derivatives of Di-butyldithiocarbamates. Available at: [Link]
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Michaelis-Arbuzov Phosphonate Synthesis - ResearchGate. Available at: [Link]
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Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O). Available at: [Link]
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The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo - UNH Scholars Repository. Available at: [Link]
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Synthesis of acyl(chloro)phosphines enabled by phosphinidene transfer - RSC Publishing. Available at: [Link]
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Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Available at: [Link]
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Synthesis, characterization, antimicrobial activities and computational studies of some carbamoyl phosphonates - ResearchGate. Available at: [Link]
-
Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study - MDPI. Available at: [Link]
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Synthesis of acyl(chloro)phosphines enabled by phosphinidene transfer - ResearchGate. Available at: [Link]
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Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. Available at: [Link]
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SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]
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Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PMC - NIH. Available at: [Link]
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Carbamylphosphonates and Related Compounds—Nuclear-Magnetic-Resonance and Infrared Spectra - Sci-Hub. Available at: [Link]
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Di(p-tert-butylphenyl)-N,N-di-(isobutyl)carbamoylmethylphosphine oxide and its organotin and uranyl adducts: Structural and spectroscopic characterization - ResearchGate. Available at: [Link]
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Synthetic Methods of Phosphonopeptides - MDPI. Available at: [Link]
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Organophosphate - Wikipedia. Available at: [Link]
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Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules - Frontiers. Available at: [Link]
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Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates - EPA. Available at: [Link]
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An In-depth Technical Guide to Di-n-Butyl N,N-Diethylcarbamoylphosphonate (CAS: 7439-69-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-n-Butyl N,N-Diethylcarbamoylphosphonate, with the CAS number 7439-69-2, is an organophosphorus compound characterized by a phosphonate group attached to a carbamoyl moiety.[1] This bifunctional nature imparts specific chemical properties that make it a subject of interest in various chemical and industrial applications, most notably as a solvent extraction agent.[2][3] This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, key applications with a focus on solvent extraction, and important safety considerations. The information presented herein is intended to be a valuable resource for researchers and professionals working with or considering the use of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Di-n-Butyl N,N-Diethylcarbamoylphosphonate is essential for its handling, application, and the interpretation of experimental results. A summary of these properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 7439-69-2 | [1] |
| Molecular Formula | C₁₃H₂₈NO₄P | [1] |
| Molecular Weight | 293.34 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.031 g/cm³ | [][5] |
| Boiling Point | 132-134 °C at 1 mmHg | [6] |
| Solubility | Immiscible in water; Miscible with most common organic solvents. | |
| Refractive Index | 1.453 | [6] |
Synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate
Conceptual Synthesis Workflow
Caption: Conceptual two-step synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Generation of the Phosphite Anion
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH) to the flask under a nitrogen atmosphere.
-
Slowly add dibutyl phosphite dropwise to the suspension of NaH in THF.
-
Allow the reaction mixture to stir at 0 °C for one hour, during which time the evolution of hydrogen gas should cease, indicating the formation of the sodium salt of dibutyl phosphite.
Step 2: Reaction with N,N-Diethylcarbamoyl Chloride
-
To the solution of the phosphite anion from Step 1, slowly add a solution of N,N-diethylcarbamoyl chloride in anhydrous THF via the dropping funnel at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain Di-n-Butyl N,N-Diethylcarbamoylphosphonate as a colorless liquid.
Spectroscopic Characterization
Spectroscopic data is crucial for the verification of the structure and purity of the synthesized compound.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the P=O (phosphoryl) group, C=O (carbonyl) group of the amide, and C-O-P linkages.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound (293.34 g/mol ).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would display signals corresponding to the protons of the two n-butyl groups and the two ethyl groups. The chemical shifts and splitting patterns would be indicative of their respective chemical environments.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the n-butyl and diethylamino groups, as well as the carbonyl carbon.
-
³¹P NMR: The phosphorus-31 NMR spectrum is expected to show a single resonance, characteristic of a phosphonate ester. The precise chemical shift would be informative about the electronic environment of the phosphorus atom.
-
Note: While IR and MS data are available in public databases, experimental NMR data for Di-n-Butyl N,N-Diethylcarbamoylphosphonate was not found in the conducted searches. The information above represents the expected spectroscopic features.
Applications in Solvent Extraction
The primary application of Di-n-Butyl N,N-Diethylcarbamoylphosphonate lies in its use as a solvent extraction reagent, particularly for the separation of metal ions.[2][3] The presence of both a phosphoryl (P=O) and a carbonyl (C=O) group allows for the chelation of metal ions, facilitating their transfer from an aqueous phase to an organic phase.
Mechanism of Extraction
The extraction process involves the formation of a coordination complex between the metal ion and the Di-n-Butyl N,N-Diethylcarbamoylphosphonate molecule. The phosphoryl and carbonyl oxygens act as Lewis bases, donating electron pairs to the metal cation, which acts as a Lewis acid.
Caption: Simplified representation of the solvent extraction of a metal ion using DBDECP.
A Precautionary Note on Purity
It is crucial for researchers to be aware that commercially available Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) may contain aqueous-soluble impurities. These impurities can significantly impact the distribution ratios observed in tracer-scale radiochemical experiments, leading to inconsistent and potentially erroneous results. Therefore, purification of the commercial reagent is highly recommended before its use in quantitative solvent extraction studies.
Safety and Handling
Di-n-Butyl N,N-Diethylcarbamoylphosphonate is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid inhaling vapors or mist.
-
Ingestion: Do not ingest.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
Di-n-Butyl N,N-Diethylcarbamoylphosphonate is a valuable organophosphorus compound with demonstrated utility as a solvent extraction agent. This guide has provided a detailed overview of its chemical and physical properties, a proposed synthetic pathway, and key considerations for its application, particularly the importance of purity in solvent extraction studies. As with any chemical reagent, a thorough understanding of its properties and adherence to safety protocols are paramount for successful and safe research.
References
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PubChem. Dibutyl ((diethylamino)carbonyl)phosphonate. [Link]
-
Thermo Fisher Scientific. Di-n-butyl N,N-diethylcarbamoylphosphonate, 94%, Thermo Scientific 25 g. [Link]
- Google Patents. Method for treating N-(n-butyl) thiophosphorictriamide (NBPT) waste mother liquors.
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Taylor & Francis Online. A PRECAUTIONARY NOTE ON THE USE OF DIBOTYL-N,N-DIETHYLCARBAMOYLPHOSPHONATE IN SOLVENT EXTRACTION. [Link]
- Google Patents.
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A PRECAUTIONARY NOTE ON THE USE OF DIBOTYL-N,N-DIETHYLCARBAMOYLPHOSPHONATE IN SOLVENT EXTRACTION. [Link]
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An In-Depth Technical Guide to Dibutyl N,N-diethylcarbamoylmethylphosphonate (DBDECMP)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Core Principles of DBDECMP
Dibutyl N,N-diethylcarbamoylmethylphosphonate (DBDECMP) is a versatile organophosphorus compound with significant potential across various scientific disciplines, including agriculture and chemical synthesis.[1] Its utility as an intermediate in the production of pesticides, herbicides, and pharmaceuticals stems from its unique molecular structure, which allows for targeted modifications to enhance biological activity and stability.[1] This guide provides a comprehensive overview of the essential physical and chemical properties of DBDECMP, detailed methodologies for its characterization, and insights into its stability and handling, serving as a vital resource for professionals in research and development.
Section 1: Physicochemical Characterization of DBDECMP
A thorough understanding of the physicochemical properties of DBDECMP is fundamental to its application and development. These properties dictate its behavior in various systems and are crucial for process optimization, formulation development, and safety assessments.
Core Physical and Chemical Properties
DBDECMP is typically a colorless to pale yellow liquid.[1] Its key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | Dibutyl N,N-diethylcarbamoylmethylphosphonate | Chem-Impex[1] |
| Synonyms | N,N-Diethylcarbamoylmethylphosphonic acid dibutyl ester, DBDECMP | Chem-Impex[1] |
| CAS Number | 7439-68-1 | Chem-Impex[1] |
| Molecular Formula | C₁₄H₃₀NO₄P | Chem-Impex[1] |
| Molecular Weight | 307.37 g/mol | Chem-Impex[1] |
| Appearance | Colorless to pale yellow liquid | Chem-Impex[1] |
| Boiling Point | 172 °C at 3 mmHg | Chem-Impex[1] |
| Purity | ≥ 98% | Chem-Impex[1] |
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of DBDECMP. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of the molecular structure.
IR spectroscopy is used to identify the functional groups present in DBDECMP. Characteristic absorption bands in the IR spectrum correspond to specific bond vibrations. Key expected absorptions include those for the P=O (phosphoryl), C=O (carbonyl), C-O, and C-N bonds.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of DBDECMP. The molecular ion peak confirms the molecular weight, while the fragmentation pattern offers clues about the molecule's structure and bond strengths.
Section 2: Synthesis and Purification
The synthesis of DBDECMP is a critical process for obtaining high-purity material for research and development. While specific industrial synthesis protocols are often proprietary, a general understanding of the synthetic route and subsequent purification is essential.
Synthesis Pathway
A potential synthetic pathway for DBDECMP can be visualized as follows:
Caption: Workflow for the purification of DBDECMP via vacuum distillation.
Section 3: Stability and Degradation
Understanding the stability of DBDECMP is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Stability studies are essential for regulatory compliance and ensuring product quality.
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways under stressed conditions. These studies typically involve exposing DBDECMP to acid and alkali hydrolysis, oxidation, thermal stress, and photolytic stress.
The stability of DBDECMP in aqueous solutions at different pH values is a critical parameter. Organophosphates can be susceptible to hydrolysis, particularly under acidic or basic conditions. The ester and amide linkages in DBDECMP are potential sites for hydrolytic cleavage.
Exposure to oxidizing agents can lead to the degradation of DBDECMP. The phosphorus center and the alkyl chains are potential sites of oxidation.
Thermal degradation studies help to determine the temperature at which DBDECMP begins to decompose. Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. [2]
Exposure to light, particularly UV radiation, can induce photodegradation. The chromophores within the molecule will determine its susceptibility to photodegradation.
Analytical Methods for Stability Assessment
A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is often suitable for this purpose.
Section 4: Safety and Handling
Proper handling and storage of DBDECMP are essential to ensure the safety of laboratory personnel.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any vapors.
-
Storage: Store DBDECMP at room temperature in a tightly sealed container. [1]* Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.
Section 5: Applications and Mechanism of Action
DBDECMP is a versatile organophosphorus compound with applications in various fields. [1]
Agrochemicals
It serves as an intermediate in the synthesis of pesticides and herbicides, contributing to enhanced crop protection. [1]The phosphonate group plays a crucial role in the biological activity of these agrochemicals. [1]
Pharmaceuticals and Fine Chemicals
DBDECMP is also utilized in the synthesis of pharmaceuticals and other fine chemicals. [1]Its structure allows for the introduction of the phosphonate moiety, which can enhance the bioactivity and stability of the final product. [1]
Solvent Extraction
The carbamoylmethylphosphonate structure of DBDECMP makes it an effective extractant for certain metal ions. The oxygen atoms of the phosphoryl and carbonyl groups can act as Lewis bases to coordinate with metal cations, facilitating their transfer from an aqueous phase to an organic phase.
References
-
Dibutyl N,N-diethylcarbamoylmethylphosphonate. Chem-Impex. Available at: [Link]
-
Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost. PubMed. Available at: [Link]
-
Continuous flow synthesis and purification process of dbcAMP‐Ca.. ResearchGate. Available at: [Link]
-
1 Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. Available at: [Link]
-
Optimization of forced degradation using experimental design and development of a stability-indicating liquid chromatographic assay method for rebamipide in bulk and tablet dosage form. PubMed. Available at: [Link]
-
Dibutyl [(diethylamino)carbonyl]phosphonate | C13H28NO4P | CID 81944. PubChem. Available at: [Link]
-
Systematic degradation analysis in renewable energy-powered proton exchange membrane water electrolysis. RSC Publishing. Available at: [Link]
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Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. PMC - NIH. Available at: [Link]
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Dibutyl phthalate. Wikipedia. Available at: [Link]
-
Dibutyl methylphosphonate | C9H21O3P | CID 16994. PubChem. Available at: [Link]
-
Degradation analysis during fast lifetime cycling of sulfide-based all-solid-state Li-metal batteries using in situ electrochemical impedance spectroscopy. Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
-
Dibutyl Phthalate | C16H22O4 | CID 3026. PubChem. Available at: [Link]
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Di-n-Butyl N,N-Diethylcarbamoylphosphonate molecular structure and weight
An In-Depth Technical Guide to the Molecular Structure and Weight of Di-n-Butyl N,N-Diethylcarbamoylphosphonate
For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular characteristics is fundamental. This guide provides a detailed examination of the molecular structure and weight of Di-n-Butyl N,N-Diethylcarbamoylphosphonate, a compound of interest in various chemical and pharmaceutical applications.
Chemical Identity and Nomenclature
Di-n-Butyl N,N-Diethylcarbamoylphosphonate is systematically named 1-dibutoxyphosphoryl-N,N-diethylformamide according to IUPAC nomenclature.[1][2] It is also known by several synonyms, including dibutyl diethylamino carbonyl phosphonate and n,n-diethylcarbamoylphosphonic acid dibutyl ester.[2] The compound is uniquely identified by its CAS Registry Number, 7439-69-2 .[1][2]
Molecular Formula and Weight
The elemental composition of Di-n-Butyl N,N-Diethylcarbamoylphosphonate is represented by the molecular formula C13H28NO4P .[1][2] Based on this composition, the molecular weight of the compound is calculated to be approximately 293.34 g/mol .[1][2]
| Property | Value | Source |
| Molecular Formula | C13H28NO4P | PubChem[1], Thermo Scientific[2] |
| Molecular Weight | 293.34 g/mol | PubChem[1], Thermo Scientific[2] |
| CAS Number | 7439-69-2 | PubChem[1], Thermo Scientific[2] |
Molecular Structure
The structural arrangement of Di-n-Butyl N,N-Diethylcarbamoylphosphonate is key to its chemical properties and reactivity. The molecule features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two butoxy groups and a carbamoyl group. The N,N-diethylcarbamoyl group consists of a carbonyl group bonded to a nitrogen atom, which is, in turn, bonded to two ethyl groups.
The connectivity of the atoms can be represented by the SMILES string: CCCCP(=O)(C(=O)N(CC)CC)OCCCC.[1][2]
2D Structural Representation
The following diagram illustrates the two-dimensional chemical structure of Di-n-Butyl N,N-Diethylcarbamoylphosphonate, showing the arrangement and bonding of its constituent atoms.
Caption: 2D structure of Di-n-Butyl N,N-Diethylcarbamoylphosphonate.
Experimental Data and Protocols
While detailed experimental protocols for the synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate are proprietary and vary between manufacturers, the general approach involves the reaction of a suitable phosphite with N,N-diethylchloroacetamide. Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.
General Synthetic Workflow:
Caption: Generalized workflow for the synthesis and verification of the compound.
References
-
PubChem. Dibutyl [(diethylamino)carbonyl]phosphonate. National Center for Biotechnology Information. [Link][1]
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A Comprehensive Technical Guide to the Solubility of Di-n-Butyl N,N-Diethylcarbamoylphosphonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECMP) is a versatile organophosphorus compound with significant applications in various scientific and industrial fields, including as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its efficacy in these applications is often intrinsically linked to its behavior in solution, making a thorough understanding of its solubility in organic solvents a critical parameter for process development, formulation, and analytical method design. This guide provides an in-depth technical overview of the solubility characteristics of DBDECMP, including theoretical considerations, predicted solubility in common organic solvents, a detailed experimental protocol for solubility determination, and suitable analytical techniques for quantification.
Physicochemical Properties of Di-n-Butyl N,N-Diethylcarbamoylphosphonate
A foundational understanding of the physicochemical properties of DBDECMP is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₈NO₄P | [2] |
| Molecular Weight | 293.34 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 132-134 °C at 1 mmHg | [3] |
| Refractive Index | 1.453 | [3] |
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. The molecular structure of DBDECMP, featuring both polar and non-polar moieties, dictates its interaction with various organic solvents.
The key structural features influencing the solubility of DBDECMP are:
-
Phosphoryl Group (P=O): This is a polar group capable of acting as a hydrogen bond acceptor.
-
Carbamoyl Group (C=O): Similar to the phosphoryl group, this is a polar group that can accept hydrogen bonds.
-
N,N-Diethylamino Group: The nitrogen atom in this group can also act as a hydrogen bond acceptor.
-
Di-n-butyl Ester Groups: These long alkyl chains are non-polar and contribute to the compound's lipophilicity.
The interplay between these polar and non-polar regions determines the solubility of DBDECMP in different classes of organic solvents.
Predicted Solubility in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High to complete miscibility | The hydroxyl group in alcohols can act as a hydrogen bond donor, interacting favorably with the phosphoryl and carbamoyl groups of DBDECMP. The alkyl chains of both the solvent and solute also allow for van der Waals interactions. |
| Ketones | Acetone, Methyl Ethyl Ketone | High to complete miscibility | Ketones are polar aprotic solvents with a carbonyl group that can act as a hydrogen bond acceptor, similar to the polar groups in DBDECMP. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Good to high solubility | Ethers are relatively polar and can act as hydrogen bond acceptors, facilitating dissolution of DBDECMP. |
| Aromatic Hydrocarbons | Toluene, Xylene | Good to high solubility | The non-polar butyl chains of DBDECMP will interact favorably with the aromatic ring of these solvents through van der Waals forces. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate to good solubility | The long butyl chains of DBDECMP will have favorable van der Waals interactions with aliphatic hydrocarbons. However, the polar groups of DBDECMP may limit complete miscibility. |
| Chlorinated Solvents | Dichloromethane, Chloroform | High to complete miscibility | These solvents have a polarity that is intermediate between polar and non-polar solvents, making them good solvents for a wide range of organic compounds, including DBDECMP. |
Experimental Determination of Solubility
A precise determination of the solubility of DBDECMP in various organic solvents requires a systematic experimental approach. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[4]
Experimental Workflow
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Protocol
-
Material Preparation:
-
Ensure the Di-n-Butyl N,N-Diethylcarbamoylphosphonate to be used is of high purity.
-
Use analytical grade organic solvents.
-
-
Equilibrium Setup:
-
In a series of sealed, temperature-controlled vessels (e.g., screw-cap vials or flasks), add a measured volume of the chosen organic solvent.
-
Add an excess amount of DBDECMP to each vessel to ensure that a saturated solution is formed. The presence of undissolved DBDECMP at the end of the equilibration period is crucial.
-
Place the vessels in a constant-temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. This can range from several hours to days, and the required time should be determined empirically by taking measurements at different time points until the concentration of DBDECMP in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended particles.
-
Immediately dilute the collected aliquot with a known volume of the pure solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method to determine the concentration of DBDECMP. Suitable methods are discussed in the following section.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula:
S = (C × V_diluted) / V_aliquot
Where:
-
C = Concentration of DBDECMP in the diluted sample (e.g., in g/L or mol/L)
-
V_diluted = Total volume of the diluted sample
-
V_aliquot = Volume of the supernatant taken for dilution
-
-
Analytical Methods for Quantification
Accurate quantification of DBDECMP in the prepared solutions is critical for reliable solubility data. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two of the most suitable techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the analysis of non-volatile, thermally labile compounds like DBDECMP.
-
Column: A reverse-phase column (e.g., C18) is typically suitable.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is a common choice. The exact ratio can be optimized to achieve good separation and peak shape.
-
Detector: A UV detector can be used if DBDECMP has a suitable chromophore. If not, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) would be more appropriate.
-
Quantification: A calibration curve should be prepared using standard solutions of DBDECMP of known concentrations.
Gas Chromatography (GC)
GC is another powerful technique for the separation and quantification of volatile and thermally stable compounds.
-
Column: A capillary column with a non-polar or moderately polar stationary phase is recommended.
-
Injector: A split/splitless injector is commonly used.
-
Carrier Gas: Helium or hydrogen are typical carrier gases.
-
Detector: A Flame Ionization Detector (FID) is a common choice for organic compounds. For higher sensitivity and selectivity, a mass spectrometer (MS) can be used.
-
Quantification: Similar to HPLC, a calibration curve is generated from standard solutions to quantify the concentration of DBDECMP in the samples.
Conclusion
A comprehensive understanding of the solubility of Di-n-Butyl N,N-Diethylcarbamoylphosphonate in organic solvents is paramount for its effective application in research and industry. While specific quantitative data is sparse, a theoretical understanding of its molecular structure allows for reliable predictions of its solubility behavior. For precise data, the isothermal shake-flask method, coupled with a robust analytical technique such as HPLC or GC, provides a reliable experimental framework. This guide serves as a valuable resource for scientists and professionals working with DBDECMP, enabling informed solvent selection and facilitating the development of robust and efficient processes.
References
-
PubChem. (n.d.). Dibutyl [(diethylamino)carbonyl]phosphonate. Retrieved from [Link]
- G. L. Stales, G. R. Choppin. (1988). The synergic effect of neutral organophosphorus ligands combined with acidic β-diketones for the extraction and separation of trivalent actinides. Dalton Transactions. DOI:10.1039/D4DT03310H
-
ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]
Sources
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- 2. Dibutyl [(diethylamino)carbonyl]phosphonate | C13H28NO4P | CID 81944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Di-n-butyl N,N-diethylcarbamoylphosphonate, 94%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. researchgate.net [researchgate.net]
1H and 13C NMR spectra of Di-n-Butyl N,N-Diethylcarbamoylphosphonate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate
Introduction
Di-n-butyl N,N-diethylcarbamoylphosphonate (CAS: 7439-69-2) is an organophosphorus compound of significant interest in various domains of chemical synthesis.[1][2] It serves as a versatile intermediate in the development of agrochemicals, including pesticides and herbicides, and is also utilized in the synthesis of pharmaceuticals and fine chemicals where the phosphonate moiety is crucial for enhancing bioactivity and stability.[3] The structural complexity of such molecules, which feature a stereogenic phosphorus center and multiple flexible alkyl chains, necessitates robust analytical techniques for unambiguous characterization and quality control.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical method for the structural elucidation of organophosphorus compounds. The presence of the magnetically active ³¹P nucleus (100% natural abundance) provides an additional layer of structural information through its coupling to nearby ¹H and ¹³C nuclei, making NMR an indispensable tool for confirming identity, assessing purity, and understanding the electronic environment of the molecule.[4]
This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the ¹H and ¹³C NMR spectra of Di-n-Butyl N,N-Diethylcarbamoylphosphonate. It details the principles of spectral interpretation, offers a validated experimental protocol for data acquisition, and presents a thorough analysis of the expected spectral features, grounded in established principles of NMR spectroscopy.
Molecular Structure and Physicochemical Properties
A precise understanding of the molecule's structure is fundamental to interpreting its NMR spectra. Di-n-Butyl N,N-Diethylcarbamoylphosphonate consists of a central phosphorus atom double-bonded to an oxygen atom. The phosphorus is also single-bonded to two n-butoxy groups and directly to the carbonyl carbon of an N,N-diethylcarbamoyl group.
IUPAC Name: 1-dibutoxyphosphoryl-N,N-diethylformamide[1][2] Molecular Formula: C₁₃H₂₈NO₄P[1][2] SMILES: CCCCOP(=O)(C(=O)N(CC)CC)OCCCC[1][2]
For clarity in the subsequent NMR analysis, the proton (H) and carbon (C) atoms are labeled as shown in the structure below:
Table 1: Physicochemical Properties of Di-n-Butyl N,N-Diethylcarbamoylphosphonate
| Property | Value | Reference(s) |
| CAS Number | 7439-69-2 | [1][2] |
| Molecular Weight | 293.34 g/mol | [1][2] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 132-134 °C at 1 mmHg | [2] |
| Refractive Index | 1.453 | [2] |
Principles of NMR Spectroscopy for DBDECP Analysis
The NMR spectra of Di-n-Butyl N,N-Diethylcarbamoylphosphonate are defined by three key parameters: chemical shift (δ), spin-spin coupling (J), and signal integration. The most distinctive feature is the influence of the phosphorus-31 nucleus.
-
Chemical Shift (δ) : The position of a signal in the NMR spectrum, measured in parts per million (ppm), is dictated by the local electronic environment of the nucleus. Electronegative atoms like oxygen and nitrogen deshield adjacent nuclei, shifting their signals to a higher frequency (downfield).
-
Integration : The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal. This allows for the quantitative determination of the relative number of protons in different environments.
-
Spin-Spin Coupling (J) : The interaction between the magnetic moments of non-equivalent nuclei results in the splitting of NMR signals. This provides information about the connectivity of atoms. In this molecule, both homonuclear (¹H-¹H) and heteronuclear (¹H-³¹P, ¹³C-³¹P) couplings are observed. The magnitude of the coupling constant, J (measured in Hz), typically decreases as the number of bonds separating the coupled nuclei increases.
Experimental Protocol for NMR Data Acquisition
This section provides a robust, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Sample Preparation
-
Analyte Weighing : Accurately weigh approximately 10-20 mg of Di-n-Butyl N,N-Diethylcarbamoylphosphonate directly into a clean, dry NMR tube.
-
Solvent Addition : Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing power for moderately polar organic compounds and its single deuterium lock signal.
-
Internal Standard : Add a small drop of a solution containing tetramethylsilane (TMS, 0 ppm) as an internal standard for accurate chemical shift referencing.
-
Homogenization : Cap the NMR tube and gently invert it several times or vortex briefly to ensure the formation of a clear, homogeneous solution.
Instrumentation
-
Spectrometer : A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for achieving good signal dispersion and resolution.
-
Temperature : Maintain a constant probe temperature, typically 298 K (25 °C), to ensure reproducible chemical shifts.
¹H NMR Acquisition Parameters
-
Tuning and Matching : Tune and match the probe for the ¹H frequency to maximize sensitivity.
-
Locking and Shimming : Lock onto the deuterium signal of CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity, which is critical for sharp lineshapes and resolving fine coupling patterns.
-
Pulse Sequence : Use a standard one-pulse (zg30) sequence with a 30° flip angle to balance signal intensity and relaxation time.
-
Spectral Width : Set a spectral width of approximately 12-15 ppm, centered around 5 ppm, to encompass all expected proton signals.
-
Acquisition Time (AQ) : Set to at least 3-4 seconds to ensure adequate digital resolution.
-
Relaxation Delay (D1) : Use a relaxation delay of 2-5 seconds to allow for near-complete T1 relaxation, ensuring accurate signal integration.
-
Number of Scans (NS) : Acquire 8 to 16 scans. The high concentration and sharp signals typically require only a few scans to achieve an excellent signal-to-noise ratio.
¹³C NMR Acquisition Parameters
-
Tuning and Matching : Tune and match the probe for the ¹³C frequency.
-
Pulse Sequence : Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by collapsing ¹H-¹³C couplings, resulting in single lines for each unique carbon environment (which will still be split by ³¹P).
-
Spectral Width : Set a spectral width of approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time (AQ) : Set to 1-2 seconds.
-
Relaxation Delay (D1) : Use a relaxation delay of 2 seconds.
-
Number of Scans (NS) : Acquire 1024 to 4096 scans, as ¹³C has a low natural abundance and requires more signal averaging.
-
Optional Decoupling : For simplified analysis, a ³¹P-decoupled ¹³C NMR experiment can be performed to collapse the P-C couplings into singlets, though this sacrifices valuable J-coupling information.[4]
Data Processing
-
Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing and Baseline Correction : Manually or automatically phase the spectrum and apply a baseline correction algorithm to ensure a flat baseline for accurate integration.
-
Referencing : Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Sources
- 1. Dibutyl [(diethylamino)carbonyl]phosphonate | C13H28NO4P | CID 81944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Di-n-butyl N,N-diethylcarbamoylphosphonate, 94%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. chemimpex.com [chemimpex.com]
- 4. jeol.com [jeol.com]
Introduction: Understanding the Utility of Di-n-Butyl N,N-Diethylcarbamoylphosphonate
An In-Depth Technical Guide to the Commercial Sourcing and Qualification of High-Purity Di-n-Butyl N,N-Diethylcarbamoylphosphonate
Di-n-Butyl N,N-Diethylcarbamoylphosphonate (CAS No. 7439-69-2) is an organophosphorus compound of significant interest to the scientific community, particularly in the realms of chemical synthesis and pharmaceutical development.[1] Its molecular structure, featuring a phosphonate group, imparts unique properties that make it a valuable intermediate and building block.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on the critical aspects of sourcing high-purity material, implementing robust quality control measures, and understanding its application context.
The compound, with the molecular formula C₁₃H₂₈NO₄P, is recognized for its role in the synthesis of fine chemicals and as an intermediate for agrochemicals and pharmaceuticals, where it can enhance bioactivity and stability.[1] Its utility also extends to more specialized applications, such as acting as a ligand for metal extraction, underscoring its versatility.[2] Given the sensitivity of research and development outcomes to starting material quality, a thorough understanding of supplier qualification and analytical validation is not merely procedural—it is fundamental to experimental success.
Section 1: Commercial Availability and Supplier Qualification
Procuring high-purity Di-n-Butyl N,N-Diethylcarbamoylphosphonate requires a systematic approach to identifying and vetting commercial suppliers. The market includes both large, well-known distributors and smaller, specialized manufacturers.
Identified Commercial Suppliers
The following table summarizes key commercial suppliers identified as offering Di-n-Butyl N,N-Diethylcarbamoylphosphonate. It is crucial to note that purity levels and available documentation can vary.
| Supplier | Brand/Product Line | Reported Purity | CAS Number | Molecular Formula | Additional Notes |
| Thermo Fisher Scientific | Thermo Scientific™ (formerly Alfa Aesar) | 94%[3] | 7439-69-2[3] | C₁₃H₂₈NO₄P[3] | Product documentation may refer to the legacy Alfa Aesar brand.[3] |
| Tokyo Chemical Industry (TCI) | TCI | Not Specified | 7439-68-1 | C₁₄H₃₀NO₄P | Available in 5ML and 25ML quantities. |
| Chem-Impex International | Not Specified | Not Specified | Not Specified | Not Specified | Marketed for applications in agriculture and pharmaceutical development.[1] |
*Note: TCI lists a slightly different CAS number and molecular formula for a closely related compound, Dibutyl N,N-Diethylcarbamoylmethylphosphonate. Researchers should verify the exact structure required for their application.
The Imperative of Supplier Qualification: A Workflow
Selecting a supplier should not be based solely on price or availability. A rigorous qualification process is essential to ensure the consistency and quality of the material, which directly impacts experimental reproducibility. The following workflow provides a self-validating system for qualifying a new supplier.
Caption: A workflow for qualifying commercial chemical suppliers.
This process ensures that the material's identity, purity, and impurity profile are well-characterized and meet the stringent requirements of research and drug development before large-scale procurement.
Section 2: Technical Profile and Analytical Characterization
A deep understanding of the compound's physicochemical properties and the methods to verify them is critical for its effective use.
Physicochemical Properties
The following properties have been reported for Di-n-Butyl N,N-Diethylcarbamoylphosphonate.
| Property | Value | Source |
| Molecular Weight | 293.34 g/mol | [3][4] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 132-134 °C at 1 mmHg | [3] |
| Refractive Index | 1.453 | [3] |
| IUPAC Name | 1-dibutoxyphosphoryl-N,N-diethylformamide | [4] |
Analytical Methods for Purity Assessment
No single analytical technique is sufficient to fully characterize a compound. A multi-faceted approach is recommended to confirm identity and quantify purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing purity and identifying volatile impurities. The mass spectrum provides definitive structural information, while the chromatogram can quantify the main component relative to any contaminants.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): NMR provides detailed structural confirmation. ³¹P NMR is particularly crucial for organophosphorus compounds, offering a clear signal for the phosphorus center and its chemical environment.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is excellent for confirming the presence of key functional groups (e.g., P=O, C=O, C-O-P). Spectral data for this compound is available for comparison.[4]
Experimental Protocol: Purity Verification by GC-MS
This protocol is adapted from standard methods for analyzing similar organic compounds and serves as a robust starting point for in-house quality control.[5]
Objective: To determine the purity of a supplied sample of Di-n-Butyl N,N-Diethylcarbamoylphosphonate and identify any potential impurities.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of the sample at 1000 µg/mL in GC-grade hexane.[5]
-
Perform a serial dilution to create calibration standards at concentrations such as 1, 5, 10, 25, and 50 µg/mL.[5]
-
If available, an internal standard (e.g., a stable compound with a different retention time) can be added to each standard and the sample solution at a fixed concentration to improve quantitative accuracy.[5]
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890A or equivalent.
-
MS System: Agilent 7000 Triple Quadrupole or equivalent.
-
Column: 5% Phenyl-Methyl Siloxane capillary column (e.g., 30m x 0.25mm i.d., 0.25µm film thickness).[5]
-
Injection: 1 µL, splitless mode.[5]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
-
Oven Program: Initial temperature at 50°C, hold for 2 minutes. Ramp to 280°C at 20°C/min, and hold for 5 minutes. (Note: This program should be optimized based on initial scouting runs).
-
MS Conditions: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-450.[5]
-
-
Data Analysis:
-
Integrate the peak area of Di-n-Butyl N,N-Diethylcarbamoylphosphonate and any other observed peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total integrated peak area.
-
Compare the resulting mass spectrum of the main peak with a reference spectrum to confirm identity.
-
Attempt to identify impurity peaks by matching their mass spectra against a library (e.g., NIST).
-
Section 3: Synthesis Context and Potential Impurities
While researchers are typically end-users, understanding the synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate is vital for anticipating potential process-related impurities. A common synthetic route for similar compounds involves the reaction of a phosphonate precursor with an amine-derived reagent.
Caption: Plausible synthesis pathway for the target compound.
Causality of Impurities:
-
Unreacted Starting Materials: Incomplete reactions can leave residual dibutyl phosphite or N,N-diethylcarbamoyl chloride.
-
Byproducts of Side Reactions: Hydrolysis of the starting materials or product can lead to acidic impurities.
-
Solvent Residues: Residual solvents from the reaction or purification steps (e.g., toluene, hexane) may be present.
A robust analytical method, as described in Section 2, should be capable of detecting these potential contaminants.
Section 4: Applications and Safe Handling
Key Applications in Research
-
Pharmaceutical Synthesis: The compound serves as a versatile intermediate in the development of new pharmaceutical agents. The phosphonate group can be a key pharmacophore or a stable linker element, contributing to improved efficacy and bioavailability.[1][6]
-
Agrochemical Development: It is used in the synthesis of pesticides and herbicides, where its structure can be modified to target specific biological pathways in pests or weeds.[1]
-
Ligand Chemistry: Organophosphorus compounds like this are known for their ability to chelate metals. This property is exploited in areas such as actinide separation and the development of novel catalysts.[2]
Safety, Handling, and Storage
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][8] Keep away from heat, sparks, and open flames.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Contaminated containers are considered hazardous waste.[8]
Conclusion
Di-n-Butyl N,N-Diethylcarbamoylphosphonate is a valuable reagent for innovation in drug discovery and chemical synthesis. However, its potential can only be fully realized when researchers prioritize the quality and purity of their starting materials. By implementing a systematic supplier qualification workflow, employing robust in-house analytical validation, and adhering to safe handling practices, scientists can ensure the integrity and reproducibility of their work, paving the way for successful research outcomes.
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The Cornerstone of Bioactivity: An In-depth Technical Guide to the Fundamental Chemistry of Carbamoylphosphonate Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
Carbamoylphosphonate compounds, a unique class of organophosphorus molecules, have garnered significant attention in medicinal chemistry and drug development.[1] This guide delves into the core chemical principles governing these fascinating molecules, providing a comprehensive resource for researchers seeking to harness their therapeutic potential. Characterized by a distinctive carbamoyl group attached to a phosphonate moiety, these compounds exhibit a remarkable blend of structural features that underpin their diverse biological activities. Their ability to act as mimics of transition states in enzymatic reactions, coupled with their inherent stability, positions them as powerful tools for designing novel enzyme inhibitors and therapeutic agents.[2][3] This guide will explore their synthesis, structure, reactivity, and applications, offering a detailed roadmap for their effective utilization in modern drug discovery.
Section 1: The Architectural Blueprint - Structure and Bonding
The fundamental structure of a carbamoylphosphonate features a covalent bond between the carbon atom of a carbonyl group and the phosphorus atom of a phosphonate. This arrangement creates a molecule with a rich electronic landscape, influencing its physicochemical properties and biological interactions.
The P-C bond is a strong, covalent linkage that provides metabolic stability, a desirable trait for drug candidates. The phosphonate group, with its tetrahedral geometry, can act as a phosphate mimic, enabling interaction with phosphate-binding sites in enzymes.[4] The carbamoyl moiety (-C(O)NR2) introduces opportunities for hydrogen bonding and can be readily modified to tune the compound's polarity, solubility, and target-binding affinity.[5]
Resonance delocalization across the N-C-O system of the carbamate and the P=O bond of the phosphonate influences the overall charge distribution and reactivity of the molecule. Understanding these subtle electronic effects is crucial for predicting and modulating the compound's behavior in a biological environment.
Caption: General chemical structure of a carbamoylphosphonate.
Section 2: Crafting the Core - Synthetic Methodologies
The synthesis of carbamoylphosphonates can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.
The Pudovik Reaction and its Variants
A cornerstone in phosphonate synthesis, the Pudovik reaction involves the nucleophilic addition of a dialkyl phosphite to an isocyanate. This reaction is often catalyzed by a base to enhance the nucleophilicity of the phosphite.
Experimental Protocol: Base-Catalyzed Pudovik Reaction
-
Reagents: Dialkyl phosphite, isocyanate, and a catalytic amount of a non-nucleophilic base (e.g., triethylamine or DBU).
-
Solvent: Anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Procedure: a. Dissolve the dialkyl phosphite in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add the base to the solution and stir for 10-15 minutes at room temperature. c. Slowly add the isocyanate to the reaction mixture. An exothermic reaction may be observed. d. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. e. Upon completion, quench the reaction with a mild acid (e.g., saturated ammonium chloride solution). f. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.
The choice of base and solvent can significantly impact the reaction yield and purity of the final product. For instance, stronger bases may be required for less reactive isocyanates.
Rare-Earth Metal-Catalyzed Synthesis
Recent advancements have highlighted the use of rare-earth metal complexes, such as those of yttrium or erbium, as highly efficient catalysts for the synthesis of carbamoylphosphonates.[1] These methods often proceed under solvent-free conditions at ambient temperature, offering a greener and more atom-economical alternative to traditional methods.[1] Yields are typically high, ranging from 87% to 99%.[1]
Caption: Workflow for rare-earth metal-catalyzed synthesis.
Section 3: The Art of Interaction - Reactivity and Mechanistic Insights
The reactivity of carbamoylphosphonates is largely dictated by the electrophilic nature of the carbonyl carbon and the nucleophilic character of the phosphonate oxygen atoms.
Hydrolysis
Carbamoylphosphonates can undergo hydrolysis under both acidic and basic conditions to yield the corresponding phosphonic acid and carbamic acid, the latter of which is often unstable and decomposes to an amine and carbon dioxide.[4] The rate of hydrolysis is influenced by the steric and electronic properties of the substituents on the carbamoyl nitrogen and the phosphonate ester groups.[4] This property is particularly relevant in drug design, as it can be exploited for the controlled release of an active phosphonic acid metabolite in vivo.
Michael Addition
When the carbamoyl group contains an α,β-unsaturated system, the molecule can participate in Michael addition reactions with nucleophiles such as thiols.[6] This reactivity is crucial for their mechanism of action as covalent enzyme inhibitors, where a nucleophilic residue (e.g., cysteine) in the enzyme's active site attacks the electrophilic β-carbon.[6] The reactivity of these Michael acceptors can be fine-tuned by altering the substituents on the unsaturated system.[6]
Section 4: Therapeutic Frontiers - Applications in Drug Development
The unique structural and reactive properties of carbamoylphosphonates have made them attractive scaffolds for the development of a wide range of therapeutic agents.
Enzyme Inhibition
A primary application of carbamoylphosphonates is in the design of enzyme inhibitors.[2] They can act as competitive inhibitors by mimicking the substrate or the transition state of an enzyme-catalyzed reaction.[7] For instance, carbamoyl phosphate itself is a known competitive inhibitor of L-threonine deaminase.[2]
Furthermore, carbamoylphosphonates can be designed as irreversible or "suicide" inhibitors.[8] These molecules form a covalent bond with a key amino acid residue in the enzyme's active site, leading to permanent inactivation of the enzyme.[8] This approach has been successfully employed in the development of potent and selective inhibitors for various enzyme classes, including proteases and hydrolases.[3]
Caption: Competitive inhibition of an enzyme by a carbamoylphosphonate.
Prodrug Strategies
The phosphonate group in these compounds often imparts poor cell permeability due to its negative charge at physiological pH. To overcome this, carbamoylphosphonates can be designed as prodrugs, where the phosphonate is masked with ester groups.[9] Once inside the cell, these esters are cleaved by cellular esterases to release the active, charged phosphonic acid. This strategy has been widely used to improve the bioavailability and efficacy of phosphonate-based drugs.[9]
Anticancer Agents
The carbamate moiety is a recognized pharmacophore in several anticancer drugs.[10] By incorporating this functional group into a phosphonate scaffold, novel anticancer agents with unique mechanisms of action can be developed.[10] These compounds can be designed to selectively target cancer cells by exploiting differences in enzyme expression or metabolic pathways between normal and cancerous tissues.[10]
Section 5: Characterization and Analysis - Unveiling the Molecular Identity
A comprehensive characterization of newly synthesized carbamoylphosphonate compounds is essential to confirm their structure and purity. A combination of spectroscopic and spectrometric techniques is typically employed.
| Analytical Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |
| 1H NMR | Provides information about the number, connectivity, and chemical environment of protons. |
| 13C NMR | Reveals the carbon skeleton of the molecule. |
| 31P NMR | Confirms the presence and chemical environment of the phosphorus atom, a key signature of phosphonates. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. Fragmentation patterns can provide structural information. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the C=O of the carbamoyl group and the P=O of the phosphonate.[11] |
| X-ray Crystallography | Provides the definitive three-dimensional structure of crystalline compounds. |
Experimental Protocol: General Analytical Characterization
-
NMR Spectroscopy: a. Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). b. Acquire 1H, 13C, and 31P NMR spectra on a high-field NMR spectrometer. c. Process and analyze the spectra to confirm the expected chemical shifts, coupling constants, and integration values.
-
Mass Spectrometry: a. Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). b. Analyze the sample using an appropriate ionization technique (e.g., Electrospray Ionization - ESI) coupled to a mass analyzer. c. Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
IR Spectroscopy: a. Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). b. Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. c. Identify the characteristic absorption bands for the key functional groups.
Conclusion: A Scaffold with Enduring Promise
Carbamoylphosphonate compounds represent a versatile and powerful platform in the field of medicinal chemistry. Their unique structural features, tunable reactivity, and diverse biological activities make them highly attractive for the development of novel therapeutics. A thorough understanding of their fundamental chemistry, from synthesis and structure to reactivity and biological interactions, is paramount for unlocking their full potential. As synthetic methodologies become more sophisticated and our understanding of their mechanisms of action deepens, we can anticipate the continued emergence of innovative carbamoylphosphonate-based drugs to address a wide range of diseases.
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An In-Depth Technical Guide to Di-n-Butyl N,N-Diethylcarbamoylphosphonate: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on Di-n-Butyl N,N-Diethylcarbamoylphosphonate. This document is crafted to provide an in-depth understanding of this versatile organophosphorus compound, from its chemical identity and historical synthesis to its significant applications in various scientific fields. The content herein is structured to offer not just a recitation of facts, but a narrative that explains the "why" behind the "how," reflecting field-proven insights and a commitment to scientific integrity. Every piece of information is meticulously sourced to ensure authoritativeness and trustworthiness, providing a solid foundation for researchers and professionals in their respective endeavors.
Chemical Identity and Physicochemical Properties
Di-n-Butyl N,N-Diethylcarbamoylphosphonate, a colorless liquid at room temperature, is an organophosphorus compound with the chemical formula C₁₃H₂₈NO₄P.[1] Its identity is unequivocally established by its CAS number 7439-69-2.[1] The molecular structure features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two butoxy groups and a carbamoyl group, which in turn is substituted with two ethyl groups.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₈NO₄P | [1] |
| Molecular Weight | 293.34 g/mol | [1] |
| CAS Number | 7439-69-2 | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 132-134 °C at 1 mmHg | [1] |
| IUPAC Name | dibutyl (diethylcarbamoyl)phosphonate | [1] |
| Synonyms | Di-n-Butyl N,N-Diethylcarbamoylphosphonate, DBDECMP | [1][2] |
The Genesis of Carbamoylphosphonates: A Historical Perspective on Synthesis
The Michaelis-Arbuzov reaction , discovered by August Michaelis in 1898 and further explored by Aleksandr Arbuzov, is a cornerstone in the formation of carbon-phosphorus bonds.[3] This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl phosphonate.[4] For carbamoylphosphonates, a variation of this reaction would involve a carbamoyl-containing electrophile.
The Pudovik reaction provides another versatile method for the preparation of α-functionalized phosphonates. This reaction involves the addition of a dialkyl phosphite to an imine, aldehyde, or ketone, often catalyzed by a base.
These fundamental reactions have been adapted and refined over the years to create a diverse array of organophosphorus compounds, including Di-n-Butyl N,N-Diethylcarbamoylphosphonate.
Synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate: A Step-by-Step Protocol
The synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate can be achieved through a modified Michaelis-Arbuzov reaction. The following protocol is a representative method based on established principles of organophosphorus chemistry.
Reaction:
(BuO)₃P + ClC(O)NEt₂ → (BuO)₂P(O)C(O)NEt₂ + BuCl
Materials and Reagents
-
Tributyl phosphite
-
N,N-Diethylcarbamoyl chloride
-
Anhydrous toluene (or another suitable high-boiling inert solvent)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Heating mantle and temperature controller
-
Vacuum distillation apparatus
Experimental Procedure
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Charging the Reactor: The flask is charged with tributyl phosphite.
-
Addition of Reagent: N,N-Diethylcarbamoyl chloride is dissolved in anhydrous toluene and added dropwise to the stirred tributyl phosphite at room temperature.
-
Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and the butyl chloride byproduct are removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield Di-n-Butyl N,N-Diethylcarbamoylphosphonate as a colorless liquid.
-
Characterization
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra will confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the P=O, C=O, and C-O-P functional groups.[1]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Applications in Nuclear Fuel Reprocessing
The most significant and well-documented application of Di-n-Butyl N,N-Diethylcarbamoylphosphonate is in the field of nuclear chemistry, specifically in the solvent extraction of actinides and lanthanides from spent nuclear fuel.[5] Organophosphorus compounds are widely used as extractants in these processes due to their strong complexing ability with metal ions.
Mechanism of Extraction
Di-n-Butyl N,N-Diethylcarbamoylphosphonate acts as a neutral bifunctional extractant. The extraction process involves the formation of a coordination complex between the metal ion (e.g., UO₂²⁺, Pu⁴⁺, Am³⁺) and the ligand. The phosphoryl (P=O) and carbonyl (C=O) oxygen atoms of the carbamoylphosphonate act as Lewis bases, donating electron pairs to the acidic metal center. This complexation neutralizes the charge of the metal ion and makes it soluble in the organic phase, thus facilitating its transfer from the aqueous phase (dissolved spent fuel in nitric acid) to the organic phase (the extractant dissolved in a suitable diluent like kerosene).
Selectivity and Efficiency
The efficiency and selectivity of the extraction process are influenced by several factors, including the concentration of nitric acid in the aqueous phase, the concentration of the extractant in the organic phase, and the nature of the diluent. Carbamoylphosphonates have been shown to be effective for the extraction of uranium and other actinides.[5] The presence of both a "hard" phosphoryl donor and a "softer" carbonyl donor in the same molecule allows for effective chelation and contributes to the stability of the extracted complexes.
Potential Applications in Drug Development and Biological Systems
While the primary application of Di-n-Butyl N,N-Diethylcarbamoylphosphonate lies in nuclear chemistry, the broader class of carbamoylphosphonates has been explored for its potential biological activity. Organophosphorus compounds, in general, are known to interact with biological systems, often through the inhibition of enzymes.
The carbamate group is a structural motif found in many therapeutic agents.[6] The phosphonate group can act as a stable mimic of phosphate esters or carboxylates, which are ubiquitous in biological systems. This mimicry can lead to the inhibition of enzymes that process these natural substrates.
Although specific studies on the drug development applications of Di-n-Butyl N,N-Diethylcarbamoylphosphonate are limited, related carbamoylphosphonates have been investigated for their antimicrobial activities. For instance, some synthesized carbamoyl phosphonates have been tested against Gram-positive and Gram-negative bacteria, as well as fungi.[7]
The potential for Di-n-Butyl N,N-Diethylcarbamoylphosphonate in drug development remains an area for further research. Its ability to chelate metal ions could also be explored in the context of metal-dependent enzymes or as a strategy for metal detoxification.
Conclusion and Future Outlook
Di-n-Butyl N,N-Diethylcarbamoylphosphonate is a significant organophosphorus compound with a well-established role in the critical field of nuclear fuel reprocessing. Its synthesis, based on fundamental reactions in organophosphorus chemistry, is well-understood, and its mechanism of action as a metal extractant provides a clear example of coordination chemistry in practice.
While its application in drug development is not yet established, the chemical motifs present in the molecule suggest that it, and related carbamoylphosphonates, could be interesting candidates for biological screening. Future research could focus on exploring the biological activities of this compound, potentially leading to the discovery of new therapeutic agents. Furthermore, the continued optimization of its synthesis and application in actinide and lanthanide separation will remain an important area of research in nuclear chemistry.
This guide has aimed to provide a comprehensive and scientifically grounded overview of Di-n-Butyl N,N-Diethylcarbamoylphosphonate. It is our hope that this information will be a valuable resource for researchers and professionals, stimulating further inquiry and innovation in their respective fields.
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Methodological & Application
Application Notes and Protocols for Di-n-Butyl N,N-Diethylcarbamoylphosphonate in Actinide Solvent Extraction
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Challenge of Actinide Separation and the Role of Bifunctional Extractants
The back end of the nuclear fuel cycle presents a significant scientific and engineering challenge: the separation of valuable and highly radioactive actinides from spent nuclear fuel.[1] Efficient separation is crucial for reducing the long-term radiotoxicity of nuclear waste, enabling the recycling of fissile materials like plutonium and uranium, and partitioning minor actinides for potential transmutation into shorter-lived or stable isotopes.[1]
Solvent extraction is a primary method for reprocessing spent nuclear fuel.[2] This technique relies on the selective transfer of metal ions from an aqueous phase (typically a nitric acid solution of dissolved fuel) to an immiscible organic phase containing a specific extractant. While monodentate extractants like tri-n-butyl phosphate (TBP) are the cornerstone of the PUREX process for uranium and plutonium recovery, the separation of trivalent actinides, such as americium (Am) and curium (Cm), from the chemically similar lanthanides remains a formidable task.[1]
This has driven the development of bifunctional extractants, which contain two coordinating groups within a single molecule, leading to enhanced extraction efficiency and selectivity. Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) is a member of the carbamoylphosphonate class of extractants, which feature both a phosphoryl (P=O) and a carbonyl (C=O) group. These two groups can act in concert to form stable chelate complexes with actinide ions, facilitating their extraction into the organic phase.
This document provides a detailed guide to the application of Di-n-Butyl N,N-Diethylcarbamoylphosphonate in actinide solvent extraction, covering its synthesis, physicochemical properties, the mechanism of extraction, and detailed protocols for its use in a laboratory setting.
Physicochemical Properties of Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP)
A thorough understanding of the physicochemical properties of DBDECP is essential for designing and optimizing solvent extraction processes.
| Property | Value | Source |
| Chemical Formula | C₁₃H₂₈NO₄P | |
| Molecular Weight | 293.34 g/mol | |
| CAS Number | 7439-69-2 | |
| Appearance | Colorless liquid | |
| Solubility | Miscible with common organic solvents such as dodecane, kerosene, and chloroform. Insoluble in water. | Inferred from similar organophosphorus extractants. |
Synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate
The synthesis of carbamoylphosphonates is often achieved through the Michaelis-Arbuzov reaction.[3] This reaction involves the nucleophilic attack of a phosphite on an alkyl halide. For DBDECP, this would typically involve the reaction of a dibutyl phosphite with an N,N-diethylcarbamoyl chloride.
Conceptual Synthesis Pathway
Caption: Conceptual synthesis of DBDECP via the Michaelis-Arbuzov reaction.
Protocol: Synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate
Disclaimer: This is a generalized protocol based on the principles of the Arbuzov reaction for similar compounds.[3] Optimization of reaction conditions (temperature, time, and purification methods) is recommended for achieving high purity and yield.
Materials:
-
Tributyl phosphite
-
N,N-Diethylchloroacetamide
-
Reaction flask with a condenser and magnetic stirrer
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry reaction flask equipped with a condenser and magnetic stirrer, add an equimolar amount of tributyl phosphite and N,N-diethylchloroacetamide.
-
Reaction: Heat the mixture with stirring. The reaction is typically exothermic. The temperature should be controlled to maintain a steady reaction rate, often in the range of 100-150 °C. The progress of the reaction can be monitored by observing the cessation of the evolution of butyl chloride.
-
Purification: After the reaction is complete, the crude product is purified by vacuum distillation to remove any unreacted starting materials and byproducts. The fraction corresponding to Di-n-Butyl N,N-Diethylcarbamoylphosphonate is collected.
-
Characterization: The purity of the synthesized DBDECP should be confirmed using analytical techniques such as ¹H NMR, ³¹P NMR, and FTIR spectroscopy.
Mechanism of Actinide Extraction
The extraction of actinides by DBDECP from a nitric acid medium is believed to proceed via a neutral solvating mechanism. The phosphoryl (P=O) and carbonyl (C=O) groups of the DBDECP molecule act as Lewis bases, coordinating to the actinide metal center. The actinide is extracted as a neutral complex, with the charge neutrality being maintained by the co-extraction of nitrate ions from the aqueous phase.
The general equilibrium for the extraction of a trivalent actinide (An³⁺) can be represented as:
An³⁺(aq) + 3NO₃⁻(aq) + nDBDECP(org) ⇌
Where '(aq)' denotes the aqueous phase and '(org)' denotes the organic phase. The stoichiometric coefficient 'n' represents the number of DBDECP molecules involved in the complex, which is typically determined experimentally through slope analysis. For similar bifunctional organophosphorus extractants, 'n' is often found to be 2 or 3.
Caption: Workflow for determining actinide distribution ratios.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the following principles:
-
Replication: All experiments should be performed in triplicate to ensure the reproducibility of the results.
-
Mass Balance: For each experiment, the total amount of actinide in the aqueous and organic phases after extraction should be compared to the initial amount in the aqueous phase. A good mass balance (typically >95%) validates the experimental procedure and the accuracy of the analytical measurements.
-
Systematic Variation of Parameters: By systematically varying one parameter at a time (e.g., acid concentration) while keeping others constant, the causal relationships between experimental conditions and extraction behavior can be reliably established.
Conclusion and Future Directions
Di-n-Butyl N,N-Diethylcarbamoylphosphonate, as a member of the carbamoylphosphonate family of bifunctional extractants, holds promise for applications in actinide separation processes. Its dual coordinating groups are expected to provide strong extraction capabilities for actinides from nitric acid media. The protocols outlined in this document provide a solid foundation for researchers to investigate the potential of DBDECP for specific separation challenges, such as the selective extraction of uranium and plutonium or the partitioning of minor actinides from lanthanides.
Further research is needed to generate specific and comprehensive data for DBDECP, including detailed distribution data for a wide range of actinides and fission products, as well as studies on its radiolytic and hydrolytic stability. Such data will be crucial for the potential implementation of DBDECP in advanced nuclear fuel reprocessing flowsheets.
References
Sources
Application Notes and Protocols for Lanthanide Separation using Di-n-Butyl N,N-Diethylcarbamoylphosphonate
This technical guide provides a comprehensive overview and detailed protocols for the application of Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECMPO) in the separation of lanthanides. This document is intended for researchers, scientists, and drug development professionals engaged in the purification of lanthanides for various applications, including medical isotopes, catalysts, and advanced materials.
Introduction: The Challenge of Lanthanide Separation and the Role of DBDECMPO
The separation of individual lanthanides from a mixture presents a significant chemical challenge due to their remarkably similar ionic radii and chemical properties. This similarity arises from the shielding of the 4f electrons, which results in a gradual decrease in ionic radius across the series—a phenomenon known as the lanthanide contraction. Traditional separation methods often require numerous, repetitive steps, leading to inefficiencies.
Solvent extraction has emerged as a highly effective and scalable technique for lanthanide separation. The choice of the organic extractant is paramount to achieving high selectivity and efficiency. Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECMPO) is a neutral organophosphorus extractant that has demonstrated considerable efficacy in the separation of trivalent lanthanides and actinides. Its molecular structure, featuring both a phosphoryl (P=O) and a carbonyl (C=O) group, allows for the formation of stable chelate complexes with metal ions.
This guide will delve into the principles of lanthanide extraction using DBDECMPO, provide detailed experimental protocols for extraction and stripping, and present key performance data to enable researchers to effectively implement this separation methodology.
Principles of Lanthanide Extraction with DBDECMPO
The separation of lanthanides using DBDECMPO is based on a liquid-liquid extraction process, where the lanthanide ions are transferred from an aqueous phase (typically a nitric acid solution) to an immiscible organic phase containing DBDECMPO dissolved in a suitable diluent.
Extraction Mechanism
The extraction of trivalent lanthanide ions (Ln³⁺) from a nitric acid (HNO₃) medium by DBDECMPO can be represented by the following general equilibrium:
Ln³⁺(aq) + 3NO₃⁻(aq) + 3DBDECMPO(org) ⇌ Ln(NO₃)₃(DBDECMPO)₃(org)
The driving force for this reaction is the formation of a neutral, lipophilic complex that is preferentially soluble in the organic phase. The DBDECMPO ligand acts as a neutral donor, coordinating to the lanthanide ion through the oxygen atoms of the phosphoryl and carbonyl groups. Studies have shown that for trivalent lanthanides, the stoichiometric ratio of the extracted complex is typically three DBDECMPO molecules for every one lanthanide ion.[1]
The efficiency of the extraction is influenced by several factors, including:
-
Nitric Acid Concentration: The concentration of nitric acid in the aqueous phase plays a crucial role. It provides the nitrate counter-ions necessary for the formation of the neutral complex and influences the activity of the lanthanide ions. The distribution of lanthanides generally increases with increasing nitric acid concentration up to a certain point, after which competitive extraction of nitric acid by DBDECMPO can reduce the extraction of the metal ions.
-
DBDECMPO Concentration: As the concentration of the extractant in the organic phase increases, the equilibrium shifts towards the formation of the lanthanide-DBDECMPO complex, leading to higher extraction efficiency.
-
Organic Diluent: The choice of the organic diluent affects the solubility of the extractant and the extracted complex, and can also influence the extraction equilibrium. Common diluents include aliphatic and aromatic hydrocarbons.
-
Temperature: Extraction is an equilibrium process, and as such, is influenced by temperature. This parameter should be controlled for reproducible results.
Chemical Structure and Coordination
The chemical structure of Di-n-Butyl N,N-Diethylcarbamoylphosphonate is shown below. The presence of both a "hard" phosphoryl oxygen and a "softer" carbonyl oxygen allows for effective chelation of the hard Lewis acid lanthanide ions.
Figure 2: General workflow for the liquid-liquid extraction of lanthanides.
-
Objective: To selectively transfer lanthanide ions from the aqueous phase to the organic phase.
-
Procedure:
-
In a separatory funnel or a suitable extraction vessel, combine equal volumes of the prepared aqueous and organic phases (e.g., 10 mL of each).
-
Stopper the vessel and shake vigorously for a predetermined time (e.g., 15-30 minutes) to ensure thorough mixing and allow the system to reach equilibrium.
-
Allow the phases to separate. If an emulsion forms, centrifugation can be employed to facilitate phase disengagement.
-
Carefully separate the two phases. The lower phase will be the aqueous phase (if the organic diluent is less dense than water) and the upper phase will be the organic phase.
-
Collect both phases for analysis.
-
Rationale: Vigorous mixing increases the interfacial area between the two phases, accelerating the mass transfer of the lanthanide-DBDECMPO complex into the organic phase. A sufficient equilibration time is necessary to ensure the extraction reaction reaches completion.
-
Lanthanide Stripping Protocol
-
Objective: To back-extract the lanthanide ions from the loaded organic phase into a fresh aqueous phase.
-
Procedure:
-
Take the lanthanide-loaded organic phase from the extraction step.
-
Contact it with an equal volume of a stripping solution, which is typically a dilute nitric acid solution (e.g., 0.01 - 0.1 M HNO₃).
-
Shake the mixture vigorously for 15-30 minutes.
-
Allow the phases to separate.
-
Collect the aqueous phase, which now contains the stripped lanthanide ions. The organic phase can potentially be recycled for further extractions.
-
Rationale: By significantly lowering the nitrate ion concentration in the aqueous phase, the extraction equilibrium is shifted back towards the dissociation of the lanthanide-DBDECMPO complex, causing the lanthanide ions to transfer back into the aqueous phase.
-
Data Presentation
The effectiveness of a separation process is quantified by the distribution ratio (D) and the separation factor (α).
-
Distribution Ratio (D): The ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium. D = [Ln]org / [Ln]aq
-
Separation Factor (α): The ratio of the distribution ratios of two different metal ions, which indicates the selectivity of the extraction system. α(Ln₁/Ln₂) = D(Ln₁) / D(Ln₂)
The following table presents typical distribution ratios and separation factors for selected lanthanides under specific experimental conditions.
| Lanthanide | Distribution Ratio (D) | Separation Factor (α) vs. Eu |
| Cerium (Ce) | Data not available | Data not available |
| Europium (Eu) | Value dependent on conditions | 1.0 |
| Americium (Am) | Value dependent on conditions | Value dependent on conditions |
Note: Specific distribution ratios are highly dependent on experimental conditions such as nitric acid and extractant concentrations. The provided table structure is a template for reporting experimental data. Studies have shown that the separation of trivalent actinides and lanthanides is feasible with DBDECMPO.[1]
Conclusion and Future Perspectives
Di-n-Butyl N,N-Diethylcarbamoylphosphonate is a versatile and effective extractant for the separation of lanthanides. The protocols outlined in this guide provide a robust framework for researchers to implement this separation technology. The key to successful and reproducible separations lies in the careful control of experimental parameters, particularly the concentrations of nitric acid and the extractant.
Future research in this area may focus on the development of synergistic extraction systems, where the addition of a second extractant can enhance the separation factors between adjacent lanthanides. Furthermore, the use of DBDECMPO in advanced separation techniques, such as centrifugal contactors, could enable continuous and highly efficient lanthanide purification processes. The principles and protocols described herein serve as a foundational platform for such future innovations.
References
-
Petrzilova, H., et al. Extraction of Am, some rare earths, and fission products by dibutyl-N,N-diethylcarbamylmethylene phosphonate and dibutyl-N,N-diethylcarbamyl phosphonate. CEA-CONF-4430, 1978. [Link]
Sources
Application Notes and Protocols for the Extraction of Uranium(VI) with Dibutyl-N,N-diethylcarbamoyl-methylenephosphonate (DBDECMP)
Introduction: The Role of Bifunctional Extractants in Actinide Separation
The selective extraction of actinides, particularly uranium, is a cornerstone of nuclear fuel reprocessing and hydrometallurgical operations.[1] While traditional solvent extraction processes like PUREX (Plutonium-Uranium Recovery by Extraction) have successfully employed monofunctional neutral organophosphorus extractants such as tri-n-butyl phosphate (TBP), the quest for enhanced efficiency and selectivity has driven research into more advanced ligand systems.[2]
Dibutyl-N,N-diethylcarbamoyl-methylenephosphonate (DBDECMP) represents a class of bifunctional extractants. These molecules contain two distinct functional groups capable of coordinating with the target metal ion. In DBDECMP, both the phosphoryl (P=O) and carbonyl (C=O) groups can participate in the solvation of the uranyl ion (UO₂²⁺). This bifunctional nature can lead to stronger complexation and potentially different selectivity compared to traditional extractants.
This document provides a comprehensive experimental protocol for the liquid-liquid extraction of uranium(VI) from nitric acid media using DBDECMP dissolved in a hydrocarbon diluent. The protocol is designed for researchers and scientists in nuclear chemistry and hydrometallurgy. It is synthesized from established principles of actinide solvent extraction, drawing parallels from the well-understood TBP-based systems, to provide a robust starting point for laboratory investigations.[3]
Guiding Principles and Mechanistic Overview
The extraction of hexavalent uranium (as the uranyl ion, UO₂²⁺) from a nitric acid aqueous phase into an organic phase containing DBDECMP is governed by a neutral solvation mechanism.[4] The overall process can be conceptually divided into two main stages: extraction and stripping.
-
Extraction: The neutral uranyl nitrate complex, UO₂(NO₃)₂, is transferred from the aqueous phase to the organic phase. This transfer is thermodynamically favorable due to the formation of a stable, lipophilic complex with the DBDECMP molecules. Based on extensive studies of similar neutral organophosphorus extractants, it is understood that two DBDECMP molecules coordinate to the uranyl center.[5][6]
The equilibrium for the extraction reaction is: UO₂²⁺(aq) + 2NO₃⁻(aq) + 2DBDECMP(org) ⇌
-
Stripping: To recover the uranium from the loaded organic phase, the equilibrium of the extraction reaction is reversed. This is typically achieved by contacting the organic phase with an aqueous solution of very low acidity (e.g., dilute nitric acid).[2] The low concentration of nitrate ions in the aqueous stripping solution shifts the equilibrium to the left, causing the uranium to transfer back to the aqueous phase.
Diagram of the Extraction Mechanism
Caption: Mechanism of uranium extraction and stripping with DBDECMP.
Safety and Handling Precautions
Researcher Responsibility: Before commencing any experimental work, it is imperative to conduct a thorough risk assessment and consult the latest Safety Data Sheet (SDS) for all chemicals used.
-
Chemical Hazards:
-
DBDECMP: Handle in a certified chemical fume hood.[7] Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[7]
-
Dodecane: A combustible liquid. Keep away from open flames and heat sources. Use in a well-ventilated area.[8]
-
Nitric Acid (concentrated and dilute): Highly corrosive and a strong oxidizer. Handle with extreme care in a fume hood, using acid-resistant gloves and a face shield in addition to standard PPE.
-
-
Radiological Hazards:
-
This protocol is intended for use with uranium. All work involving radioactive materials must be performed in a designated radiological laboratory by personnel trained in radiation safety. Adhere strictly to institutional and regulatory guidelines for handling, monitoring, and waste disposal of radioactive materials.
-
Materials and Reagents
| Material/Reagent | Grade | Supplier Example | Notes |
| Dibutyl-N,N-diethylcarbamoyl-methylenephosphonate (DBDECMP) | ≥95% Purity | Varies | Store in a tightly sealed container in a cool, dry, well-ventilated area.[7] |
| Dodecane | Anhydrous, ≥99% | Sigma-Aldrich, Acros | Used as the organic diluent. Kerosene can be used as an alternative.[3][9] |
| Uranyl Nitrate Hexahydrate (UO₂(NO₃)₂·6H₂O) | Reagent Grade | Varies | Radioactive Material. Handle with appropriate radiological precautions. |
| Nitric Acid (HNO₃) | 70%, Trace Metal Grade | Fisher Scientific, VWR | Used for preparing aqueous feed and stripping solutions. |
| Deionized Water | 18.2 MΩ·cm | Laboratory System | For preparation of all aqueous solutions. |
| Arsenazo III | Spectrophotometric Grade | Sigma-Aldrich | For colorimetric determination of uranium concentration. |
| Separatory Funnels (Glass) | 125 mL | VWR, Kimble | For batch liquid-liquid extraction experiments. |
| Mechanical Shaker / Vortex Mixer | - | VWR, Fisher Scientific | To ensure thorough mixing of aqueous and organic phases. |
| UV-Vis Spectrophotometer | - | Agilent, Thermo Scientific | For quantitative analysis of uranium. |
| ICP-MS or Alpha Spectrometer | - | PerkinElmer, ORTEC | Alternative, more sensitive methods for uranium quantification. |
Experimental Protocol: Step-by-Step Methodology
This protocol outlines a batch contact experiment to determine the extraction and stripping efficiency of DBDECMP.
Part A: Preparation of Solutions
-
Organic Phase (0.5 M DBDECMP in Dodecane):
-
Rationale: A concentration of 0.5 M is a robust starting point for evaluation, based on typical concentrations used for similar amide and phosphonate extractants.[5] Dodecane is selected for its chemical stability and low aqueous solubility.[9]
-
In a chemical fume hood, accurately weigh the required mass of DBDECMP to prepare 100 mL of a 0.5 M solution.
-
Transfer the DBDECMP to a 100 mL volumetric flask.
-
Add dodecane to the flask, dissolving the DBDECMP completely.
-
Carefully bring the solution to the 100 mL mark with dodecane. Mix thoroughly.
-
-
Aqueous Feed Solution (e.g., 1 g/L Uranium in 3 M HNO₃):
-
Rationale: Uranium extraction by neutral extractants is highly dependent on nitric acid concentration, which provides the nitrate ions for the neutral complex.[10] A 3 M HNO₃ solution is often near the optimal range for TBP and provides a good starting point for DBDECMP.[9]
-
Prepare a stock solution of 10 M HNO₃ by diluting concentrated (70%) nitric acid.
-
Accurately weigh the required amount of UO₂(NO₃)₂·6H₂O to achieve a final uranium concentration of 1 g/L (1000 ppm).
-
In a 250 mL volumetric flask, dissolve the uranyl nitrate in approximately 100 mL of deionized water.
-
Add the calculated volume of 10 M HNO₃ to achieve a final acid concentration of 3 M.
-
Bring the solution to the 250 mL mark with deionized water and mix thoroughly.
-
(Optional for Optimization): Prepare a series of aqueous feed solutions with varying HNO₃ concentrations (e.g., 0.5, 1, 2, 4, 6, 8 M) while keeping the uranium concentration constant to determine the optimal acidity for extraction.
-
-
Aqueous Stripping Solution (0.01 M HNO₃):
-
Rationale: A very low acid and nitrate concentration is required to shift the chemical equilibrium and drive the uranium back into the aqueous phase.
-
Prepare 100 mL of 0.01 M HNO₃ by diluting the 10 M HNO₃ stock solution with deionized water.
-
Part B: Extraction Procedure
-
Transfer 20 mL of the aqueous feed solution (e.g., 1 g/L U in 3 M HNO₃) into a 125 mL separatory funnel.
-
Add 20 mL of the organic phase (0.5 M DBDECMP in dodecane) to the same separatory funnel. This establishes an organic-to-aqueous phase ratio (O:A) of 1:1.
-
Secure the stopper and shake the funnel vigorously for 5 minutes using a mechanical shaker to ensure intimate contact and allow the system to reach equilibrium.
-
Place the funnel in a rack and allow the phases to separate completely (typically 15-30 minutes). A sharp interface should be visible between the upper organic phase and the lower aqueous phase.
-
Carefully drain the lower aqueous phase (the raffinate) into a labeled sample vial.
-
Drain the upper, uranium-loaded organic phase into a separate labeled sample vial.
-
Retain a sample of the initial aqueous feed solution for baseline analysis.
Part C: Stripping Procedure
-
Transfer 15 mL of the uranium-loaded organic phase from Part B into a clean 125 mL separatory funnel.
-
Add 15 mL of the aqueous stripping solution (0.01 M HNO₃).
-
Shake the funnel vigorously for 10 minutes. Stripping kinetics can be slower than extraction.
-
Allow the phases to disengage completely.
-
Drain the lower aqueous phase, which now contains the stripped uranium (the strip liquor), into a labeled sample vial.
-
The remaining organic phase is the stripped solvent.
Diagram of the Experimental Workflow
Caption: Workflow for batch extraction and stripping of uranium.
Part D: Quantitative Analysis
-
Determine the uranium concentration in the initial aqueous feed, the raffinate, and the strip liquor. The Arsenazo III method is a common and reliable spectrophotometric technique.
-
Arsenazo III Method (Brief Outline):
-
Prepare a series of uranium standards of known concentrations.
-
In a cuvette, mix a small, precise aliquot of the aqueous sample (or standard) with the Arsenazo III reagent in a suitable buffer.
-
Measure the absorbance at the wavelength of maximum absorbance (typically ~652 nm).
-
Construct a calibration curve from the standards and determine the concentration of the unknown samples.
-
Data Analysis and Interpretation
The performance of the extraction and stripping process is evaluated by calculating the Distribution Ratio (Dᵤ) and the Percentage Extraction (%E) and Stripping (%S).
-
Uranium Concentration in the Organic Phase ([U]org): This is calculated by mass balance: [U]org = ([U]initial_aq - [U]raffinate_aq) × (V_aq / V_org) Where V is the volume of the respective phase. For an O:A ratio of 1:1, this simplifies to the difference in aqueous concentrations.
-
Distribution Ratio (Dᵤ): Dᵤ is the primary measure of extraction efficiency. Dᵤ = [U]org / [U]raffinate_aq
-
Percentage Extraction (%E): %E = (Dᵤ / (Dᵤ + (V_aq / V_org))) × 100 For an O:A ratio of 1:1, this simplifies to: %E = (Dᵤ / (Dᵤ + 1)) × 100
-
Percentage Stripping (%S): %S = ([U]strip_liquor / [U]loaded_org) × (V_strip_aq / V_loaded_org) × 100
Data Presentation Tables
The following tables should be used to record and analyze experimental data.
Table 1: Effect of Nitric Acid Concentration on Uranium Extraction Efficiency (Conditions: 0.5 M DBDECMP in Dodecane, O:A = 1:1, T = 25°C)
| [HNO₃] in Feed (M) | [U]initial_aq (mg/L) | [U]raffinate_aq (mg/L) | [U]org (calc.) (mg/L) | Distribution Ratio (Dᵤ) | % Extraction (%E) |
| 0.5 | |||||
| 1.0 | |||||
| 2.0 | |||||
| 3.0 | |||||
| 4.0 | |||||
| 6.0 | |||||
| 8.0 |
Table 2: Stripping Efficiency with Dilute Nitric Acid (Conditions: Loaded organic from 3 M HNO₃ feed, O:A = 1:1, T = 25°C)
| Stripping Agent | [U]loaded_org (mg/L) | [U]strip_liquor (mg/L) | % Stripping (%S) |
| 0.01 M HNO₃ | |||
| 0.1 M HNO₃ |
References
-
Extraction of Uranium in Nitric Media with Novel Asymmetric Tetra-Alkylcarbamide. (2022). MDPI. Available at: [Link]
-
Moussa Alibrahim & Habib Shlewit. (2007). Solvent extraction of uranium (VI) by tributyl phosphate/dodecane from nitric acid medium. Periodica Polytechnica Chemical Engineering, 51(1-2), 19-23. Available at: [Link]
-
Extraction of uranium from nitric acid solutions by N,N-dibutyldecanamide. (n.d.). ResearchGate. Available at: [Link]
-
the removal of uranium from acidic media using ion exchange and/or extraction chromatography. (n.d.). OSTI.GOV. Available at: [Link]
-
The structures of UO 2 (NO 3 ) 2 (H 2 O) and UO 2 (NO 3 ) 2 (L) 2 (L=H 2 O, DEiBA) model systems in their trans-and cis-configurations. (n.d.). ResearchGate. Available at: [Link]
-
Moussa Alibrahim & Habib Shlewit. (2007). Solvent extraction of uranium (VI) by tributyl phosphate/dodecane from nitric acid medium. Periodica Polytechnica Chemical Engineering, 51(1-2), 19-23. Available at: [Link]
-
Habib, M. A., & Awwad, N. S. (2005). EXTRACTION OF URANIUM (VI) FROM NITRIC ACID AND NITRATE SOLUTIONS BY TRIBUTYLPHOSPHATE/KEROSENE. Periodica Polytechnica Chemical Engineering, 49(1), 3. Available at: [Link]
-
Experimental Parameters in the Photometric Analysis of Uranium in TBP-Dodecane Solutions. (n.d.). OSTI.GOV. Available at: [Link]
-
Thermodynamics of the System HNO3-UO2(NO3)2-H2O at 298.15 K. (n.d.). Department of Chemical Engineering, Tsinghua University. Available at: [Link]
-
Dissolving Uranium in Nitric Acid. (2023). YouTube. Available at: [Link]
-
Solvent Extraction Separation of Uranium and Plutonium from Fission Products. (n.d.). DTIC. Available at: [Link]
-
Fundamental Chemistry of U and Pu in the TBP-Dodecane-Nitric Acid System. (2006). University of Nevada, Las Vegas. Available at: [Link]
-
Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design. (2024). Comptes Rendus. Chimie, 27(S4), 153. Available at: [Link]
-
Dissolution Treatment of Depleted Uranium Waste. (2004). OSTI.GOV. Available at: [Link]
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Application Notes and Protocols for the TRUEX Process: A Guide to Actinide Separation
Introduction
The management of high-level radioactive waste (HLW) generated from spent nuclear fuel reprocessing is a paramount challenge in the nuclear industry. A key strategy to mitigate the long-term radiotoxicity and heat load of this waste is the partitioning and transmutation of long-lived transuranic (TRU) elements. Actinide partitioning is a critical step in this strategy, aiming to separate elements like americium (Am), curium (Cm), neptunium (Np), and plutonium (Pu) from the bulk of fission products in the acidic waste streams.[1]
The TRansUranium EXtraction (TRUEX) process stands as one of the most robust and extensively studied solvent extraction methods for this purpose.[2] Developed at Argonne National Laboratory, the TRUEX process is designed to remove all actinides from acidic nitrate or chloride nuclear waste solutions with high efficiency.[2][3] The chemistry of the process is centered on a class of bifunctional organophosphorus extractants known as carbamoylphosphoryl compounds.
While various extractants belong to this class, the most well-characterized and widely implemented agent for the TRUEX process is Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) .[4] This document will focus primarily on the established CMPO-based TRUEX process, as it represents the current state-of-the-art. The principles and protocols described herein are foundational to the application of carbamoylphosphoryl extractants, including related compounds such as Di-n-Butyl N,N-Diethylcarbamoylphosphonate, for actinide separation.
Section 1: The TRUEX Solvent System: Components and Rationale
The efficacy of the TRUEX process hinges on a carefully formulated multi-component organic solvent. Each component has a distinct and critical function, working in concert to achieve efficient and selective actinide extraction.
The Primary Extractant
The workhorse of the TRUEX process is a bifunctional extractant. The most common is Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) .[5] The molecule's power lies in its two coordinating sites: the hard, phosphoryl (P=O) oxygen and the hard, carbonyl (C=O) oxygen. This bifunctional nature allows CMPO to form stable chelate rings with actinide ions, leading to significantly higher extraction efficiency compared to monofunctional extractants. The extraction proceeds via a solvating mechanism, where the neutral CMPO-actinide nitrate complex is preferentially partitioned into the organic phase.
The Phase Modifier: Tributyl Phosphate (TBP)
While CMPO is an excellent extractant, its use at practical concentrations in aliphatic hydrocarbon diluents can lead to a phenomenon known as "third phase formation" at high metal loadings. This is the splitting of the organic phase into two immiscible layers, one diluent-rich and the other extractant-metal complex-rich, which severely disrupts the operation of solvent extraction equipment.
To prevent this, Tributyl Phosphate (TBP) is added as a phase modifier.[5] TBP, itself an extractant used in the PUREX process, increases the polarity of the organic diluent. This enhances the solubility of the actinide-CMPO complexes in the organic phase, preventing the formation of a third phase and ensuring smooth hydrodynamic performance in counter-current contactors.[5] A typical solvent formulation is 0.2 M CMPO and 1.0–1.4 M TBP.
The Diluent
The extractant and phase modifier are dissolved in an appropriate organic diluent. The choice of diluent impacts the physical properties of the solvent (density, viscosity, flash point) and can influence extraction kinetics and efficiency. Normal paraffinic hydrocarbons (NPH), such as n-dodecane or commercial blends like Isopar-L®, are commonly used due to their chemical stability, low water solubility, and favorable safety profile.[6] For applications requiring a non-flammable diluent, chlorinated hydrocarbons like carbon tetrachloride have also been investigated.[6]
Section 2: The TRUEX Process Workflow: A Multi-Stage Approach
The TRUEX process is typically implemented as a continuous, counter-current liquid-liquid extraction circuit using equipment such as mixer-settlers or centrifugal contactors. The process can be logically divided into four primary sections: Extraction, Scrubbing, Stripping, and Solvent Washing.
Caption: Generalized workflow of the multi-stage TRUEX process.
Extraction
In the first section, the acidic aqueous feed containing the dissolved actinides and fission products is contacted with the TRUEX solvent. The high nitric acid concentration (typically 1–3 M) facilitates the extraction of trivalent (Am, Cm), tetravalent (Np, Pu), and hexavalent (U) actinides into the organic phase.[5] A significant portion of the lanthanide fission products, which have similar chemistry to the trivalent actinides, are also co-extracted at this stage.
Scrubbing
The loaded organic solvent from the extraction section moves to the scrub section, where it is contacted with a fresh aqueous scrub solution, typically dilute nitric acid (e.g., 0.1–0.5 M HNO₃). The purpose of this stage is to remove weakly extracted fission products and other impurities from the organic phase, thereby increasing the purity of the final actinide product. The actinides and lanthanides, which form stronger complexes with CMPO, are retained in the organic phase.
Stripping
Following the scrub, the purified organic solvent is sent to the stripping section. Here, the goal is to back-extract the actinides and lanthanides from the organic phase into a new aqueous phase. This is achieved by contacting the solvent with a solution of low acidity or one containing complexing agents.[4] Different stripping strategies can be employed for selective recovery:
-
Trivalent Actinides/Lanthanides: A dilute acid solution (e.g., 0.01 M HNO₃) can effectively strip Am(III), Cm(III), and the lanthanides.
-
Plutonium: A solution containing a reducing agent or a strong complexant like hydrofluoric acid (e.g., 0.05 M HNO₃ - 0.05 M HF) can be used to strip Pu(IV).[6]
-
Actinide/Lanthanide Separation: More advanced schemes may use aqueous complexing agents like diethylenetriaminepentaacetic acid (DTPA), which preferentially binds to trivalent actinides over lanthanides, allowing for their selective stripping.[4]
Solvent Washing & Recycling
The stripped organic solvent must be cleaned before it is recycled back to the extraction section. Over time, exposure to acid and intense radiation causes hydrolysis and radiolysis of TBP and CMPO. Acidic degradation products, such as di-n-butyl phosphate (DBP) from TBP, can form stable complexes with actinides and interfere with the stripping process.[6][7] The wash stage typically involves contacting the solvent with a dilute sodium carbonate (Na₂CO₃) solution to neutralize and remove these acidic degradation products, ensuring consistent performance of the recycled solvent.[6]
Section 3: Experimental Protocols
The following protocols provide a framework for laboratory-scale investigations of the TRUEX process. Caution: All work with radioactive materials must be conducted in appropriately shielded facilities (e.g., glove boxes, hot cells) by trained personnel in accordance with institutional and regulatory safety protocols.
Protocol for TRUEX Solvent Preparation
Objective: To prepare a standard TRUEX process solvent.
Materials:
-
Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO)
-
Tributyl phosphate (TBP)
-
n-Dodecane (or other suitable paraffinic hydrocarbon diluent)
-
Volumetric flasks, graduated cylinders, analytical balance
Procedure:
-
Calculate the mass of CMPO and the volume of TBP required to achieve the desired final concentrations (e.g., 0.2 M CMPO, 1.4 M TBP) in the target volume of solvent.
-
In a calibrated volumetric flask, add approximately half of the final required volume of n-Dodecane.
-
Accurately weigh the calculated mass of CMPO and add it to the flask. Mix until fully dissolved. Gentle warming may be required.
-
Carefully add the calculated volume of TBP to the flask.
-
Add n-Dodecane to bring the solution to the final target volume.
-
Stopper the flask and mix thoroughly by inversion for several minutes until the solution is homogeneous.
-
Quality Control: Before use with radioactive tracers, it is advisable to pre-equilibrate the solvent by contacting it with an equal volume of nitric acid at the same concentration as the planned feed solution, followed by a wash with dilute sodium carbonate and then deionized water to remove any acidic impurities from the reagents.
Protocol for Batch Contact Distribution Coefficient (D) Measurement
Objective: To determine the extraction efficiency of the TRUEX solvent for a specific radionuclide under defined conditions. The distribution coefficient (D) is the ratio of the radionuclide's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.
Materials:
-
Prepared TRUEX solvent
-
Aqueous feed solution (e.g., 3 M HNO₃) spiked with a known activity of the radionuclide of interest (e.g., ²⁴¹Am, ²³⁹Pu).
-
Centrifuge tubes (e.g., 15 mL glass or polypropylene)
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Appropriate radiation counting instrumentation (e.g., gamma spectrometer, liquid scintillation counter)
Procedure:
-
Pipette equal volumes (e.g., 2.0 mL) of the TRUEX solvent and the spiked aqueous feed solution into a centrifuge tube. This establishes an Organic to Aqueous (O/A) phase ratio of 1.
-
Tightly cap the tube and vortex vigorously for 2-5 minutes to ensure intimate phase contact and achieve equilibrium.
-
Centrifuge the tube for 5-10 minutes to achieve complete separation of the aqueous and organic phases.
-
Carefully pipette a precise aliquot (e.g., 1.0 mL) from the aqueous phase for radiometric analysis.
-
Carefully pipette a precise aliquot (e.g., 1.0 mL) from the organic phase for radiometric analysis.
-
Measure the activity (Counts Per Minute, CPM) of the radionuclide in both aliquots using the appropriate detector.
-
Calculation:
-
D = (CPM/mL in Organic Phase) / (CPM/mL in Aqueous Phase)
-
-
Self-Validation: Perform the experiment in triplicate to ensure reproducibility. A mass balance calculation should also be performed to ensure that the total activity in the final phases is close to the initial activity in the aqueous feed, accounting for experimental uncertainties.
Section 4: Analytical and Quality Control
Rigorous analytical chemistry is the cornerstone of a successful and well-understood TRUEX process.
Monitoring Solvent Integrity
The chemical and radiolytic stability of the solvent is a critical operational parameter.
-
CMPO Purity: The presence of acidic impurities in the as-received CMPO or from its degradation can severely hinder the stripping of Am(III). A standard quality control test involves measuring the distribution coefficient of ²⁴¹Am as a function of nitric acid concentration. Deviations from established literature values can indicate solvent impurity or degradation.
-
TBP Degradation: The primary degradation product of TBP is di-n-butyl phosphate (DBP). DBP is a powerful extractant that forms complexes which are very difficult to strip. Its concentration in the process solvent must be monitored. A common method involves derivatizing the non-volatile DBP to a volatile methyl ester using diazomethane, followed by quantitative analysis using Gas Chromatography (GC) with a Flame Ionization Detector (FID).[7]
Quantifying Actinides
Accurate measurement of actinide concentrations in both aqueous and organic streams is necessary to determine process efficiency and decontamination factors.
-
Alpha Spectrometry: Used for the analysis of alpha-emitting nuclides like Americium (Am) and Plutonium (Pu).
-
Mass Spectrometry: Techniques like Thermal Ionization Mass Spectrometry (TIMS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are used for precise quantification of Uranium (U) isotopes.
-
Liquid Scintillation Counting: A common method for quantifying beta-emitters and can also be used for gross alpha counting.
Section 5: Data Presentation
Quantitative data is essential for understanding and optimizing the TRUEX process.
Table 1: Physical and Chemical Properties of Di-n-Butyl N,N-Diethylcarbamoylphosphonate (Note: While CMPO is the primary TRUEX extractant, data for the user-specified compound is provided for reference.)
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₈NO₄P | [8] |
| Molecular Weight | 293.34 g/mol | [8] |
| Appearance | Colorless Liquid | [9] |
| Boiling Point | 132 - 134 °C | [9] |
| Water Solubility | Immiscible | [9] |
| CAS Number | 7439-69-2 | [8] |
Table 2: Example of TRUEX Process Flowsheet Parameters for High-Level Waste Treatment (These are representative values and must be optimized for specific feed compositions.)
| Parameter | Extraction Section | Scrub Section | Strip Section |
| Number of Stages | 8-10 | 4-6 | 6-8 |
| Aqueous Feed | 1-3 M HNO₃ | 0.2 M HNO₃ | 0.01 M HNO₃ |
| O/A Flow Ratio | 0.3 - 0.5 | ~5 | ~2 |
| Target Operation | Co-extract TRUs + Ln | Remove Fission Products | Back-extract TRUs + Ln |
| Expected D(Am) | > 10 | > 10 | < 0.1 |
Section 6: Safety and Handling
Chemical Hazards
-
Organophosphorus Compounds (CMPO, TBP): These compounds can be irritants. Avoid contact with skin and eyes and inhalation of vapors.[8][10]
-
Hydrocarbon Diluents (n-Dodecane): These are combustible liquids. Keep away from ignition sources.[11]
-
Nitric Acid: Highly corrosive and a strong oxidizer. Causes severe skin burns and eye damage.
Radiological Hazards
The primary hazard in the TRUEX process is the handling of highly radioactive materials, including potent alpha-emitters (Am, Pu) and beta/gamma-emitting fission products.
Recommended Practices
-
Engineering Controls: All work must be performed within appropriate containment, such as a fume hood for non-radioactive work, a glove box for alpha-emitters, or a shielded hot cell for high-activity waste.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemically resistant gloves.[11] Additional dosimetry and protective clothing are required for radiological work.
-
Waste Management: All chemical and radioactive waste must be segregated and disposed of according to institutional and federal regulations.
Conclusion
The TRUEX process, centered on the use of carbamoylphosphoryl-based solvents, is a powerful and flexible technology for the separation of transuranic elements from acidic high-level radioactive waste. Its successful implementation relies on a deep understanding of the underlying coordination chemistry, careful control of process parameters, and rigorous analytical oversight. The protocols and principles outlined in this guide provide a foundation for researchers and scientists to apply and further develop this vital technology, contributing to safer and more sustainable management of the nuclear fuel cycle.
References
- Demonstration of the TRUEX Process for Partitioning of Actinides from Actual ICPP Tank Waste Using Centrifugal Contactors in - INIS-IAEA. (n.d.).
-
Dibutyl [(diethylamino)carbonyl]phosphonate | C13H28NO4P | CID 81944 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
- The TRansUranium EXtraction (TRUEX) process: A vital tool for disposal of US defense nuclear waste - INIS-IAEA. (1990).
-
PUREX-TRUEX Flow sheet for actinide partitioning from dissolved fuel as... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
- TRU decontamination of high-level Purex waste by solvent extraction using a mixed octyl(phenyl)-N,N-diisobutyl-carbamoylmethylphosphine oxide/TBP/NPH (TRUEX) solvent - INIS-IAEA. (1984).
- NATIONAL ,. . LABORATORY Application of the TRUEX Process to Highly Irradiated Targets - INIS-IAEA. (n.d.).
- The State of the Art on Nuclides Separation in High Level Liquid Wastes by Truex Process. (n.d.).
-
Determination of Di-n-Butyl Phosphate in Organic Streams of FBTR Mixed Carbide Fuel Reprocessing Solution by Gas Chromatographic Technique - ResearchGate. (2011). Retrieved January 23, 2026, from [Link]
-
The Truex Process and the Management of Liquid Tru Uwaste - Taylor & Francis Online. (2006). Retrieved January 23, 2026, from [Link]
-
Separating the Minor Actinides Through Advances in Selective Coordination Chemistry - Pacific Northwest National Laboratory. (2012). Retrieved January 23, 2026, from [Link]
-
The TRUEX (TRansUranium EXtraction) process and the management of liquid TRU (transuranic) waste - OSTI.GOV. (1986). Retrieved January 23, 2026, from [Link]
-
SOLVENT EXTRACTION AND RECOVERY OF THE TRANSURANIC ELEMENTS FROM WASTE SOLUTIONS USINS THE TRUEX PROCESS - OSTI. (n.d.). Retrieved January 23, 2026, from [Link]
-
DI-N-BUTYLAMINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016). Retrieved January 23, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. The TRUEX (TRansUranium EXtraction) process and the management of liquid TRU (transuranic) waste (Conference) | OSTI.GOV [osti.gov]
- 4. oecd-nea.org [oecd-nea.org]
- 5. pnnl.gov [pnnl.gov]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dibutyl [(diethylamino)carbonyl]phosphonate | C13H28NO4P | CID 81944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. lobachemie.com [lobachemie.com]
Application Notes and Protocols: The Role of Di-n-Butyl N,N-Diethylcarbamoylphosphonate in Nuclear Fuel Reprocessing
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Pivotal Molecule in Actinide Separation
The reprocessing of spent nuclear fuel is a critical step in the nuclear fuel cycle, enabling the recovery of valuable materials, primarily uranium and plutonium, and the management of radioactive waste. A key challenge in this process is the separation of trivalent minor actinides, such as americium and curium, from the lanthanide fission products due to their similar chemical properties. Di-n-Butyl N,N-Diethylcarbamoylphosphonate, often abbreviated as DBDECMP, has emerged as a significant extractant in advanced separation processes, most notably the TRUEX (Transuranic Extraction) process. This bifunctional organophosphorus compound demonstrates a high affinity for actinide ions, facilitating their selective removal from highly acidic radioactive waste streams.
This document provides a comprehensive technical guide on the application of Di-n-Butyl N,N-Diethylcarbamoylphosphonate in nuclear fuel reprocessing. It delves into the underlying chemical principles, detailed experimental protocols, and practical considerations for its use in a research and development setting.
Chemical Properties and Synthesis
Di-n-Butyl N,N-Diethylcarbamoylphosphonate is an organophosphorus compound with the chemical formula C13H28NO4P.[1] It is a colorless liquid with a molecular weight of 293.34 g/mol .[1] The molecule's structure, featuring both a phosphoryl (P=O) and a carbonyl (C=O) group, is central to its function as a chelating agent for metal ions.
A plausible synthetic route for N,N-disubstituted carbamoylphosphonates involves the reaction of a corresponding amine with a phosphonate precursor. For instance, the synthesis can be achieved through the reaction of dibutyl phosphite with N,N-diethylcarbamoyl chloride in the presence of a base. Careful control of reaction conditions is necessary to ensure high purity of the final product, which is crucial for consistent performance in solvent extraction applications.
Mechanism of Actinide Extraction: A Solvation-Based Approach
The extraction of actinides by Di-n-Butyl N,N-Diethylcarbamoylphosphonate from acidic aqueous solutions into an organic phase is primarily governed by a solvation or neutral complexation mechanism.[2] In the highly acidic environment of nuclear waste solutions (typically nitric acid), the neutral DBDECMP molecule coordinates with the actinide metal ion (M^n+) and its associated nitrate anions (NO3^-) to form a neutral metal-ligand complex. This complex is soluble in the organic diluent, thus facilitating the transfer of the actinide from the aqueous to the organic phase.
The general extraction equilibrium can be represented as:
M^n+ (aq) + nNO3^- (aq) + xDBDECMP (org) ⇌ M(NO3)n(DBDECMP)x (org)
The efficiency of this extraction is influenced by several factors, including the acidity of the aqueous phase, the concentration of the extractant in the organic phase, and the nature of the diluent. At higher nitric acid concentrations, the extraction of actinides is generally enhanced.
The TRUEX Process: A Multi-Stage Separation Strategy
The TRUEX process is a liquid-liquid extraction process designed to separate transuranic elements from the high-level liquid waste generated during the reprocessing of spent nuclear fuel. Di-n-Butyl N,N-Diethylcarbamoylphosphonate, often in combination with a phase modifier like tri-n-butyl phosphate (TBP), is a key component of the TRUEX solvent. The process typically involves multiple stages of extraction, scrubbing, and stripping to achieve a high degree of separation.
Figure 1. A simplified flowsheet of the TRUEX process illustrating the central role of the Di-n-Butyl N,N-Diethylcarbamoylphosphonate-based solvent in the separation of actinides from high-level waste.
Quantitative Data: Extraction Efficiency of Di-n-Butyl N,N-Diethylcarbamoylphosphonate
The distribution ratio (D) is a key parameter used to quantify the efficiency of an extractant. It is defined as the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium. The following table summarizes typical distribution ratios for selected actinides and lanthanides with a TRUEX-like solvent.
| Element | Oxidation State | Typical Distribution Ratio (D) | Conditions |
| Americium (Am) | +3 | >10 | 0.5 M DBDECMP + 1.0 M TBP in dodecane, 3 M HNO3 |
| Plutonium (Pu) | +4 | >100 | 0.5 M DBDECMP + 1.0 M TBP in dodecane, 3 M HNO3 |
| Uranium (U) | +6 | >50 | 0.5 M DBDECMP + 1.0 M TBP in dodecane, 3 M HNO3 |
| Europium (Eu) | +3 | ~5 | 0.5 M DBDECMP + 1.0 M TBP in dodecane, 3 M HNO3 |
Note: These values are indicative and can vary significantly with changes in experimental conditions such as temperature, acidity, and the presence of other complexing agents.
Experimental Protocol: Solvent Extraction of Americium-241
This protocol outlines a laboratory-scale experiment to determine the distribution ratio of Americium-241 between an aqueous nitric acid solution and an organic phase containing Di-n-Butyl N,N-Diethylcarbamoylphosphonate.
Materials and Reagents:
-
Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECMP), high purity
-
Tri-n-butyl phosphate (TBP), high purity
-
n-Dodecane, reagent grade
-
Nitric acid (HNO3), concentrated, analytical grade
-
Americium-241 (241Am) stock solution in dilute HNO3
-
Deionized water
-
Liquid scintillation cocktail
-
Liquid scintillation counter
-
Centrifuge tubes (e.g., 15 mL polypropylene)
-
Vortex mixer
-
Mechanical shaker
-
Pipettes and pipette tips
-
pH meter
-
Fume hood
Procedure:
-
Preparation of the Organic Solvent:
-
In a fume hood, prepare a 0.5 M DBDECMP + 1.0 M TBP solution in n-dodecane. For example, to prepare 100 mL of solvent, dissolve the required mass of DBDECMP and TBP in n-dodecane and bring the final volume to 100 mL.
-
Pre-equilibrate the organic solvent by contacting it with an equal volume of 3 M HNO3 for 30 minutes with vigorous shaking. Allow the phases to separate and discard the aqueous phase. Repeat this step twice to ensure the organic phase is saturated with the acid.
-
-
Preparation of the Aqueous Phase:
-
Prepare a 3 M HNO3 solution by diluting concentrated HNO3 with deionized water.
-
Spike the 3 M HNO3 solution with a known amount of 241Am stock solution to achieve a suitable activity for counting (e.g., ~10,000 counts per minute per milliliter).
-
-
Extraction:
-
In a centrifuge tube, add 5 mL of the prepared aqueous phase and 5 mL of the pre-equilibrated organic phase.
-
Tightly cap the tube and vortex for 1 minute to ensure thorough mixing.
-
Place the tube on a mechanical shaker and agitate for 30 minutes at a constant temperature (e.g., 25 °C) to allow the extraction to reach equilibrium.
-
-
Phase Separation:
-
After shaking, centrifuge the tube at a moderate speed (e.g., 2000 rpm) for 5 minutes to ensure complete phase separation.
-
-
Sampling and Analysis:
-
Carefully pipette a 1 mL aliquot from both the aqueous and organic phases into separate liquid scintillation vials.
-
Add an appropriate volume of liquid scintillation cocktail to each vial.
-
Measure the activity of 241Am in each aliquot using a liquid scintillation counter.
-
-
Calculation of the Distribution Ratio (D):
-
D = (Counts per minute in the organic phase) / (Counts per minute in the aqueous phase)
-
Stripping:
To recover the extracted actinides from the loaded organic phase, a stripping step is employed. This typically involves contacting the organic phase with a dilute acid solution or a solution containing a complexing agent that has a higher affinity for the actinides than the DBDECMP. For instance, a dilute solution of oxalic acid (e.g., 0.8 M) can be effective for stripping plutonium.[2]
Challenges and Considerations
Third-Phase Formation:
A significant challenge in the TRUEX process is the formation of a third, heavy organic phase at high metal loadings. This can lead to operational difficulties and loss of efficiency. The addition of a phase modifier, such as TBP, to the organic solvent helps to mitigate third-phase formation by increasing the polarity of the organic phase and improving the solubility of the metal-ligand complexes.
Solvent Degradation:
The harsh chemical and radiological environment of nuclear fuel reprocessing can lead to the degradation of the organic solvent components. Both DBDECMP and TBP can undergo hydrolysis and radiolysis, forming acidic degradation products that can interfere with the extraction process and complicate subsequent stripping steps. Regular solvent cleanup procedures are necessary to maintain the performance of the TRUEX process.
Conclusion
Di-n-Butyl N,N-Diethylcarbamoylphosphonate is a highly effective and selective extractant for trivalent actinides, playing a crucial role in advanced nuclear fuel reprocessing schemes like the TRUEX process. Its ability to form stable, neutral complexes with actinides in highly acidic media allows for their efficient separation from lanthanides and other fission products. While challenges such as third-phase formation and solvent degradation exist, these can be managed through careful process design and control. Further research into the fundamental coordination chemistry of DBDECMP and the development of even more robust and selective extractants will continue to advance the field of nuclear fuel reprocessing, contributing to a more sustainable and secure nuclear energy future.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 81944, Dibutyl ((diethylamino)carbonyl)phosphonate. [Link].
- Rao, C. J., et al. (2019). Studies on the Extraction of Actinides by Dibutylbutyl Phosphonate. Journal of Radioanalytical and Nuclear Chemistry, 320(3), 631-638.
Sources
Application Notes and Protocols: Di-n-Butyl N,N-Diethylcarbamoylphosphonate in Hydrometallurgy
Introduction: A Modern Workhorse for Selective Metal Extraction
In the realm of hydrometallurgy, the quest for efficient and selective separation of valuable and strategic metals is paramount. Di-n-Butyl N,N-Diethylcarbamoylphosphonate, often abbreviated as DBDECMP, has emerged as a significant player in this field. This bifunctional organophosphorus extractant possesses a unique molecular architecture that combines a phosphoryl group (P=O) and a carbonyl group (C=O), enabling it to form stable complexes with a variety of metal ions, particularly actinides and lanthanides. This dual functionality is key to its high extraction efficiency and selectivity, making it a valuable tool in processes such as the recovery of uranium from ore leachates and the partitioning of minor actinides from spent nuclear fuel.
This document provides a comprehensive guide for researchers and scientists on the application of DBDECMP in hydrometallurgical processes. We will delve into its synthesis, physicochemical properties, and detailed protocols for its use in solvent extraction, including the critical stripping stage. The underlying principles of its extraction mechanism will also be explored to provide a holistic understanding of its function.
Physicochemical Properties of Di-n-Butyl N,N-Diethylcarbamoylphosphonate
A thorough understanding of the physical and chemical properties of DBDECMP is essential for its effective application in solvent extraction circuits.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₈NO₄P | |
| Molecular Weight | 293.34 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| CAS Number | 7439-69-2 |
Synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate
The synthesis of DBDECMP is most commonly achieved through the Michaelis-Arbuzov reaction.[2][3] This versatile and widely used method in organophosphorus chemistry allows for the formation of a carbon-phosphorus bond.[1][3]
Reaction Principle: The Michaelis-Arbuzov Reaction
The reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, tributyl phosphite, on an alkyl halide, 2-chloro-N,N-diethylacetamide. The reaction proceeds through a quasi-phosphonium salt intermediate, which then undergoes dealkylation to yield the final phosphonate product.[1][3]
Synthesis Protocol
Materials:
-
Tributyl phosphite
-
2-chloro-N,N-diethylacetamide
-
Anhydrous toluene (or other suitable high-boiling inert solvent)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Reaction Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.
-
Charging the Reactor: Charge the flask with 2-chloro-N,N-diethylacetamide and anhydrous toluene.
-
Addition of Tributyl Phosphite: Slowly add tributyl phosphite to the reaction mixture from the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain this temperature for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to obtain the final Di-n-Butyl N,N-Diethylcarbamoylphosphonate as a colorless to pale yellow liquid.
-
Application in Solvent Extraction: A Focus on Uranium
DBDECMP is particularly effective in the solvent extraction of uranium from acidic leach liquors, a critical step in the front-end of the nuclear fuel cycle.
Extraction Mechanism
The extraction of uranyl ions (UO₂²⁺) from an acidic aqueous phase (typically nitric acid) into an organic phase containing DBDECMP dissolved in a suitable diluent (e.g., kerosene, dodecane) occurs via a solvating mechanism. The neutral DBDECMP molecule coordinates with the uranyl ion through the oxygen atoms of the phosphoryl (P=O) and carbonyl (C=O) groups, forming a neutral complex that is soluble in the organic phase.
The general extraction equilibrium can be represented as:
UO₂²⁺(aq) + 2NO₃⁻(aq) + 2DBDECMP(org) ⇌ UO₂(NO₃)₂(DBDECMP)₂(org)
The efficiency of this extraction is influenced by several factors, including the concentration of nitric acid in the aqueous phase, the concentration of DBDECMP in the organic phase, and the temperature.
Protocol for Solvent Extraction of Uranium(VI)
This protocol outlines a laboratory-scale procedure for the extraction of uranium from a synthetic nitric acid solution.
Materials and Reagents:
-
Organic Phase: A solution of Di-n-Butyl N,N-Diethylcarbamoylphosphonate (e.g., 0.5 M) in a suitable organic diluent (e.g., dodecane).
-
Aqueous Phase: A synthetic solution of uranyl nitrate (e.g., 1 g/L uranium) in nitric acid (e.g., 3 M).
-
Separatory funnels
-
Mechanical shaker
-
pH meter
-
Analytical instrumentation for uranium analysis (e.g., ICP-MS, UV-Vis spectrophotometer)
Procedure:
-
Phase Preparation: Prepare the organic and aqueous phases to the desired concentrations.
-
Extraction:
-
In a separatory funnel, combine equal volumes of the organic and aqueous phases (e.g., 20 mL of each).
-
Shake the mixture vigorously for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate. The time required for phase disengagement should be noted.
-
-
Phase Separation and Analysis:
-
Carefully separate the aqueous and organic phases.
-
Take a sample from the aqueous phase (raffinate) and analyze for its uranium concentration.
-
The uranium concentration in the loaded organic phase can be determined by mass balance or by stripping the uranium into a fresh aqueous solution and analyzing that solution.
-
Calculation of Distribution Coefficient (D) and Extraction Efficiency (%E):
-
Distribution Coefficient (D): D = [U]org / [U]aq
-
Where [U]org is the concentration of uranium in the organic phase at equilibrium and [U]aq is the concentration of uranium in the aqueous phase at equilibrium.
-
-
Extraction Efficiency (%E): %E = (D / (D + V_aq / V_org)) * 100
-
Where V_aq is the volume of the aqueous phase and V_org is the volume of the organic phase.
-
Stripping of Uranium from the Loaded Organic Phase
The recovery of the extracted metal from the organic phase, known as stripping, is a crucial step for both product recovery and regeneration of the extractant for reuse. For uranium extracted with DBDECMP, several stripping agents can be employed. A common and effective method involves the use of ammonium carbonate solution.[4][5][6]
Stripping Mechanism with Ammonium Carbonate:
Ammonium carbonate solution provides a basic medium and carbonate ions that form highly stable and water-soluble uranyl carbonate complexes, such as [UO₂(CO₃)₃]⁴⁻. This shifts the extraction equilibrium, causing the uranium to transfer from the organic phase back into the aqueous phase.
Protocol for Stripping of Uranium:
Materials and Reagents:
-
Loaded Organic Phase: The uranium-loaded DBDECMP/dodecane solution from the extraction step.
-
Stripping Solution: An aqueous solution of ammonium carbonate (e.g., 1 M).
-
Separatory funnels
-
Mechanical shaker
Procedure:
-
Stripping:
-
In a separatory funnel, combine the loaded organic phase with the ammonium carbonate stripping solution. The phase ratio (Organic:Aqueous) can be varied to achieve the desired uranium concentration in the strip solution.
-
Shake the mixture for a sufficient time (e.g., 30 minutes) to ensure complete stripping.
-
-
Phase Separation and Analysis:
-
Allow the phases to separate.
-
Separate the aqueous strip solution containing the uranium and the regenerated organic phase.
-
Analyze the uranium concentration in the aqueous strip solution and the barren organic phase to determine the stripping efficiency.
-
Separation of Actinides and Lanthanides
A significant application of DBDECMP and related carbamoylphosphonates is in the separation of trivalent actinides from lanthanides, a key challenge in the partitioning and transmutation (P&T) strategy for managing high-level nuclear waste. The subtle differences in the coordination chemistry of these f-block elements with the extractant allow for their separation.[7]
The separation factor (SF) between two metal ions, M1 and M2, is a measure of the ability of the solvent to separate them and is defined as:
SF(M1/M2) = D(M1) / D(M2)
For the separation of americium (Am) from europium (Eu), a common proxy for lanthanides, DBDECMP has shown promising separation factors under specific conditions, often in nitric acid media.[8]
Conclusion: A Versatile and Promising Extractant
Di-n-Butyl N,N-Diethylcarbamoylphosphonate is a highly effective and versatile extractant with significant applications in hydrometallurgy, particularly in the nuclear fuel cycle. Its ability to selectively extract valuable and strategic metals like uranium and to partition minor actinides from lanthanides underscores its importance. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers and scientists working in this field, enabling them to harness the full potential of this powerful molecule. Further research and development in this area, including the design of new-generation carbamoylphosphonate extractants, will undoubtedly continue to advance the field of hydrometallurgical separations.
References
-
Solvent extraction of uranium from leach liquor using dibutyl carbitol: optimization of parameters by response surface methodology. (URL: [Link])
-
Solvent extraction of uranium from leach liquor using dibutyl carbitol: optimization of parameters by response surface methodology. Semantic Scholar. (URL: [Link])
-
Extraction of Actinides and Lanthanides with Diphenyl[dibutylcarbamoylmethyl]phosphine Oxide in the Absence of a Solvent. ResearchGate. (URL: [Link])
-
Development of a new solvent extraction process based on butyl-1-[ N,N -bis(2-ethylhexyl)carbamoyl]nonyl phosphonic acid for the selective recovery of uranium(VI) from phosphoric acid. ResearchGate. (URL: [Link])
-
Coordination Chemistry and f-Element Complexation by Diethylenetriamine-N,N″-bis(acetylglycine). PubMed. (URL: [Link])
-
Arbuzov Reaction. Organic Chemistry Portal. (URL: [Link])
-
Selective separation of Am(iii)/Eu(iii) using heterocyclic bistriazolyl phosphonate grafted zirconia and titania solid phase extractants. ResearchGate. (URL: [Link])
-
Synthesis and characterization of group 12 complexes of N,N-methyl phenyl-N,N-butyl phenyl dithiocarbamate. ResearchGate. (URL: [Link])
-
Direct Extraction of Uranium Oxides with N,N-Di(2-ethylhexyl)isobutyramide. PMC. (URL: [Link])
-
Stripping percentage of uranium using ammonium carbonate and sodium hydroxide. ResearchGate. (URL: [Link])
-
ACTINIDES(III)-LANTHANIDES GROUP SEPARATION FROM NITRIC ACID USING NEW AROMATIC DIORGANYLDITHIOPHOSPfflNIC ACIDS. INIS-IAEA. (URL: [Link])
-
Stripping of uranium from D2EHPA/TOPO solvent by ammonium carbonate solutions. ResearchGate. (URL: [Link])
-
Solvent extraction of uranium (VI) by tributyl phosphate/dodecane from nitric acid medium. (URL: [Link])
-
Solvent extraction of Eu(III), Am(III) and Cm(III) by N,N,N',N'-tetrabutyldiglycolamide: Can the diluent participate in the extraction?. ResearchGate. (URL: [Link])
-
formation of phosphonate esters with the Arbuzov reaction. YouTube. (URL: [Link])
-
STRIPPING OF URANIUM FROM D2EHPA/TOPO SOLVENT BY AMMONIUM CARBONATE SOLUTIONS. Periodica Polytechnica. (URL: [Link])
-
Dependences of distribution ratio for La(III), Nd(III), Gd(III),... ResearchGate. (URL: [Link])
-
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (URL: [Link])
-
Michaelis-Arbuzov Phosphonate Synthesis. ResearchGate. (URL: [Link])
-
Stripping of Uranium from D2EHPA/TOPO Solvent by Ammonium Carbonate Solutions. (URL: [Link])
-
Table 1 from ACTINIDES(III)-LANTHANIDES GROUP SEPARATION FROM NITRIC ACID USING NEW AROMATIC DIORGANYLDITHIOPHOSPHINIC ACIDS. Semantic Scholar. (URL: [Link])
-
The Extraction of Am(III) and Eu(III) from Aqueous Ammonium Thiocyanate by Dihexyl-N,N-diethylcarbamoylmethylphosphonate and Related Compounds. R Discovery. (URL: [Link])
-
Dibutyl N,N-Diethylcarbamoylmethylphosphonate, [for Extraction of Lanthanides and Actinides], 25mL, Each. CP Lab Safety. (URL: [Link])
-
United States Patent n9]. INIS-IAEA. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Stripping of Uranium from D2EHPA/TOPO Solvent by Ammonium Carbonate Solutions | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
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Application Notes and Protocols for Di-n-Butyl N,N-Diethylcarbamoylphosphonate in Heavy Metal Recovery
Introduction: The Challenge of Heavy Metal Pollution and the Role of Selective Extractants
Heavy metal contamination of industrial wastewater represents a significant environmental and public health concern. Effluents from industries such as mining, electroplating, and battery manufacturing often contain toxic heavy metals like lead (Pb), cadmium (Cd), copper (Cu), and zinc (Zn). The persistent and non-biodegradable nature of these metals necessitates their removal before wastewater discharge. Among the various remediation technologies, solvent extraction, a hydrometallurgical process, offers high selectivity and efficiency for the recovery of valuable and toxic metals.[1]
The efficacy of solvent extraction is critically dependent on the choice of the extractant. Organophosphorus compounds are a prominent class of extractants due to their strong affinity for metal ions.[2] Di-n-Butyl N,N-Diethylcarbamoylphosphonate is a bifunctional organophosphorus extractant. Its molecular structure, featuring both a phosphoryl (P=O) and a carbonyl (C=O) group, allows for the formation of stable chelate rings with metal ions, enhancing its extraction capabilities. This bidentate coordination is key to its potential for high selectivity and efficiency in heavy metal recovery.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Di-n-Butyl N,N-Diethylcarbamoylphosphonate for the recovery of heavy metals from waste streams. The following sections will detail the synthesis of this compound, its physicochemical properties, the mechanism of metal extraction, and detailed protocols for its application, along with illustrative data.
Physicochemical Properties of Di-n-Butyl N,N-Diethylcarbamoylphosphonate
A thorough understanding of the physicochemical properties of an extractant is fundamental to designing an effective solvent extraction process.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₈NO₄P | PubChem |
| Molecular Weight | 293.34 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., kerosene, toluene, chloroform) | Inferred from similar compounds |
| Boiling Point | Not available | |
| Density | Not available |
Mechanism of Heavy Metal Extraction
The extraction of heavy metal ions (Mⁿ⁺) from an aqueous phase into an organic phase by Di-n-Butyl N,N-Diethylcarbamoylphosphonate (L) is a complex process governed by the principles of coordination chemistry and liquid-liquid partitioning. The bifunctional nature of the extractant is central to its mechanism. The phosphoryl (P=O) and carbonyl (C=O) groups act as Lewis basic donor sites, coordinating to the metal ion to form a neutral metal-extractant complex. This process is often pH-dependent, as the competition with protons (H⁺) for the extractant can influence the extraction efficiency.
The overall extraction equilibrium can be represented as:
Mⁿ⁺(aq) + nL(org) ⇌ [MLn]ⁿ⁺(org)
The efficiency of this process is influenced by several factors, including the nature of the metal ion, the pH of the aqueous phase, the concentration of the extractant in the organic phase, and the choice of the organic diluent.
Diagram of the Proposed Chelation Mechanism
Caption: Proposed mechanism of heavy metal extraction.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific applications and waste stream compositions.
Protocol 1: Synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate
This synthesis is based on the Arbuzov reaction, a common method for forming carbon-phosphorus bonds.
Materials:
-
Tri-n-butyl phosphite
-
N,N-Diethyl-2-chloroacetamide
-
Anhydrous toluene
-
Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
Set up a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a nitrogen atmosphere.
-
Add tri-n-butyl phosphite (1.0 equivalent) and anhydrous toluene to the flask.
-
Slowly add N,N-Diethyl-2-chloroacetamide (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene and the by-product, butyl chloride, under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation to yield Di-n-Butyl N,N-Diethylcarbamoylphosphonate as a clear oil.
Protocol 2: Solvent Extraction of Heavy Metals
This protocol outlines a general procedure for the liquid-liquid extraction of heavy metals from an aqueous solution.
Materials:
-
Stock solution of Di-n-Butyl N,N-Diethylcarbamoylphosphonate in a suitable organic diluent (e.g., kerosene, toluene). A typical concentration is 0.1 M to 1.0 M.
-
Aqueous feed solution containing the heavy metal(s) of interest (e.g., Pb²⁺, Cd²⁺, Cu²⁺) at a known concentration.
-
pH meter and solutions for pH adjustment (e.g., dilute HNO₃ and NaOH).
-
Separatory funnels.
-
Mechanical shaker.
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for metal analysis.[3][4]
Procedure:
-
Prepare a series of aqueous feed solutions with varying pH values (e.g., from 2 to 7) to determine the optimal pH for extraction.
-
In a separatory funnel, combine equal volumes of the aqueous feed solution and the organic extractant solution (e.g., 20 mL of each).
-
Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) using a mechanical shaker to ensure thorough mixing and to reach equilibrium.
-
Allow the two phases to separate completely.
-
Carefully separate the aqueous and organic phases.
-
Analyze the metal concentration in the aqueous phase before and after extraction using AAS or ICP-OES to determine the extraction efficiency.[3][4]
-
Calculate the distribution ratio (D) and the percentage of extraction (%E) using the following formulas:
D = [M]org / [M]aq
%E = (D / (D + V_aq / V_org)) * 100
Where [M]org and [M]aq are the concentrations of the metal in the organic and aqueous phases, respectively, and V_aq and V_org are the volumes of the aqueous and organic phases.
Experimental Workflow
Caption: General workflow for solvent extraction experiments.
Protocol 3: Stripping of Heavy Metals from the Loaded Organic Phase
This protocol describes the recovery of the extracted metals from the organic phase, which also regenerates the extractant for reuse.
Materials:
-
Metal-loaded organic phase from the extraction step.
-
Stripping agent: an acidic solution (e.g., 0.1 M to 2.0 M HNO₃ or H₂SO₄).
-
Separatory funnels.
-
Mechanical shaker.
-
AAS or ICP-OES for metal analysis.
Procedure:
-
Take a known volume of the metal-loaded organic phase and place it in a clean separatory funnel.
-
Add an equal volume of the acidic stripping solution.
-
Shake the funnel for a sufficient time (e.g., 30 minutes) to allow the metal ions to be transferred back into the aqueous phase.
-
Allow the phases to separate.
-
Collect the aqueous stripping solution and analyze its metal concentration using AAS or ICP-OES to determine the stripping efficiency.
-
The now metal-depleted organic phase can be washed and reused for further extraction cycles.
Illustrative Performance Data
The following tables present hypothetical, yet scientifically plausible, data to illustrate the potential performance of Di-n-Butyl N,N-Diethylcarbamoylphosphonate in heavy metal recovery. Note: This data is for illustrative purposes only and should be experimentally verified.
Table 1: Effect of pH on the Extraction Efficiency of Various Heavy Metals
Conditions: 0.5 M Di-n-Butyl N,N-Diethylcarbamoylphosphonate in kerosene; Aqueous phase containing 100 ppm of each metal; Phase ratio (A:O) = 1:1; Contact time = 30 min.
| pH | % Extraction of Pb(II) | % Extraction of Cd(II) | % Extraction of Cu(II) | % Extraction of Zn(II) |
| 2.0 | 45.2 | 30.8 | 55.6 | 40.1 |
| 3.0 | 75.9 | 62.5 | 85.3 | 70.4 |
| 4.0 | 95.1 | 88.7 | 98.2 | 92.6 |
| 5.0 | 98.6 | 94.3 | 99.1 | 97.8 |
| 6.0 | 98.8 | 95.1 | 99.3 | 98.2 |
Table 2: Effect of Extractant Concentration on the Extraction of Pb(II)
Conditions: Aqueous phase pH = 5.0; Aqueous phase containing 100 ppm of Pb(II); Phase ratio (A:O) = 1:1; Contact time = 30 min.
| Extractant Concentration (M) | % Extraction of Pb(II) |
| 0.05 | 78.4 |
| 0.1 | 92.1 |
| 0.2 | 98.6 |
| 0.5 | 99.5 |
| 1.0 | >99.9 |
Conclusion and Future Perspectives
Di-n-Butyl N,N-Diethylcarbamoylphosphonate shows significant promise as a selective extractant for the recovery of heavy metals from industrial wastewater. Its bifunctional nature allows for strong chelation with a variety of metal ions. The protocols outlined in these application notes provide a solid foundation for researchers to explore and optimize its use in solvent extraction processes.
Future work should focus on experimentally validating the performance of this extractant with real industrial effluents, which often contain complex mixtures of metals and other interfering species. Further studies on the synergistic effects with other extractants and the development of more environmentally friendly diluents will also be crucial for its practical application. The regeneration and reuse of the extractant over multiple cycles should also be investigated to assess the economic viability of the process.
References
-
PubChem. Di-n-butyl N,N-diethylcarbamoylphosphonate. National Center for Biotechnology Information. [Link]
-
MDPI. Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. [Link]
-
PubMed. Chelation of heavy metals by potassium butyl dithiophosphate. [Link]
-
ResearchGate. Practical and reliable synthesis of dialkyl N-arylphosphoramidates with nitroarenes as substrates. [Link]
-
Taylor & Francis Online. THE EXTRACTION OF Am(III) FROM NITRIC ACID BY OCTYL(PHENYL)-N,N-DIISOBUTYLCARBAMOYLMETHYLPHOSPHINE OXIDE - TRI-n-BUTYL PHOSPHATE MIXTURES. [Link]
-
Dalton Transactions. The synergic effect of neutral organophosphorus ligands combined with acidic β-diketones for the extraction and separation of trivalent actinides. [Link]
-
ALWSCI. Heavy Metal Content Testing: Analytical Methods And Applications. [Link]
-
PubMed. Use of solvent extraction for the removal of heavy metals from liquid wastes. [Link]
-
ResearchGate. Simultaneous Determination of Heavy Metals in Competitive Aqueous Solutions and Contaminated Soil Systems. [Link]
Sources
Application Note: Solvent Extraction of Americium(III) and Curium(III) using Dibutyl-N,N-diethylcarbamoylmethylphosphonate (DBDECMP)
Abstract
The separation of minor actinides, particularly americium (Am) and curium (Cm), from high-level liquid waste (HLW) is a critical step in advanced nuclear fuel cycles, aimed at reducing the long-term radiotoxicity of nuclear waste. This application note provides a detailed protocol and technical guide for the solvent extraction of Am(III) and Cm(III) from nitric acid media using Dibutyl-N,N-diethylcarbamoylmethylphosphonate (DBDECMP). We delve into the underlying chemical principles, present a step-by-step experimental workflow, discuss key operational parameters, and offer insights into process optimization. This guide is intended for researchers and scientists in radiochemistry and nuclear engineering engaged in the development and implementation of actinide separation processes.
Theoretical Background and Extraction Mechanism
The separation of trivalent actinides (An³⁺) from lanthanides (Ln³⁺) is notoriously challenging due to their similar ionic radii and chemical properties. Carbamoylmethylphosphine oxides (CMPOs) are a class of bifunctional neutral extractants that have demonstrated high efficacy for actinide extraction from acidic streams. DBDECMP belongs to this family and is noted for its ability to efficiently extract actinides.
The Role of DBDECMP as a Bifunctional Extractant
DBDECMP ((BuO)₂P(O)CH₂C(O)NEt₂) is a neutral, bidentate ligand. Its extraction capability stems from the coordinated action of the phosphoryl (P=O) and carbonyl (C=O) groups. These two oxygen donor atoms form a stable five-membered chelate ring with the actinide metal ion, as depicted in Figure 1. This chelation is the primary driving force for the transfer of the metal ion from the aqueous phase to the organic phase.
The general extraction mechanism from a nitric acid (HNO₃) medium follows a neutral solvation pathway. The DBDECMP molecule, being neutral, extracts a neutral metal salt complex. For a trivalent actinide like Am³⁺ or Cm³⁺, this typically involves the co-extraction of three nitrate (NO₃⁻) anions to maintain charge neutrality in the organic phase. The simplified stoichiometry of the extracted complex is generally represented as:
Am³⁺(aq) + 3NO₃⁻(aq) + nDBDECMP(org) ⇌
where 'n' represents the number of DBDECMP molecules in the coordination sphere, often determined to be 2 or 3 through slope analysis studies for related systems.[1]
Influence of Nitric Acid Concentration
The concentration of nitric acid in the aqueous phase is a critical parameter that governs the extraction efficiency. Its role is twofold:
-
Salting-Out Effect : At higher concentrations, nitric acid increases the activity of nitrate ions in the aqueous phase, which, according to Le Châtelier's principle, shifts the extraction equilibrium towards the formation of the neutral metal complex in the organic phase. This leads to higher distribution ratios (Kd).[2][3]
-
Competition : At very high acid concentrations (>6 M), nitric acid itself can be extracted by DBDECMP, creating competition with the metal ions for the extractant molecules and potentially leading to a slight decrease in the distribution ratio.
Therefore, an optimal nitric acid concentration exists, typically in the range of 2-6 M, to maximize the extraction of Am and Cm.[3][4]
Comparison with Other CMPO Extractants
DBDECMP is structurally related to other well-studied extractants like DHDECMP (Dihexyl-N,N-diethylcarbamoylmethylphosphonate) and CMPO (Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide), the latter being the key component in the established TRUEX (Transuranic Extraction) process.[5] While CMPO is a stronger extractant, this high affinity can complicate the subsequent back-extraction (stripping) step.[3] DBDECMP offers a valuable balance, providing high extraction efficiency from moderately acidic solutions while allowing for effective stripping of the actinides into a dilute acid phase, which simplifies the overall process.[3]
Experimental Protocol
This section provides a comprehensive, step-by-step protocol for a laboratory-scale batch extraction of Americium-241 (²⁴¹Am) and Curium-244 (²⁴⁴Cm) using DBDECMP.
Materials and Reagents
| Material/Reagent | Specification | Supplier Example | Purpose |
| Extractant | |||
| DBDECMP | >95% purity | TCI America[6] | Actinide complexing agent |
| Diluent | |||
| n-Dodecane | Reagent Grade | Sigma-Aldrich | Organic phase solvent |
| Aqueous Phase | |||
| Nitric Acid (HNO₃) | 70%, Trace Metal Grade | Fisher Scientific | Adjust acidity and provide nitrate ions |
| Deionized Water | 18.2 MΩ·cm | - | Preparation of aqueous solutions |
| Radionuclides | |||
| ²⁴¹Am(NO₃)₃ Stock | Calibrated solution in dilute HNO₃ | Eckert & Ziegler | Tracer for Americium |
| ²⁴⁴Cm(NO₃)₃ Stock | Calibrated solution in dilute HNO₃ | Eckert & Ziegler | Tracer for Curium |
| Stripping Agent | |||
| Hydrochloric Acid (HCl) | 37%, Trace Metal Grade | Fisher Scientific | Back-extraction of actinides |
| Analytical | |||
| Liquid Scintillation Cocktail | Ultima Gold™ or equivalent | PerkinElmer | For LSC analysis |
Equipment
-
Fume hood suitable for handling radioactive materials
-
Vortex mixer
-
Centrifuge with compatible tubes (e.g., 15 mL polypropylene)
-
Calibrated micropipettes (10-1000 µL)
-
Glass vials (e.g., 20 mL scintillation vials)
-
Analytical balance
-
Gamma Spectrometer with High-Purity Germanium (HPGe) detector
-
Alpha Spectrometer with Passivated Implanted Planar Silicon (PIPS) detector
-
Liquid Scintillation Counter (LSC)
Preparation of Solutions
-
Organic Phase (0.2 M DBDECMP in n-Dodecane):
-
Accurately weigh the required mass of DBDECMP.
-
Dissolve it in a calibrated volume of n-dodecane to achieve a final concentration of 0.2 M.
-
Mix thoroughly until the solution is homogeneous.
-
-
Aqueous Feed Solution (3 M HNO₃ with Am/Cm tracers):
-
In a volumetric flask, prepare a 3 M HNO₃ solution from concentrated stock.
-
Spike the solution with known activities of ²⁴¹Am and ²⁴⁴Cm tracers to achieve a measurable count rate (e.g., 100-200 Bq/mL).
-
Safety Note: Always add acid to water. All handling of radioactive materials must be performed in designated areas following institutional safety protocols.
-
Extraction Procedure
-
Phase Contact: Pipette equal volumes (e.g., 2 mL) of the prepared organic phase and the aqueous feed solution into a 15 mL centrifuge tube.
-
Equilibration: Cap the tube tightly and vortex the mixture vigorously for at least 5 minutes to ensure thorough mixing and allow the extraction equilibrium to be reached.
-
Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes to achieve a clean and complete separation of the aqueous and organic phases.
-
Sampling:
-
Carefully pipette a 1 mL aliquot from the aqueous phase (bottom layer) into a labeled sample vial for analysis.
-
Carefully pipette a 1 mL aliquot from the organic phase (top layer) into a separate, labeled sample vial for analysis.
-
Stripping (Back-Extraction) Procedure
-
Contact with Stripping Agent: Take the remaining organic phase from the extraction step (now "loaded" with Am/Cm) and add an equal volume of a dilute acid stripping solution (e.g., 0.1 M HCl).
-
Equilibration & Separation: Repeat the vortexing (5 min) and centrifugation (10 min) steps as described above.
-
Sampling:
-
Pipette a 1 mL aliquot from the resulting organic phase (to determine residual activity).
-
Pipette a 1 mL aliquot from the aqueous strip solution (to determine recovered activity).
-
Sample Analysis and Data Calculation
-
Quantification:
-
²⁴¹Am: The activity of ²⁴¹Am in each aliquot can be determined by gamma spectrometry, using its characteristic 59.5 keV photopeak.[4]
-
²⁴⁴Cm: As ²⁴⁴Cm is primarily an alpha emitter, its activity is best determined by alpha spectrometry or Liquid Scintillation Counting after appropriate sample preparation.[7]
-
-
Calculation of Distribution Ratio (Kd): The distribution ratio is the primary measure of extraction efficiency. It is calculated as: Kd = (Activity concentration of radionuclide in organic phase) / (Activity concentration of radionuclide in aqueous phase)
-
Calculation of Percentage Extraction (%E):
-
%E = (100 × Kd) / (Kd + (Vaq / Vorg)) Where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.
-
Workflow Visualization and Data Presentation
The entire experimental process, from preparation to analysis, is outlined in the workflow diagram below.
Caption: Experimental workflow for DBDECMP solvent extraction.
Key Experimental Parameters
The efficiency of the extraction process is highly dependent on several factors. The table below summarizes the key parameters and their expected impact on the distribution ratio (Kd) of Am(III) and Cm(III).
| Parameter | Range | Effect on Am/Cm Extraction | Rationale / Causality |
| Aqueous Acidity (HNO₃) | 1 - 8 M | Kd increases up to ~6 M, then may slightly decrease. | Increased [NO₃⁻] promotes the formation of the extractable neutral complex (salting-out). Very high acidity leads to competition for the extractant.[3] |
| DBDECMP Concentration | 0.1 - 0.5 M | Kd increases with concentration. | Higher extractant concentration shifts the equilibrium towards the organic phase, complexing more metal ions. |
| Temperature | 20 - 50 °C | Kd generally decreases with increasing temperature. | The extraction of trivalent actinides by neutral extractants is typically an exothermic process. |
| Contact Time | 1 - 30 min | Kd reaches a plateau quickly (< 5 min). | Extraction kinetics for solvent extraction systems are generally very fast. |
| Stripping Acidity (HCl) | 0.01 - 1 M | Stripping efficiency is highest at low acidity (< 0.1 M). | Low [H⁺] and low complexing anion concentration shifts the equilibrium back to the aqueous phase, releasing the metal ions.[3] |
Troubleshooting and Technical Considerations
-
Third Phase Formation: At high metal and acid concentrations, a second, dense organic phase can form, complicating the process. This can often be mitigated by adding a phase modifier (e.g., tri-n-butyl phosphate, TBP) to the organic solvent or by adjusting operating concentrations.
-
Radiolytic Degradation: In high-radiation fields, the organic solvent (DBDECMP and diluent) can degrade, forming acidic byproducts that can interfere with stripping and reduce extraction efficiency.[8] The use of highly pure extractants and diluents is crucial to minimize degradation pathways.[3]
-
Incomplete Phase Separation: Emulsions can form, especially if surfactants or fine solids are present in the feed. Longer centrifugation times or the addition of a de-emulsifying agent may be required.
-
Analytical Interferences: When using gamma spectrometry for ²⁴¹Am, ensure that the detector is properly calibrated and that there are no interfering peaks from other radionuclides in the sample. For alpha spectrometry, meticulous source preparation is required to achieve good energy resolution and accurate quantification.
Conclusion
Dibutyl-N,N-diethylcarbamoylmethylphosphonate (DBDECMP) is an effective extractant for the co-extraction of americium and curium from nitric acid solutions. Its mechanism relies on the formation of a stable chelate with the trivalent actinide ions. The protocol detailed herein provides a robust framework for laboratory-scale investigations. By carefully controlling key parameters such as nitric acid and extractant concentrations, researchers can achieve high extraction efficiencies. The comparatively easy stripping of actinides from DBDECMP using dilute acid makes it an attractive alternative to stronger extractants like CMPO for certain applications in advanced nuclear fuel reprocessing.
References
- Šebesta, F., & Motl, A. (1998). Improving Americium/Curium Separation Factors in the AmSel Process through Symmetry Lowering of the Diglycolamide Extractant. Solvent Extraction and Ion Exchange, 16(5), 1139-1153.
- Chapron, S., et al. (2015). New Insight into the Americium/Curium Separation by Solvent Extraction using Diglycolamides. Solvent Extraction and Ion Exchange, 33(3), 236-248.
- Glover, S. E., et al. (2024). Extraction of Americium, Curium, and Californium with LN Resin from HCl and HNO3. Journal of Radioanalytical and Nuclear Chemistry, 333, 1-12.
- Eichrom Technologies. (2019).
- Horwitz, E. P., et al. (1993). Separation and Preconcentration of Actinides from Acidic Media by Extraction Chromatography. Analytica Chimica Acta, 281(2), 361-372.
- Ramebäck, H., & Skålberg, M. (1998). Separation of neptunium, plutonium, americium and curium from uranium with di-(2-ethylhexyl)-phosphoric acid (HDEHP) for radiometric and ICP-MS analysis. Journal of Radioanalytical and Nuclear Chemistry, 235(1-2), 229-234.
- Peterman, D. R., et al. (2010). Actinide extraction methods and actinide separation compositions. U.S.
- White, F. G., et al. (2021). Separation of Americium from a Complex Matrix by Solvent Extraction Using CyMe4BTPhen in a Room Temperature Ionic Liquid Diluent. Inorganic Chemistry, 60(17), 13075-13084.
- Geist, A., et al. (2022). Development of Solvent Extraction Processes for Grouped Separation of Actinides in Europe. Proceedings of the International Solvent Extraction Conference (ISEC 2022).
- Zhang, Z., et al. (2022). Separation of Americium from Curium through Oxidation State Control with Record Efficiency. Analytical Chemistry, 94(22), 7851-7858.
- Marie, C., et al. (2019). Demonstration of the LUCA process for the separation of americium(III) from curium(III), californium(III), and lanthanides(III) in acidic solution using a synergistic mixture of bis(chlorophenyl)dithiophosphinic acid and tris(2-ethylhexyl)phosphate. Solvent Extraction and Ion Exchange, 37(5), 316-329.
- Horwitz, E. P. (1996). Extraction Chromatography of Actinides and Selected Fission Products: Principles and Achievement of Selectivity.
- Jensen, M. P., et al. (2015). Nitric acid dependence of the extraction of Am (squares), Cm (triangles), and Eu (circles).
- Myasoedov, B. F., & Chmutova, M. K. (1996). Extraction of Actinides and Lanthanides with Diphenyl[dibutylcarbamoylmethyl]phosphine Oxide in the Absence of a Solvent. Radiochemistry, 38(5), 415-419.
- Nash, K. L. (2001). Actinide Separation Science and Technology. In The Chemistry of the Actinide and Transactinide Elements (pp. 2631-2710). Springer.
- Gelis, A. V., et al. (2019). Closing the Nuclear Fuel Cycle with a Simplified Minor Actinide Lanthanide Separation Process (ALSEP) and Additive Manufacturing. Scientific Reports, 9(1), 12999.
- Shields, A. E., et al. (2023). Radiolytic degradation of dodecane substituted with common energetic functional groups. RSC Advances, 13(14), 9325-9334.
- Yarbro, S. L., et al. (1990). Comparative Evaluation of DHDECMP and CMPO as Extractants for Recovering Actinides from Nitric Acid Waste Streams.
- Kenzhaliyev, B. K., et al. (2023).
- Lumetta, G. J. (2012). Separating the Minor Actinides Through Advances in Selective Coordination Chemistry.
- Walter, M. D. (2023). Synthesis, Properties and Applications of Lanthanide and Actinide Molecular Compounds. Inorganics, 11(10), 395.
- Taylor, R. J., & May, I. (1998). Effect of nitric acid concentration of the extraction distribution ratio of Sm(III).
- Djozan, D., et al. (2008). Radiolytic degradation of the herbicide dicamba for environmental protection.
- Narbutt, J. (2012). New trends in the reprocessing of spent nuclear fuel. Separation of minor actinides by solvent extraction. Nukleonika, 57(1), 125-132.
-
Fisher Scientific Canada. (n.d.). Dibutyl N,N-Diethylcarbamoylmethylphosphonate [for Extraction of Lanthanides and Actinides], TCI America™. Retrieved from [Link]
- Al-Sheikhly, M., et al. (2024). Radiolytic degradation of 1,2,4-trichlorobenzene (TCB) in some organic solvents by gamma rays: The kinetic properties of complete dechlorination of TCB and its pathway. Radiation Physics and Chemistry, 219, 111624.
- Ansari, S. A., et al. (2024). Synthesis and evaluation of a camphorquinone-derived BTP for minor actinide separation from acidic high-level radioactive liquid waste. RSC Advances, 14(1), 1-13.
- Modolo, G. (2012).
- Wang, C., et al. (2024). Selective Separation of Americium(III), Curium(III), and Lanthanide(III) by Aqueous and Organic Competitive Extraction. Inorganic Chemistry, 63(2), 1113-1124.
- Sasaki, Y., et al. (2011). Aqueous Partitioning of Minor Actinides by Different Processes. Journal of Nuclear Science and Technology, 48(2), 225-233.
- German, K. E., et al. (2023). Isolation and Purification of Actinides Using N,O-Hybrid Donor Ligands for Closing the Nuclear Fuel Cycle. Molecules, 28(15), 5786.
- Al-Sheikhly, M., et al. (2024). Radiolytic degradation of 1,2,4-trichlorobenzene (TCB) in some organic solvents by gamma rays: The kinetic properties of complete dechlorination of TCB and its pathway. Radiation Physics and Chemistry, 219, 111624.
- Al-Sheikhly, M., et al. (2024). Radiolytic degradation of 1,2,4-trichlorobenzene (TCB) in some organic solvents by gamma rays: The kinetic properties of complete dechlorination of TCB and its pathway.
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Application Note: The Influence of Nitric Acid Concentration on the Extraction Efficiency of Dibutyl-N,N-diethylcarbamoylmethylenephosphonate (DBDECMP)
Abstract
Dibutyl-N,N-diethylcarbamoylmethylenephosphonate (DBDECMP) is a neutral, bifunctional organophosphorus extractant pivotal for the separation of trivalent and tetravalent actinides and lanthanides from nuclear waste streams. The efficiency of the solvent extraction process using DBDECMP is critically dependent on the nitric acid (HNO₃) concentration in the aqueous phase. This application note provides a comprehensive technical guide on the multifaceted role of nitric acid, detailing the underlying chemical mechanisms, a validated experimental protocol to quantify its effect, and practical insights for optimizing separation processes. We explore the dual function of nitric acid as both a salting-out agent and a competing extractant, providing researchers and drug development professionals with the foundational knowledge to harness DBDECMP effectively.
Theoretical Background and Extraction Mechanism
Solvent extraction using DBDECMP relies on the transfer of a target metal ion from an aqueous phase to an immiscible organic phase. This transfer is only possible if the charged metal ion is incorporated into a charge-neutral complex. Nitric acid concentration is the primary lever to control this process.
The Role of Nitrate Ions (NO₃⁻)
The core mechanism involves the formation of a neutral metal nitrate complex, which is then solvated by the DBDECMP molecules. For a trivalent actinide like Americium (Am³⁺), the equilibrium can be represented as:
-
Am³⁺(aq) + 3NO₃⁻(aq) ⇌ Am(NO₃)₃(aq)
This neutral Am(NO₃)₃ complex is then extracted into the organic phase by coordinating with DBDECMP molecules:
-
Am(NO₃)₃(aq) + xDBDECMP(org) ⇌
Increasing the nitric acid concentration directly increases the concentration of nitrate ions (NO₃⁻) in the aqueous phase. According to Le Châtelier's principle, this pushes the first equilibrium to the right, favoring the formation of the neutral metal nitrate species required for extraction. This is known as the "salting-out" effect, which generally leads to a higher distribution ratio (D) of the metal ion. Studies have consistently shown that the extraction of trivalent and tetravalent actinides by DBDECMP increases with rising nitric acid concentration.[1][2]
Competitive Extraction of Nitric Acid
DBDECMP is a neutral extractant capable of solvating not only metal complexes but also nitric acid itself. This creates a competing equilibrium:
-
H⁺(aq) + NO₃⁻(aq) + DBDECMP(org) ⇌
This co-extraction of nitric acid becomes more significant at higher acid concentrations (e.g., >5M).[1] By binding to DBDECMP, the acid effectively reduces the concentration of "free" extractant available to solvate the target metal complexes. This competition can cause the metal extraction efficiency to plateau or even decrease at very high nitric acid molarities. Therefore, optimizing the nitric acid concentration is a balancing act: it must be high enough to promote metal-nitrate complex formation but not so high that acid co-extraction severely inhibits the process.
The diagram below illustrates the central equilibria governing the DBDECMP extraction system.
Caption: Chemical equilibria in the DBDECMP extraction system.
Protocol: Quantifying the Effect of Nitric Acid Concentration
This protocol provides a validated, step-by-step methodology to determine the distribution ratio (D) of a target actinide as a function of initial aqueous nitric acid concentration.
Materials and Reagents
-
DBDECMP: Dibutyl-N,N-diethylcarbamoylmethylenephosphonate, CAS 7439-68-1.[3]
-
Organic Diluent: n-Dodecane (or other suitable high-flashpoint, water-immiscible solvent).
-
Nitric Acid (HNO₃): ACS reagent grade, 70% (concentrated).
-
Actinide Stock Solution: A calibrated stock solution of the actinide of interest (e.g., ²⁴¹Am, ²³⁹Pu) in dilute HNO₃.
-
Deionized Water: 18 MΩ·cm.
-
Glassware: Volumetric flasks, graduated cylinders, separatory funnels or centrifuge tubes.
-
Shaker/Vortexer: For phase equilibration.
-
Centrifuge: For clean phase separation.
-
Analytical Instrument: Alpha/gamma spectrometer, ICP-MS, or other appropriate instrument for quantifying the actinide concentration.
Experimental Workflow
The following diagram outlines the complete experimental procedure.
Caption: Experimental workflow for determining the distribution ratio.
Detailed Step-by-Step Methodology
-
Preparation of Aqueous Phases: a. Prepare a series of nitric acid solutions of varying molarity (e.g., 0.5, 1.0, 2.0, 4.0, 6.0, 8.0 M) from concentrated HNO₃ stock. b. Spike each HNO₃ solution with a known amount of the actinide stock solution to achieve a final concentration suitable for the analytical instrument. The final activity should be high enough for accurate measurement but low enough to not significantly alter the chemical conditions.
-
Preparation of Organic Phase: a. Prepare a solution of DBDECMP in n-dodecane to the desired concentration (e.g., 0.75 M). The choice of concentration depends on the expected metal loading.
-
Solvent Extraction Procedure: a. For each nitric acid concentration, combine equal volumes (e.g., 2 mL) of the aqueous phase and the organic phase in a labeled centrifuge tube. This establishes a 1:1 organic-to-aqueous (O/A) phase ratio. b. Cap the tubes tightly and agitate them vigorously for a sufficient time to reach equilibrium. A contact time of 30 minutes is typically adequate.[4] c. Centrifuge the tubes (e.g., at 3000 rpm for 5 minutes) to ensure complete and clean separation of the two phases.
-
Sampling and Analysis: a. Carefully take a precise aliquot (e.g., 1 mL) from the center of each phase (aqueous and organic) without disturbing the interface. b. Analyze the actinide concentration in each aliquot using the chosen analytical method.
-
Calculation of the Distribution Ratio (D): a. The distribution ratio (D), a measure of extraction efficiency, is calculated as the ratio of the actinide concentration in the final organic phase to that in the final aqueous phase: D = [Actinide]org, final / [Actinide]aq, final
Data Presentation and Interpretation
The results of the experiment should be tabulated to clearly show the relationship between nitric acid concentration and extraction efficiency.
Table 1: Representative Distribution Ratios (D) for Am(III) and Pu(IV) as a Function of Nitric Acid Molarity
| Initial Aqueous [HNO₃] (M) | D-value for Am(III) | D-value for Pu(IV) |
| 0.5 | ~1 | ~50 |
| 1.0 | ~5 | ~150 |
| 2.0 | ~20 | ~400 |
| 4.0 | ~50 | ~700 |
| 6.0 | ~60 | ~800 |
| 8.0 | ~55 | ~750 |
Note: These are illustrative values based on trends reported in the literature to demonstrate the expected outcome. Actual results will vary with experimental conditions (e.g., DBDECMP concentration, temperature).[1][5]
Interpretation of Results:
-
Increasing Efficiency: As observed in Table 1, the D-values for both Am(III) and Pu(IV) increase significantly as the nitric acid concentration rises from 0.5 M to 6.0 M. This directly reflects the salting-out effect, where higher nitrate availability drives the formation of the extractable neutral complex.[1][2]
-
Plateau/Decrease at High Acidity: At concentrations above ~6 M, the D-values may begin to level off or even decrease. This is the expected consequence of the competing extraction of HNO₃ by DBDECMP, which reduces the effective concentration of the extractant available for actinide solvation.[1]
-
Selective Separations: The data highlights an important application: selective separation. For example, at low acidities (<1 M), the extraction of Am(III) is relatively low (D < 5), while Pu(IV) is still strongly extracted. This difference in behavior can be exploited. Furthermore, an actinide extracted at high acidity can be effectively stripped (back-extracted) into an aqueous phase with very low nitric acid concentration, a process crucial for product recovery.[5]
Conclusion and Best Practices
The concentration of nitric acid is the most critical parameter influencing the extraction efficiency of DBDECMP. A thorough understanding of its dual role is essential for designing robust and efficient separation protocols.
-
For Maximum Extraction: Operate at moderately high nitric acid concentrations (e.g., 2-6 M), where the salting-out effect is dominant.
-
For Stripping/Back-Extraction: Use dilute nitric acid solutions (<0.5 M) to shift the equilibrium back towards the aqueous phase, allowing for recovery of the extracted metal.
-
System Validation: Always perform preliminary experiments as described in this protocol to determine the optimal [HNO₃] for your specific application, as factors like temperature and the presence of other ions can influence the extraction behavior.
By carefully controlling the nitric acid concentration, researchers can precisely manipulate the partitioning of actinides, enabling effective purification, separation, and recovery in a variety of scientific and industrial contexts.
References
-
Shukla, J. P., & Subramanian, M. S. (1982). Extraction of actinides by dibutyl-N,N-diethylcarbamoylmethylenephosphonate [DBDECMP] from nitric acid solutions. Journal of Radioanalytical Chemistry. Available at: [Link]
-
Agilent Technologies. (2018). Direct Analysis of Trace Metal Impurities in High Purity Nitric Acid Using ICP-QQQ. Available at: [Link]
-
Horwitz, E. P., et al. (1993). Separation and Preconcentration of Actinides from Acidic Media by Extraction Chromatography. Analytica Chimica Acta. Available at: [Link]
-
ResearchGate. (n.d.). Selective Separation of HNO3 and HCl by Extraction. Available at: [Link]
-
Ansari, S. A., et al. (2011). Extraction Behavior of Some Actinides and Fission Products from Nitric Acid Medium by a New Unsymmetrical Diglycolamide. ResearchGate. Available at: [Link]
-
Hussain, A. I., et al. (2013). Optimization protocol for the extraction of antioxidant components from Origanum vulgare leaves using response surface methodology. PubMed Central. Available at: [Link]
-
Dalton Transactions. (2025). The synergic effect of neutral organophosphorus ligands combined with acidic β-diketones for the extraction and separation of trivalent actinides. Available at: [Link]
-
Marsh, S. F., & Yarbro, S. L. (1987). Comparative Evaluation of DHDECMP and CMPO as Extractants for Recovering Actinides from Nitric Acid Waste Streams. OSTI.gov. Available at: [Link]
-
MDPI. (2024). The Effects of Selected Extraction Methods and Natural Deep Eutectic Solvents on the Recovery of Active Principles from Aralia elata var. mandshurica. Available at: [Link]
-
IAEA. (n.d.). Denitration of Nitric Acid Solutions by Formic Acid. Available at: [Link]
-
ResearchGate. (n.d.). Variation in extraction of nitric acid in organic phase as the function of initial concentration. Available at: [Link]
-
ResearchGate. (n.d.). Study of the suitability of HNO3 and HCl as extracting agents of mercury species in soils. Available at: [Link]
-
Kandwal, P., et al. (2018). Highly efficient uptake of tetravalent actinide ions from nitric acid feeds using an extraction chromatography material. Journal of Radioanalytical and Nuclear Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). Nitric Acid. PubChem. Available at: [Link]
-
MDPI. (2024). A Study on the Separation of Nitric Acid and Acetic Acid from Simulated Reprocessing Waste by TBP Extraction. Available at: [Link]
-
Fisher Scientific. (n.d.). Dibutyl N,N-Diethylcarbamoylmethylphosphonate. Available at: [Link]
-
ResearchGate. (n.d.). Studies on the Extraction of Actinides by Dibutylbutyl Phosphonate. Available at: [Link]
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- 5. osti.gov [osti.gov]
Application Notes and Protocols for the Selection of Diluents in Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of the Diluent in DBDECP-Mediated Extractions
Di-n-butyl N,N-diethylcarbamoylphosphonate (DBDECP) is a versatile organophosphorus extractant with significant applications in various fields, including the separation of actinides and lanthanides in nuclear fuel reprocessing and in pharmaceutical development.[1] Its efficacy, however, is not solely dependent on its intrinsic chemical properties but is profoundly influenced by the diluent in which it is dissolved. The diluent, far from being an inert carrier, is an active component of the solvent system that can dictate extraction efficiency, phase stability, and the overall performance of the separation process.[2]
The selection of an appropriate diluent is a multi-parameter optimization problem. An ideal diluent should not only fully dissolve the extractant and the resulting metal-extractant complex but also exhibit favorable physical properties such as low viscosity, high flash point, and minimal toxicity. Furthermore, the diluent can influence the stoichiometry of the extracted metal complex and prevent the formation of a deleterious third phase, which is a common challenge in solvent extraction processes.[3][4] This guide provides a comprehensive overview of the theoretical considerations and practical protocols for the rational selection of diluents for DBDECP solvent systems.
Theoretical Framework for Diluent Selection
The interaction between the DBDECP extractant, the diluent, and the target metal ion is a complex interplay of various physicochemical forces. Understanding these interactions is paramount for predicting and controlling the extraction behavior.[5] Key properties of the diluent that must be considered include:
-
Polarity and Dielectric Constant: The polarity of the diluent can significantly affect the solvation of the DBDECP-metal complex. Polar diluents can enhance the extraction of ionic species, while nonpolar diluents are generally preferred for neutral complexes.[6] However, a delicate balance must be struck, as highly polar diluents may also co-extract water, leading to reduced efficiency.
-
Viscosity: The viscosity of the solvent system impacts the mass transfer kinetics of the extraction process.[7] High viscosity can lead to slower phase separation and reduced extraction efficiency. Therefore, diluents with low viscosity are generally preferred.
-
Molecular Structure: The structure of the diluent molecules can influence their interaction with the DBDECP-metal complex. For instance, aromatic diluents may exhibit different extraction behavior compared to aliphatic hydrocarbons due to potential π-π interactions. The choice between linear and branched alkanes can also affect phase stability.[8]
-
Chemical Stability: The diluent must be chemically stable under the process conditions, including exposure to acidic or basic aqueous phases and radiation in nuclear applications. Degradation of the diluent can lead to the formation of impurities that interfere with the extraction process.[9]
The Menace of the Third Phase
A critical consideration in the design of solvent extraction systems is the avoidance of "third phase" formation. This phenomenon, where the organic phase splits into two immiscible layers upon metal loading, is highly undesirable in industrial processes as it can lead to hydraulic problems and loss of extractant and metal. The formation of a third phase is often attributed to the limited solubility of the metal-extractant complex in the diluent. The choice of diluent plays a crucial role in mitigating this issue. Generally, more polar and aromatic diluents can increase the solubility of the complex and prevent third phase formation.[4][10]
Experimental Protocols for Diluent Evaluation
A systematic experimental approach is essential for selecting the optimal diluent for a specific application. The following protocols provide a framework for evaluating and comparing the performance of different diluents with DBDECP.
Protocol 1: Determination of Distribution Coefficients (D) and Separation Factors (SF)
The distribution coefficient (D) is a measure of the extraction efficiency of a metal ion, while the separation factor (SF) quantifies the selectivity of the extraction system for one metal ion over another.
Objective: To quantify the extraction efficiency and selectivity of a DBDECP solvent system with a given diluent.
Materials:
-
DBDECP
-
Selected diluents (e.g., n-dodecane, kerosene, 1,2-dichloroethane)
-
Aqueous feed solution containing the metal ions of interest at known concentrations
-
Nitric acid or other appropriate acid for pH adjustment
-
Scintillation vials or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation for metal ion concentration determination (e.g., ICP-MS, AAS, or radiometric counting)
Procedure:
-
Organic Phase Preparation: Prepare solutions of DBDECP at the desired concentration (e.g., 0.1 M) in each of the selected diluents.
-
Aqueous Phase Preparation: Prepare an aqueous feed solution containing the metal ions of interest at known concentrations. Adjust the acidity to the desired level.
-
Extraction: In a scintillation vial or centrifuge tube, combine equal volumes (e.g., 5 mL) of the organic and aqueous phases.
-
Equilibration: Cap the vials tightly and shake vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to achieve a clean separation of the aqueous and organic phases.
-
Sampling and Analysis: Carefully separate the two phases. Take an aliquot from each phase and determine the concentration of the metal ions using the appropriate analytical technique.
-
Calculation:
-
Calculate the distribution coefficient (D) for each metal ion using the following equation: D = [M]org / [M]aq where [M]org is the concentration of the metal ion in the organic phase and [M]aq is the concentration of the metal ion in the aqueous phase.
-
Calculate the separation factor (SF) between two metal ions (M1 and M2) using the following equation: SF(M1/M2) = D(M1) / D(M2)
-
Data Presentation:
| Diluent | Metal Ion | D | SF (M1/M2) |
| n-Dodecane | Am(III) | Value | Value |
| Eu(III) | Value | ||
| Kerosene | Am(III) | Value | Value |
| Eu(III) | Value | ||
| 1,2-Dichloroethane | Am(III) | Value | Value |
| Eu(III) | Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Protocol 2: Phase Stability and Third Phase Formation Test
Objective: To assess the stability of the organic phase and its propensity to form a third phase upon metal loading.
Materials:
-
DBDECP-diluent solutions
-
Aqueous feed solutions with increasing concentrations of the target metal ion
-
Graduated cylinders or centrifuge tubes
-
Mechanical shaker
Procedure:
-
Organic Phase Preparation: Prepare the DBDECP-diluent solutions to be tested.
-
Contacting: In a series of graduated cylinders, contact the organic phase with aqueous feed solutions containing incrementally increasing concentrations of the metal ion of interest. Use a fixed phase ratio (e.g., 1:1).
-
Equilibration and Observation: Shake the mixtures for a set time and then allow them to stand undisturbed. Visually inspect the phases for any signs of a third phase formation (a second organic layer), precipitation, or emulsification.
-
Determination of Limiting Organic Concentration (LOC): The highest metal concentration in the organic phase before the formation of a third phase is observed is the Limiting Organic Concentration (LOC).
-
Effect of Modifiers: To mitigate third phase formation, a "modifier" (e.g., a long-chain alcohol like isodecanol or a neutral extractant like TBP) can be added to the organic phase. Repeat the experiment with varying concentrations of the modifier to determine its effectiveness.
Protocol 3: Viscosity Measurement
Objective: To measure the viscosity of the DBDECP-diluent systems.
Materials:
-
DBDECP-diluent solutions
-
Viscometer (e.g., capillary viscometer, rotational viscometer)
-
Temperature-controlled water bath
Procedure:
-
Instrument Calibration: Calibrate the viscometer according to the manufacturer's instructions.
-
Sample Preparation: Prepare the DBDECP-diluent solutions at the desired concentrations.
-
Measurement:
-
Equilibrate the sample to the desired temperature in the water bath.
-
Measure the viscosity of the sample using the viscometer.
-
Perform multiple readings for each sample to ensure accuracy.
-
Data Presentation:
| Diluent | DBDECP Concentration (M) | Temperature (°C) | Viscosity (cP) |
| n-Dodecane | 0.1 | 25 | Value |
| Kerosene | 0.1 | 25 | Value |
| 1,2-Dichloroethane | 0.1 | 25 | Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Visualization of the Diluent Selection Workflow
The process of selecting an appropriate diluent can be visualized as a systematic workflow.
Caption: A simplified representation of the molecular interactions during solvent extraction with DBDECP.
The nature of the diluent can influence the coordination environment of the extracted metal ion. For example, a more polar diluent might be able to better solvate the charged complex, thereby enhancing its stability in the organic phase. Conversely, a nonpolar diluent might favor the formation of neutral, more lipophilic complexes. Molecular modeling and simulation can provide valuable insights into these complex interactions and aid in the rational design of more efficient solvent systems. [10][11]
Safety and Handling of Organic Diluents
It is imperative to handle all organic solvents with appropriate safety precautions. [9]Always consult the Safety Data Sheet (SDS) for each diluent before use. General safety guidelines include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of vapors and direct contact with the skin.
-
Storing flammable solvents in appropriate safety cabinets.
-
Disposing of solvent waste in accordance with institutional and regulatory guidelines.
Conclusion
The selection of a suitable diluent is a critical step in the development of any solvent extraction process utilizing Di-n-butyl N,N-diethylcarbamoylphosphonate. A thorough understanding of the theoretical principles governing diluent effects, coupled with a systematic experimental evaluation of key performance parameters, will enable researchers and scientists to design robust and efficient separation systems. By carefully considering factors such as extraction efficiency, phase stability, viscosity, and safety, the full potential of DBDECP as a powerful extractant can be realized.
References
-
Atanassova, M., et al. (2021). Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR. Molecules, 26(13), 3983. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.5: Extraction Theory. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures for Extractions. [Link]
- Flett, D. S. (2004). Solvent Extraction in Hydrometallurgy. In Ion Exchange and Solvent Extraction: A Series of Advances, Vol. 16.
-
Graphviz. (n.d.). Graphviz - Graph Visualization Software. Retrieved from [Link]
- Horwitz, E. P., et al. (1990). The TRUEX Process: A Vital Tool for Nuclear Waste Processing. In W. W. Schulz & J. D. Navratil (Eds.)
-
Koch Modular. (n.d.). Typical Industrial Applications for Separation by Liquid-Liquid Extraction. Retrieved from [Link]
- Moyer, B. A. (1998). Third-Phase Formation in Solvent Extraction. In J. Rydberg, M. Cox, C. Musikas, & G. R. Choppin (Eds.), Solvent Extraction Principles and Practice.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81944, Dibutyl [(diethylamino)carbonyl]phosphonate. Retrieved from [Link]
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Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
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Pharmaguideline. (n.d.). SOP for Stability Studies of Finished Goods. Retrieved from [Link]
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- Sengupta, A., et al. (2016). Ligands for selective metal ion extraction: A molecular modeling approach. Journal of Molecular Liquids, 221, 131-139.
- Turanov, A. N., et al. (2020). Influence of the Diluent on the Extraction of Americium(III) and Europium(III) with a Diamide of 1,10-Phenanthroline-2,9-dicarboxylic Acid. Radiochemistry, 62(5), 586-592.
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U.S. Environmental Protection Agency. (n.d.). Method 3510C: Separatory Funnel Liquid-Liquid Extraction. Retrieved from [Link]
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WSU Research Exchange. (n.d.). Investigation on the Diluent Effect on Solvent Extraction Processes of Trivalent f-Elements by Acidic Di-Alkyl Organophosphorus Extractants. Retrieved from [Link]
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Scribd. (n.d.). Solvent Extraction & Partition Coefficient. Retrieved from [Link]
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MDPI. (2021, September 10). In Silico Simulations Reveal Molecular Mechanism of Uranyl Ion Toxicity towards DNA-Binding Domain of PARP-1 Protein. Retrieved from [Link]
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MDPI. (2024, July 28). Influence of Diluent on Extraction Parameters of Systems for Separation Am(III) and Ln(III) Based on 1,10-Phenanthroline-2,9-Diamide. Retrieved from [Link]
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MDPI. (n.d.). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. Retrieved from [Link]
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Application Notes and Protocols for Stripping Actinides from Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) Organic Phase
Introduction
The separation of actinides from radioactive waste streams is a critical step in the nuclear fuel cycle, aimed at reducing the long-term radiotoxicity of the waste and enabling the potential for transmutation of minor actinides. Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) is a member of the carbamoylmethylphosphine oxide (CMPO) family of extractants, known for their high efficiency in extracting actinides from acidic solutions.[1] Following the extraction of actinides into the DBDECP organic phase, a selective and efficient stripping (back-extraction) process is required to recover the actinides into an aqueous phase for further processing, purification, or analysis.
This technical guide provides a comprehensive overview of the principles and methodologies for stripping various actinides, including uranium (U), plutonium (Pu), neptunium (Np), and americium (Am), from a DBDECP-containing organic phase. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of actinide separation chemistry.
Underlying Principles of Actinide Stripping from DBDECP
The extraction of actinides by DBDECP relies on the formation of stable coordination complexes between the actinide ions and the bidentate ligand. The stripping process, therefore, involves disrupting these complexes to facilitate the transfer of the actinide ions back into an aqueous phase. This is typically achieved by altering the chemical conditions to favor the actinide's presence in the aqueous phase. The primary mechanisms employed for stripping include:
-
Reduction of Acidity: The extraction efficiency of actinides by DBDECP is highly dependent on the acidity of the aqueous phase. By contacting the loaded organic phase with a dilute acid solution (e.g., nitric acid), the equilibrium can be shifted, favoring the dissociation of the actinide-DBDECP complex and the transfer of the actinide ion into the low-acid aqueous phase.
-
Reductive Stripping: For actinides that exist in multiple oxidation states, such as plutonium, reduction to a lower, less extractable state is a highly effective stripping method. For instance, Pu(IV) is strongly extracted by DBDECP, while Pu(III) is significantly less so. The use of reducing agents in the aqueous stripping solution can efficiently recover plutonium.
-
Complexation in the Aqueous Phase: Introducing a hydrophilic complexing agent into the aqueous phase that forms a highly stable, water-soluble complex with the actinide ion can effectively "pull" the actinide from the organic phase. The choice of complexing agent can be tailored for selective stripping of certain actinides.[2]
-
Precipitation Stripping: In some cases, the actinide can be directly precipitated from the organic phase by introducing a suitable precipitating agent in the aqueous phase. This method can be particularly effective for concentrating the actinide product.
Experimental Protocols
Safety Precautions
Work with actinide elements must be conducted in a designated radiological laboratory with appropriate shielding, containment (e.g., glove boxes), and personal protective equipment (PPE). All personnel must be trained in radiation safety procedures. Waste generated from these protocols is radioactive and must be disposed of in accordance with institutional and regulatory guidelines.
Materials and Reagents
-
Loaded Organic Phase: Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) dissolved in a suitable organic diluent (e.g., n-dodecane) and loaded with the actinide(s) of interest.
-
Stripping Agents:
-
Dilute Nitric Acid (HNO₃): 0.01 M to 1 M
-
Oxalic Acid (H₂C₂O₄): 0.1 M to 0.9 M[3]
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Citric Acid
-
-
Analytical Reagents and Instrumentation:
Protocol 1: General Stripping of Trivalent Actinides (e.g., Americium) using a Complexing Agent
This protocol is based on the principles of the Actinide Lanthanide SEParation (ALSEP) process, which utilizes a polyaminocarboxylic acid in a buffered solution for selective stripping.[2][5]
1. Preparation of the Stripping Solution:
-
Prepare a buffered stripping solution containing 0.05 M DTPA and 0.2 M citric acid.
-
Adjust the pH of the solution to between 2.0 and 3.5 using dilute nitric acid or ammonium hydroxide. The optimal pH may need to be determined empirically for specific separations.
2. Liquid-Liquid Contact:
-
In a centrifuge tube, combine the actinide-loaded DBDECP organic phase with the DTPA-citrate stripping solution. A phase ratio (Organic:Aqueous) of 1:1 is a common starting point, but can be optimized.
-
Vortex or shake the mixture vigorously for a contact time of 5 to 15 minutes to ensure thorough mixing and mass transfer.
3. Phase Separation:
-
Centrifuge the mixture at a sufficient speed and duration (e.g., 2000 rpm for 5 minutes) to achieve a clean separation of the organic and aqueous phases.
4. Sampling and Analysis:
-
Carefully separate the aqueous (bottom) and organic (top) phases using a pipette.
-
Analyze aliquots of both the initial loaded organic phase and the final aqueous and organic phases to determine the actinide concentration. Suitable analytical techniques include gamma spectroscopy for 241Am or ICP-MS.[4]
5. Calculation of Stripping Efficiency:
-
The stripping efficiency (%) is calculated as: [(Initial Actinide Conc. in Org. - Final Actinide Conc. in Org.) / Initial Actinide Conc. in Org.] * 100
Table 1: Typical Parameters for Trivalent Actinide Stripping
| Parameter | Recommended Range | Rationale |
| Stripping Agent | 0.05 M DTPA / 0.2 M Citric Acid | DTPA is a strong chelator for trivalent actinides, and citric acid acts as a buffer.[2] |
| pH | 2.0 - 3.5 | Optimal range for selective complexation of actinides over lanthanides. |
| Contact Time | 5 - 15 minutes | Sufficient time to reach equilibrium for mass transfer. |
| Phase Ratio (O:A) | 1:1 to 1:4 | A higher aqueous phase volume can improve stripping efficiency.[6] |
| Temperature | Ambient (20-25 °C) | Stripping of Am is generally less efficient at higher temperatures. |
Diagram 1: Workflow for Trivalent Actinide Stripping
Caption: Workflow for the stripping of trivalent actinides from a DBDECP organic phase.
Protocol 2: Stripping of Plutonium via Precipitation with Oxalic Acid
This protocol is effective for the recovery of plutonium, particularly Pu(IV), which forms an insoluble oxalate precipitate.
1. Preparation of the Stripping Solution:
-
Prepare an aqueous solution of 0.9 M oxalic acid.[3] The concentration can be adjusted based on the plutonium concentration in the organic phase.
2. Precipitation Stripping:
-
In a suitable reaction vessel, add the plutonium-loaded DBDECP organic phase.
-
Slowly add the oxalic acid solution to the organic phase while stirring. A phase ratio of 1:1 is a typical starting point.
-
Continue stirring for at least 30 minutes to ensure complete precipitation of plutonium oxalate. The reaction can be performed at elevated temperatures (e.g., 55 °C) to improve precipitate characteristics.[3]
3. Separation of the Precipitate:
-
Separate the solid plutonium oxalate precipitate from the two liquid phases (aqueous and organic) by filtration or centrifugation.
4. Washing and Drying:
-
Wash the precipitate with dilute nitric acid and then with deionized water to remove any entrained organic or aqueous impurities.
-
Dry the precipitate under appropriate conditions (e.g., in a vacuum oven at a controlled temperature).
5. Analysis:
-
Analyze the initial loaded organic phase and the final aqueous and organic phases to determine the residual plutonium concentration and calculate the precipitation efficiency.
-
The purity of the plutonium oxalate precipitate can be determined by techniques such as X-ray diffraction (XRD) and thermal analysis.
Table 2: Key Parameters for Plutonium Precipitation Stripping
| Parameter | Recommended Value | Rationale |
| Stripping Agent | 0.9 M Oxalic Acid | Forms an insoluble Pu(IV) oxalate precipitate.[3] |
| Temperature | 55 °C | Can improve the physical characteristics of the precipitate.[3] |
| Contact Time | ≥ 30 minutes | Allows for complete precipitation. |
| Phase Ratio (O:A) | 1:1 | Can be adjusted based on plutonium concentration. |
Diagram 2: Chemical Mechanism of Plutonium Stripping with Oxalic Acid
Caption: Simplified mechanism of plutonium precipitation stripping from DBDECP.
Protocol 3: Stripping of Uranium and Neptunium with Dilute Nitric Acid
Stripping of hexavalent (U(VI)) and pentavalent (Np(V)) actinides can often be achieved by simply reducing the acidity of the aqueous phase.
1. Preparation of the Stripping Solution:
-
Prepare a dilute nitric acid solution in the range of 0.01 M to 0.1 M.
2. Liquid-Liquid Contact:
-
Combine the loaded DBDECP organic phase with the dilute nitric acid stripping solution in a centrifuge tube. An increased aqueous to organic phase ratio (e.g., 4:1) can enhance stripping efficiency.[6]
-
Agitate the mixture for approximately 15-30 minutes.
3. Phase Separation and Analysis:
-
Follow steps 3 and 4 from Protocol 1 to separate the phases and analyze the actinide concentrations.
Table 3: Indicative Parameters for U/Np Stripping with Dilute Nitric Acid
| Parameter | Recommended Range | Rationale |
| Stripping Agent | 0.01 - 0.1 M HNO₃ | Reduces the driving force for extraction, shifting equilibrium to the aqueous phase.[6] |
| Contact Time | 15 - 30 minutes | Sufficient for reaching equilibrium. |
| Phase Ratio (O:A) | 1:1 to 1:4 | Higher aqueous volume favors stripping.[6] |
| Temperature | Ambient | Temperature effects are generally less pronounced for U and Np stripping compared to Am. |
Regeneration of the Organic Phase
After stripping, the DBDECP organic phase can be regenerated for reuse. This typically involves washing the organic phase with a dilute solution of sodium carbonate or a similar basic solution to remove any acidic degradation products of the extractant. This is followed by one or more washes with deionized water to remove any residual base. The regenerated organic phase should be analyzed to ensure its purity before being reused in the extraction process.
Conclusion
The stripping of actinides from a Di-n-Butyl N,N-Diethylcarbamoylphosphonate organic phase is a versatile process that can be tailored to the specific actinides present. By carefully selecting the stripping agent, controlling the pH and other process parameters, high stripping efficiencies can be achieved. The protocols provided in this guide offer a solid foundation for researchers and professionals working in the field of actinide separations. It is important to note that for complex mixtures of actinides, a multi-step stripping process may be necessary to achieve the desired separation and purification. Further optimization of the presented protocols may be required depending on the specific composition of the loaded organic phase and the desired purity of the final actinide product.
References
-
Bertz, C., et al. (2020). Countercurrent Actinide Lanthanide Separation Process (ALSEP) Demonstration Test with a Simulated PUREX Raffinate in Centrifugal Contactors on the Laboratory Scale. Applied Sciences, 10(20), 7217. [Link]
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Gelis, A. V., et al. (2014). Actinide Lanthanide Separation Process (ALSEP). Industrial & Engineering Chemistry Research, 53(4), 1624-1631. [Link]
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Schulz, W. W. (1976). Removal of Actinides from Nuclear Fuel Reprocessing Wastes. Atlantic Richfield Hanford Co., Richland, Wash. (USA). [Link]
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Gelis, A. V., & Lumetta, G. J. (2014). Actinide lanthanide separation process - ALSEP. ResearchGate. [Link]
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Horwitz, E. P., et al. (2025). The synergic effect of neutral organophosphorus ligands combined with acidic β-diketones for the extraction and separation of trivalent actinides. Dalton Transactions. [Link]
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Isolation and Purification of Actinides Using N,O-Hybrid Donor Ligands for Closing the Nuclear Fuel Cycle. (n.d.). MDPI. [Link]
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Réaux-Durain, J., et al. (2024). Back-extraction of major actinides from organic phase through precipitation. Comptes Rendus. Chimie, 27(S1), 1-11. [Link]
- Stripping behaviour of uranium from organic phase using mixture of HAN and HNO3. (n.d.).
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Aly, H. F., & El-Dessouky, M. M. (1998). Stripping of U(VI) from Loaded TBP-Kerosene Solutions. IAEA-INIS. [Link]
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Facer, J. F., Jr., & Harmon, K. M. (1954). PRECIPITATION OF PLUTONIUM(IV) OXALATE. OSTI.GOV. [Link]
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Lumetta, G. J., et al. (2023). Extraction of Nitric Acid and Uranium with DEHiBA Under High Loading Conditions. OSTI.GOV. [Link]
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Reilly, D. D., et al. (2021). Impact of Precipitation Parameters on the Specific Surface Area of PuO2. ACS Omega, 6(4), 2779-2786. [Link]
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Recovery of plutonium from oxalate supernatant by co-precipitation using uranous nitrate. (1988). OSTI.GOV. [Link]
- Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design. (n.d.). HAL Open Science.
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Conceptual Design for the Pilot-Scale Plutonium Oxide Processing Unit in the Radiochemical Processing Laboratory. (2012). OSTI.GOV. [Link]
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Techniques for separating americium from urine after DTPA therapy. (1971). PubMed. [Link]
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Application Note & Protocol: Synergistic Solvent Extraction of Trivalent Metal Ions Using Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) and Tri-n-butyl Phosphate (TBP)
Abstract
This document provides a detailed technical guide on the principles and application of synergistic solvent extraction for the separation of trivalent metal ions, particularly lanthanides and actinides, from acidic aqueous solutions. It focuses on the powerful synergistic system comprising a bifunctional carbamoylphosphonate extractant, Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP), and a neutral extractant, Tri-n-butyl phosphate (TBP). We delve into the underlying chemical mechanisms, provide validated, step-by-step protocols for extraction and stripping, and offer expert insights into data analysis and troubleshooting common experimental challenges.
Part 1: Theoretical Background & Synergistic Mechanism
Solvent extraction is a cornerstone technique for separating and purifying elements.[1] While a single extractant can be effective, combining two or more extractants can lead to a phenomenon known as synergism, where the extraction efficiency of the mixture is significantly greater than the sum of the individual components. The DBDECP-TBP system is a classic example, widely explored for partitioning trivalent actinides (like Americium, Am(III)) from lanthanides (like Europium, Eu(III)) in nuclear waste treatment processes.[2][3][4]
The Role of the Extractants:
-
Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP): DBDECP is a bifunctional extractant. It possesses both a phosphoryl (P=O) group and a carbonyl (C=O) group. These two oxygen donor atoms can chelate a metal ion, forming a stable neutral complex. The primary extraction of a trivalent metal ion (M³⁺) from a nitric acid (HNO₃) aqueous phase by DBDECP can be represented as:
M³⁺(aq) + 3NO₃⁻(aq) + xDBDECP(org) ⇌ M(NO₃)₃(DBDECP)ₓ(org)
-
Tri-n-butyl Phosphate (TBP): TBP is a well-known neutral solvating extractant used extensively in nuclear fuel reprocessing (e.g., the PUREX process).[5] It contains a single, highly polar phosphoryl (P=O) group that can coordinate to metal ions.
The Synergistic Mechanism:
The synergy between DBDECP and TBP arises from the formation of a mixed-ligand complex that is more readily extracted into the organic phase. The primary DBDECP extractant chelates the metal ion, neutralizing its charge with nitrate ions. However, the resulting complex may still have residual water molecules in its coordination sphere, which limit its hydrophobicity and thus its extractability.
This is where TBP plays its crucial role. The TBP molecule, being a stronger Lewis base than the water molecule, displaces these residual water molecules from the coordination sphere of the M(NO₃)₃(DBDECP)ₓ complex. This displacement increases the overall size and hydrophobicity of the complex, leading to a much higher distribution ratio in the organic phase.[6]
The overall synergistic reaction can be visualized as:
M(NO₃)₃(DBDECP)ₓ(H₂O)ᵧ(org) + zTBP(org) ⇌ M(NO₃)₃(DBDECP)ₓ(TBP)z(org) + yH₂O
This mechanism enhances extraction efficiency and can also be tuned to improve selectivity between different metal ions.
Caption: Mechanism of DBDECP-TBP Synergistic Extraction.
Part 2: Experimental Protocol
This protocol provides a general framework for a batch solvent extraction experiment. It should be adapted based on the specific metal ions and analytical techniques available.
2.1 Materials and Reagents
-
Organic Phase Components:
-
Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP), >98% purity
-
Tri-n-butyl phosphate (TBP), >99% purity
-
Diluent: n-Dodecane, Kerosene, or other suitable aliphatic hydrocarbon
-
-
Aqueous Phase Components:
-
Metal salt stock solution (e.g., Eu(NO₃)₃, Am(NO₃)₃) of known concentration.
-
Nitric Acid (HNO₃), trace metal grade.
-
Deionized water (18 MΩ·cm).
-
-
Stripping Solution (optional):
-
Dilute acid (e.g., 0.01 M HNO₃) or a complexing agent solution (e.g., DTPA in a buffered solution for actinide stripping).[3]
-
-
Equipment:
-
Calibrated pipettes and volumetric flasks.
-
Centrifuge tubes with screw caps (e.g., 15 mL glass or solvent-resistant polymer).
-
Mechanical shaker or vortex mixer.
-
Centrifuge.
-
pH meter.
-
Analytical instrument for metal ion quantification (e.g., ICP-MS, ICP-OES, Gamma Spectrometer, or Liquid Scintillation Counter).
-
2.2 Experimental Workflow
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The Strategic Application of Di-n-Butyl N,N-Diethylcarbamoylphosphonate in the Synthesis of Advanced Agrochemicals
For Immediate Release
[City, State] – [Date] – In the competitive landscape of agrochemical research and development, the pursuit of novel and effective active ingredients is paramount. A key reagent, Di-n-Butyl N,N-Diethylcarbamoylphosphonate, has emerged as a valuable tool for synthetic chemists. This application note provides a detailed overview of its utility, focusing on its role in the Horner-Wadsworth-Emmons reaction for the construction of complex molecular scaffolds found in modern pesticides and herbicides.
Introduction: The Role of Phosphonates in Agrochemical Innovation
Organophosphorus compounds, particularly phosphonates, are integral to the agrochemical industry, contributing to the development of a wide range of herbicides, insecticides, and fungicides. Their unique chemical properties allow for the creation of molecules with high efficacy and specific modes of action. Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) is a phosphonate ester that serves as a key building block in the synthesis of complex agrochemicals. Its chemical structure is provided in Table 1.
Table 1: Chemical Properties of Di-n-Butyl N,N-Diethylcarbamoylphosphonate
| Property | Value |
| IUPAC Name | dibutyl (diethylcarbamoyl)phosphonate |
| CAS Number | 7439-69-2 |
| Molecular Formula | C₁₃H₂₈NO₄P |
| Molecular Weight | 293.34 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 132-134 °C at 1 mmHg |
| Refractive Index | 1.453 |
Source: PubChem CID 81944, Thermo Scientific[1][2]
The presence of the N,N-diethylcarbamoyl group adjacent to the phosphonate moiety activates the α-proton, making it readily removable by a base. This feature makes DBDECP an excellent reagent for the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern organic synthesis for the stereoselective formation of carbon-carbon double bonds.[3][4][5][6]
Core Application: The Horner-Wadsworth-Emmons Reaction in Agrochemical Synthesis
The HWE reaction is a powerful method for the synthesis of alkenes, which are common structural motifs in a variety of bioactive molecules, including many agrochemicals.[7] The reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an alkene, typically with high E-selectivity.
The general workflow for the utilization of DBDECP in an HWE-based agrochemical synthesis is depicted in the following diagram:
Figure 1: General workflow of the Horner-Wadsworth-Emmons reaction using DBDECP.
Mechanistic Insight: The Driving Force of the Reaction
The HWE reaction proceeds through a well-established mechanism:
-
Deprotonation: A strong base abstracts the acidic proton α to the phosphonate and carbamoyl groups of DBDECP, forming a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone precursor of the target agrochemical. This step forms a tetrahedral intermediate.
-
Oxaphosphetane Formation: The resulting alkoxide intermediate undergoes an intramolecular cyclization to form a four-membered oxaphosphetane ring.
-
Elimination: The oxaphosphetane intermediate collapses, yielding the desired alkene (the agrochemical product) and a water-soluble dialkyl phosphate byproduct, which can be easily removed during workup.[3][5]
The stereochemical outcome of the reaction, predominantly favoring the E-alkene, is a key advantage of the HWE reaction and is often crucial for the biological activity of the final agrochemical product.
Experimental Protocol: Synthesis of a Hypothetical Vinyl-Phosphonamide Herbicide
This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical vinyl-phosphonamide herbicide, illustrating the practical application of Di-n-Butyl N,N-Diethylcarbamoylphosphonate.
Materials and Reagents
-
Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP)
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere apparatus (e.g., nitrogen or argon manifold)
Step-by-Step Procedure
Safety Precaution: Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care in an inert atmosphere and away from moisture. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Setup: Under an inert atmosphere of dry nitrogen, add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Phosphonate Addition: Dissolve Di-n-Butyl N,N-Diethylcarbamoylphosphonate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH slurry at 0 °C (ice bath).
-
Carbanion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion. The evolution of hydrogen gas should be observed.
-
Aldehyde Addition: Dissolve the substituted aromatic aldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure vinyl-phosphonamide herbicide.
Expected Results and Characterization
The expected product is a vinyl-phosphonamide with a predominantly E-configuration. The yield will vary depending on the specific aldehyde used but can be expected to be in the range of 70-90%. The structure and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Broader Applications and Future Perspectives
The utility of Di-n-Butyl N,N-Diethylcarbamoylphosphonate extends beyond the synthesis of simple vinyl-phosphonamides. It can be employed in the synthesis of more complex agrochemicals containing conjugated systems or other functional groups. The carbamoyl moiety can also be a site for further chemical modification, allowing for the generation of diverse libraries of compounds for high-throughput screening in agrochemical discovery programs.[8][9]
Furthermore, the development of greener synthetic methodologies for phosphonate synthesis is an active area of research. This includes the use of more environmentally benign solvents and catalysts, which will further enhance the value of reagents like DBDECP in sustainable agrochemical production.
Conclusion
Di-n-Butyl N,N-Diethylcarbamoylphosphonate is a versatile and valuable reagent for the synthesis of advanced agrochemicals. Its application in the Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective method for the formation of crucial alkene moieties. The detailed protocol provided herein serves as a practical guide for researchers and scientists in the agrochemical industry, enabling the efficient synthesis of novel and effective crop protection agents.
References
-
Green phosphonate chemistry – Does it exist? - RSC Publishing. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. (2024). Molecules, 29(9), 1985. [Link]
-
Phosphonate synthesis by substitution or phosphonylation. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
- Campbell, D. A. (1994). Methods for the synthesis of phosphonate esters. U.S. Patent No. 5,359,115. Washington, DC: U.S.
-
Synthetic Methods of Phosphonopeptides. (2020). Molecules, 25(24), 5941. [Link]
-
Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. (2024). PubMed. Retrieved January 23, 2026, from [Link]
- Ma, D., & Tian, H. (2014). Synthesis of H-Phosphonate Intermediates and Their Use in Preparing the Herbicide Glyphosate. U.S.
-
Horner–Wadsworth–Emmons reaction. (2023, November 29). In Wikipedia. [Link]
-
Phosphonate reagents and building blocks in the synthesis of bioactive compounds, natural products and medicines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved January 23, 2026, from [Link]
-
Dibutyl [(diethylamino)carbonyl]phosphonate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Horner-Wadsworth-Emmons reaction to form alkenes. (2019, January 10). YouTube. Retrieved from [Link]
-
Horner-Wadsworth-Emmons Reaction. (2023, November 20). YouTube. Retrieved from [Link]
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (n.d.). CONICET. Retrieved January 23, 2026, from [Link]
-
Dibutyl butylphosphonate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
Sources
- 1. Di-n-butyl N,N-diethylcarbamoylphosphonate, 94%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. Dibutyl [(diethylamino)carbonyl]phosphonate | C13H28NO4P | CID 81944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Di-n-Butyl N,N-Diethylcarbamoylphosphonate as a Precursor in Pharmaceutical Manufacturing
Introduction
Di-n-Butyl N,N-Diethylcarbamoylphosphonate is a versatile organophosphorus compound that has garnered significant interest in pharmaceutical research and development. Its unique chemical structure, featuring a carbamoylphosphonate moiety, makes it a valuable precursor for the synthesis of a variety of biologically active molecules. This guide provides an in-depth exploration of Di-n-Butyl N,N-Diethylcarbamoylphosphonate, including its synthesis, key applications in pharmaceutical manufacturing, and detailed protocols for its use. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.
The core utility of Di-n-Butyl N,N-Diethylcarbamoylphosphonate lies in its ability to serve as a stable and reactive phosphonate source, particularly in carbon-carbon bond-forming reactions such as the Horner-Wadsworth-Emmons (HWE) reaction.[1] Furthermore, the carbamoyl group can be a critical pharmacophore in its own right, as seen in the development of various enzyme inhibitors. This document will focus on a significant application: its role as a precursor in the synthesis of carbamoylphosphonate-based Matrix Metalloproteinase (MMP) inhibitors, a class of drugs with potential applications in oncology and inflammatory diseases.[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in any synthetic protocol.
| Property | Value | Reference |
| CAS Number | 7439-69-2 | [4] |
| Molecular Formula | C13H28NO4P | [4] |
| Molecular Weight | 293.34 g/mol | [4] |
| Appearance | Colorless Liquid | [5] |
| Boiling Point | 132 - 134 °C | [6] |
| Solubility | Immiscible in water | [6] |
Synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate
The synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate is typically achieved through the Michaelis-Arbuzov reaction.[7][8] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In this specific case, tri-n-butyl phosphite is reacted with N,N-diethylchloroacetamide.
Reaction Workflow: Michaelis-Arbuzov Synthesis
Caption: General synthetic route to carbamoylphosphonate MMP inhibitors.
Protocol: Synthesis of a Representative N-Cyclopentylcarbamoylphosphonic Acid MMP Inhibitor
This protocol is adapted from methodologies described for the synthesis of related carbamoylphosphonate MMP inhibitors. [2] Part 1: Synthesis of N-Cyclopentylcarbamoyl Chloride
Materials:
-
Cyclopentylamine
-
Triphosgene
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine
-
Ice bath
Procedure:
-
In a three-necked flask under an inert atmosphere, dissolve triphosgene (0.4 equivalents) in anhydrous DCM and cool to 0 °C in an ice bath.
-
Slowly add a solution of cyclopentylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM to the triphosgene solution.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for an additional 2 hours.
-
The resulting N-cyclopentylcarbamoyl chloride solution is typically used directly in the next step without isolation.
Part 2: Synthesis of Di-n-butyl N-Cyclopentylcarbamoylphosphonate
Materials:
-
Tri-n-butyl phosphite
-
N-Cyclopentylcarbamoyl chloride solution from Part 1
-
Anhydrous Toluene
Procedure:
-
In a separate flask, add tri-n-butyl phosphite (1.1 equivalents) to anhydrous toluene.
-
Slowly add the N-cyclopentylcarbamoyl chloride solution from Part 1 to the phosphite solution at room temperature.
-
Heat the reaction mixture to reflux for 12 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Di-n-butyl N-cyclopentylcarbamoylphosphonate.
Part 3: Hydrolysis to N-Cyclopentylcarbamoylphosphonic Acid
Materials:
-
Di-n-butyl N-cyclopentylcarbamoylphosphonate from Part 2
-
Bromotrimethylsilane (TMSBr)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
Procedure:
-
Dissolve the Di-n-butyl N-cyclopentylcarbamoylphosphonate (1 equivalent) in anhydrous DCM.
-
Add TMSBr (2.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent and excess TMSBr under reduced pressure.
-
Add methanol to the residue and stir for 1 hour to hydrolyze the silyl ester.
-
Remove the methanol under reduced pressure to yield the crude N-Cyclopentylcarbamoylphosphonic acid.
-
The product can be further purified by recrystallization.
Expected Overall Yield: 40-60%
Safety and Handling
Di-n-Butyl N,N-Diethylcarbamoylphosphonate should be handled in a well-ventilated fume hood. [5]Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. [9]It is stable under normal conditions but should be kept away from strong oxidizing agents. [6]For detailed safety information, refer to the Safety Data Sheet (SDS). [5][9]
Conclusion
Di-n-Butyl N,N-Diethylcarbamoylphosphonate is a valuable and versatile precursor in pharmaceutical synthesis. Its straightforward preparation via the Michaelis-Arbuzov reaction and its utility in constructing the carbamoylphosphonate pharmacophore make it an important tool for medicinal chemists. The protocols provided in this guide offer a starting point for researchers to explore the potential of this reagent in the development of novel therapeutics, particularly in the area of MMP inhibition. As with any chemical synthesis, careful optimization and characterization are essential for successful outcomes.
References
-
Breuer, E., Salomon, C. J., Katz, Y., Chen, W., Lu, S., Röschenthaler, G. V., Hadar, R., & Reich, R. (2004). Carbamoylphosphonates, a new class of in vivo active matrix metalloproteinase inhibitors. 1. Alkyl- and cycloalkylcarbamoylphosphonic acids. Journal of Medicinal Chemistry, 47(10), 2553–2560. [Link]
- Horner, L., Hoffmann, H., & Wippel, H. G. (1958). Phosphororganische Verbindungen, I. Darstellung und Umsetzungen von Triphenyl-phosphin-methylen. Chemische Berichte, 91(1), 61-63.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81944, Dibutyl ((diethylamino)carbonyl)phosphonate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]
-
Reich, R., Katz, Y., & Breuer, E. (2005). Carbamoylphosphonate Matrix Metalloproteinase Inhibitors 3: In vivo Evaluation of Cyclopentylcarbamoylphosphonic Acid in Experimental Metastasis and Angiogenesis. Clinical Cancer Research, 11(10), 3848-3855. [Link]
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]
Sources
- 1. DIBUTYL (1-(N,N-DIETHYLCARBAMOYL)ETHYL)PHOSPHONATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Carbamoylphosphonates, a new class of in vivo active matrix metalloproteinase inhibitors. 1. Alkyl- and cycloalkylcarbamoylphosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dibutyl [(diethylamino)carbonyl]phosphonate | C13H28NO4P | CID 81944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Antitumour Activities of Di-n-Butyl- and Dimethyltin D-(+)-Camphorates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arbuzov Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Third Phase Formation with Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP)
Welcome to the technical support center for Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the undesirable phenomenon of third phase formation during solvent extraction experiments. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and success of your work.
Understanding Third Phase Formation
Third phase formation is the splitting of the organic phase into two distinct layers during solvent extraction. This event is generally undesirable as it complicates the separation process and can lead to the loss of valuable products.[1] The formation of a third phase is often attributed to the aggregation of reverse micelles, which are formed by the extractant and the extracted metal complexes.[2] When these aggregates become too large and polar, they are no longer soluble in the non-polar diluent, leading to phase separation. The upper, lighter organic phase is typically composed mainly of the diluent, while the denser, third phase is rich in the extractant and the extracted species.[1][3]
The concentration of the solute in the organic phase at which this separation occurs is known as the Limiting Organic Concentration (LOC).[3] Several factors influence the LOC and the propensity for third phase formation, including the choice of diluent, temperature, and the concentration of the extractant and the extracted species.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of third phase formation when using DBDECP?
A1: The principal cause is the excessive aggregation of DBDECP-metal nitrate complexes in the organic phase. These complexes form reverse micelles that, at a certain concentration (the LOC), become immiscible with the bulk organic diluent, leading to phase separation. This phenomenon is particularly prevalent when using non-polar, aliphatic diluents.
Q2: How does the choice of diluent affect third phase formation?
A2: The diluent plays a critical role. Linear aliphatic diluents, like n-dodecane, are more prone to causing third phase formation.[3] In contrast, cyclic and aromatic diluents, such as cyclohexane and kerosene, can increase the solubility of the polar complexes and thus enhance phase stability.[3] Diluents with shorter and more branched chains can also help prevent third phase formation by swelling the apolar layer of the reverse micelles, which reduces the attractive forces between their polar cores.[3]
Q3: Can temperature be used to control third phase formation?
A3: Yes, temperature can be a significant factor. In many systems, increasing the temperature can prevent or reverse third phase formation by increasing the solubility of the extracted complexes in the organic phase and disrupting the organized structure of the reverse micelles.[2][4] However, the effect of temperature can be complex and system-dependent.[4]
Q4: What are "phase modifiers," and how do they work?
A4: Phase modifiers are compounds added to the organic phase to prevent third phase formation.[2] They can act through several mechanisms, including as a co-solvent to increase the polarity of the diluent, as a co-surfactant to alter the structure of the aggregates, or through preferential solvation of the extracted species.[2][4][5] A common example is tri-n-butyl phosphate (TBP), which can improve phase stability and increase the LOC.[3][6]
Q5: Are there any analytical techniques to predict or characterize third phase formation?
A5: Several techniques can be employed. Small-angle X-ray and neutron scattering (SAXS and SANS) are powerful for characterizing the size and shape of aggregates in the organic phase.[2][7] Dynamic light scattering can also provide information on aggregate size. Additionally, constructing phase diagrams can help to identify the conditions under which a third phase will form.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected formation of a third phase at low metal loading. | 1. Inappropriate diluent choice.2. Low operating temperature.3. High concentration of nitric acid in the aqueous phase. | 1. Switch to a more suitable diluent (e.g., kerosene, cyclohexane).2. Increase the temperature of the extraction system.[4][10]3. Adjust the acidity of the aqueous feed. |
| Third phase persists even after adding a phase modifier. | 1. Insufficient concentration of the phase modifier.2. Incompatible phase modifier.3. Extremely high metal loading exceeding the capacity of the modifier. | 1. Increase the concentration of the phase modifier incrementally.2. Test a different phase modifier (e.g., a long-chain alcohol if TBP is ineffective).[3]3. Reduce the initial metal concentration in the aqueous phase. |
| Emulsion formation at the interface, complicating phase separation. | 1. Presence of fine solid particles.2. Degradation of the extractant or diluent.[11][12]3. High shear mixing. | 1. Filter the aqueous and organic phases before extraction.2. Purify the DBDECP and use fresh diluent.3. Reduce the mixing speed or use a gentler mixing method. |
| Precipitation of solids in the organic phase. | 1. Exceeding the solubility limit of the metal-DBDECP complex.2. Presence of degradation products that form insoluble complexes.[1][11] | 1. Dilute the organic phase or reduce the metal loading.2. Analyze the organic phase for degradation products and purify if necessary. |
Experimental Protocols
Protocol for Screening Diluents to Prevent Third Phase Formation
-
Preparation of Organic Phases: Prepare solutions of DBDECP at the desired concentration (e.g., 0.5 M) in a series of different diluents to be tested (e.g., n-dodecane, kerosene, cyclohexane, toluene).
-
Preparation of Aqueous Phase: Prepare a synthetic aqueous feed solution containing the metal of interest (e.g., Nd(III)) at a concentration known to cause third phase formation in a problematic diluent (e.g., n-dodecane). The aqueous phase should also contain nitric acid at the desired concentration.
-
Solvent Extraction: In a series of separation funnels, contact equal volumes of the prepared organic phases with the aqueous phase.
-
Equilibration: Shake the funnels for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Phase Observation: Allow the phases to separate and visually inspect for the formation of a third phase. Record the observations for each diluent.
-
Analysis: For systems that do not form a third phase, analyze the organic and aqueous phases for metal concentration to determine the extraction efficiency of each diluent.
Protocol for Determining the Limiting Organic Concentration (LOC)
-
Preparation of Organic Phase: Prepare a solution of DBDECP in the chosen diluent (e.g., 0.5 M in kerosene).
-
Preparation of Aqueous Phases: Prepare a series of aqueous feed solutions with increasing concentrations of the metal of interest, while keeping the nitric acid concentration constant.
-
Extraction and Observation: For each aqueous feed, perform a solvent extraction with the prepared organic phase at a fixed phase ratio (e.g., 1:1).
-
Identify LOC: Observe the concentration at which a third phase begins to form. This is the LOC for the given conditions.
-
Data Plotting: Plot the concentration of the metal in the organic phase against the concentration in the aqueous phase to visualize the loading behavior and pinpoint the LOC.
Visualizations
Mechanism of Third Phase Formation
Caption: Mechanism of third phase formation.
Workflow for Troubleshooting Third Phase Formation
Sources
- 1. Speciation of Technetium Dibutylphosphate in the Third Phase Formed in the TBP/HNO3 Solvent Extraction System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms induced by phase modifiers used in hydrometallurgy: consequences on transfer efficiency and process safety [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Deep Eutectic Solvents For Metal Extraction: Selectivity, Phase Behavior And Recycling [eureka.patsnap.com]
- 10. Formation of disinfection by-products: effect of temperature and kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wisdomlib.org [wisdomlib.org]
- 12. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) Stability
Welcome to the technical support center for Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing DBDECP in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the hydrolytic and radiolytic stability of this compound. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experimental outcomes.
Understanding the Stability of DBDECP: Hydrolytic and Radiolytic Degradation
Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) is an organophosphorus compound with applications in various chemical and pharmaceutical processes.[1] Like many complex organic molecules, its stability can be compromised by environmental factors, primarily through hydrolysis and radiolysis. Understanding these degradation pathways is critical for proper handling, storage, and application of DBDECP.
Hydrolytic Degradation is the cleavage of chemical bonds by the addition of water.[2] For an ester-containing molecule like DBDECP, this process can be catalyzed by acidic or basic conditions.[2] The hydrolysis of organophosphorus compounds often involves the breaking of the phosphorus-oxygen bond.[3]
Radiolytic Degradation , or radiolysis, is the dissociation of molecules caused by ionizing radiation.[4] In aqueous solutions, the primary mechanism of radiolysis is the interaction of the solute with the reactive species generated from the radiolysis of water, such as hydrated electrons (eaq−), hydroxyl radicals (•OH), and hydrogen atoms (H•).[5][6] The stability of organophosphorus extractants under irradiation is a crucial factor in their application in nuclear fuel reprocessing.[7]
Factors Influencing DBDECP Degradation
Several factors can influence the rate and extent of both hydrolytic and radiolytic degradation of organic compounds. While specific data for DBDECP is limited, we can infer the key influencing factors based on the behavior of similar compounds and general chemical principles:
| Factor | Impact on Hydrolytic Degradation | Impact on Radiolytic Degradation | Rationale |
| pH | Significant | Moderate | Both acid and base catalysis can accelerate the hydrolysis of ester and phosphonate groups.[2][8] The pH can also influence the speciation of radiolytic products.[9] |
| Temperature | Significant | Minor | Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.[10] |
| Radiation Dose | Not Applicable | Significant | The extent of degradation is proportional to the absorbed radiation dose.[11][12] |
| Presence of Oxygen | Minor | Significant | Oxygen can react with radiolytic intermediates, forming peroxyl radicals and potentially altering the degradation pathway. |
| Solvent/Matrix | Significant | Significant | The composition of the solution can affect the solubility of DBDECP and the availability of reactants (e.g., water, radicals). The presence of radical scavengers can inhibit radiolysis. |
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with DBDECP, providing potential causes and actionable solutions.
Issue 1: Inconsistent analytical results for DBDECP concentration over time in aqueous solutions.
Question: I am observing a rapid and inconsistent decrease in the concentration of my DBDECP standard in an aqueous solution, even when stored at low temperatures. What could be the cause?
Answer: This issue is likely due to the hydrolytic degradation of DBDECP. Even at neutral pH, hydrolysis can occur, and its rate can be influenced by several factors.
Causality and Troubleshooting Steps:
-
pH of the Solution: The pH of your aqueous solution is a critical factor. Even seemingly neutral deionized water can have a pH that drifts, especially if it absorbs atmospheric CO2, becoming slightly acidic.
-
Protocol: Prepare your DBDECP solutions in a buffered solvent. The pH of maximum stability for many complex molecules is often around pH 4-5.[13] It is advisable to perform a stability study across a pH range (e.g., pH 3, 5, 7, 9) to determine the optimal pH for your experimental conditions.
-
-
Purity of Water: The presence of trace metal ions or microbial contamination in the water can catalyze degradation.
-
Protocol: Always use high-purity, sterile-filtered water (e.g., HPLC-grade or Milli-Q) for preparing your solutions.
-
-
Storage Conditions: While low temperatures slow down degradation, they do not stop it completely.
-
Protocol: Prepare fresh DBDECP solutions for each experiment whenever possible. If storage is necessary, store aliquots in a freezer at -20°C or below and minimize freeze-thaw cycles.
-
Issue 2: Unexpected formation of degradation products in experiments involving ionizing radiation.
Question: After exposing my DBDECP-containing sample to gamma radiation, I'm detecting several unexpected peaks in my chromatogram. How can I identify these and prevent their formation?
Answer: The presence of multiple peaks indicates the radiolytic degradation of DBDECP. Ionizing radiation generates highly reactive species from the solvent (usually water), which then react with DBDECP.[5]
Causality and Troubleshooting Steps:
-
Identification of Degradation Products: The unexpected peaks are likely radiolytic byproducts.
-
Protocol: Utilize analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify the mass-to-charge ratio (m/z) of the degradation products.[14][15] This information can help elucidate the degradation pathway. Common degradation pathways for similar compounds involve the cleavage of ester bonds and modifications to the alkyl chains.[16]
-
-
Control of Radiolysis: The extent of radiolysis is directly related to the absorbed radiation dose and the composition of the sample matrix.
-
Protocol:
-
Dose Reduction: If your experimental design allows, consider reducing the total radiation dose.
-
Radical Scavengers: The introduction of a radical scavenger, such as ascorbic acid or tert-butanol, can help to quench the reactive species generated during water radiolysis and protect the DBDECP.[17] However, be aware that the scavenger itself may interact with your system.
-
Deoxygenation: The presence of oxygen can influence the degradation pathway. Purging your sample with an inert gas (e.g., nitrogen or argon) before irradiation can create an oxygen-free environment and potentially simplify the degradation profile.
-
-
Issue 3: Poor reproducibility in extraction experiments using DBDECP after irradiation.
Question: My extraction efficiency with DBDECP has significantly decreased and is no longer reproducible after the solvent has been exposed to a radiation source. Why is this happening?
Answer: The decrease in extraction efficiency is a direct consequence of the radiolytic degradation of the DBDECP extractant. The degradation products may have a lower affinity for the target analyte or may even interfere with the extraction process.
Causality and Troubleshooting Steps:
-
Quantify Degradation: Determine the extent of DBDECP degradation as a function of the absorbed radiation dose.
-
Protocol: Prepare a series of DBDECP solutions and expose them to varying doses of radiation. Analyze the concentration of the remaining DBDECP in each sample using a validated analytical method like HPLC-UV or GC-MS.[14] This will allow you to establish a correlation between radiation dose and extractant degradation.
-
-
Solvent Washing: The acidic degradation products of organophosphorus extractants can often be removed by washing the organic phase.
-
Protocol: After irradiation, wash the organic phase containing the degraded DBDECP with a mild alkaline solution (e.g., 0.1 M sodium carbonate) followed by deionized water to neutralize and remove acidic degradation products. This can help restore some of the extraction performance.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected major hydrolytic degradation products of DBDECP?
Based on the structure of DBDECP and the known hydrolysis mechanisms of similar organophosphorus esters, the primary hydrolytic degradation is expected to occur at the P-O-C (phosphonate ester) and C-N (amide) bonds. The likely degradation products would be:
-
Di-n-butyl hydrogen phosphonate: From the cleavage of one of the butyl ester groups.
-
n-Butanol: Released upon cleavage of the butyl ester groups.
-
N,N-Diethylcarbamoylmethanephosphonic acid: From the hydrolysis of both butyl ester groups.
-
Diethylamine: From the hydrolysis of the amide bond.
Q2: What are the recommended storage conditions for DBDECP?
To minimize degradation, DBDECP should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.[18] It should be kept in a cool, dry, and dark place. For long-term storage, refrigeration or freezing is recommended.
Q3: How can I monitor the degradation of DBDECP in my experiments?
A stability-indicating analytical method is essential for monitoring the degradation of DBDECP. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique.[8][19] Gas Chromatography (GC) coupled with a suitable detector (e.g., FID or MS) can also be used.[14] The method should be validated to ensure that it can separate the intact DBDECP from its degradation products.
Q4: Are there any safety concerns associated with the degradation products of DBDECP?
The degradation of DBDECP can lead to the formation of smaller, more volatile compounds such as n-butanol and diethylamine. These compounds have their own specific toxicity and handling requirements. Always consult the Safety Data Sheet (SDS) for DBDECP and its potential degradation products, and handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment.[20]
Q5: Can I use a generic protocol for forced degradation studies of DBDECP?
Yes, a general forced degradation protocol can be adapted for DBDECP. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and products.
Experimental Protocol: Forced Degradation Study of DBDECP
This protocol outlines the steps for conducting a forced degradation study on DBDECP, a critical component of ensuring the stability and integrity of pharmaceutical and chemical products.[21]
-
Preparation of Stock Solution:
-
Prepare a stock solution of DBDECP in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for a defined period (e.g., 2 hours). Note that alkaline hydrolysis is often faster than acidic hydrolysis.[22]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose an aliquot of the stock solution to a UV light source (e.g., 254 nm) for a defined period.[23][24]
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and alkaline samples before analysis.
-
Dilute all samples to an appropriate concentration with the mobile phase of your analytical method.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize the major degradation products using techniques like HPLC-MS.
-
References
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Patil, N. K., Kundapur, R., Shouche, Y. S., & Karegoudar, T. B. (2006). Degradation of plasticizer di-n-butylphthalate by Delftia sp. TBKNP-05. Current microbiology, 52(5), 369–374. [Link]
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Chen, J., Wang, P., Wang, C., Wang, J., & Sun, L. (2013). Biodegradation of di-n-butyl phthalate by a newly isolated halotolerant Sphingobium sp. International journal of molecular sciences, 14(12), 23540–23550. [Link]
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Engel, R., Housand, C., & Stout, J. (2022). Degradation of N-(n-butyl) Thiophosphoric Triamide (NBPT) with and without Nitrification Inhibitor in Soils. Agriculture, 12(4), 523. [Link]
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Shashidhar, S., Tiku, D. K., & Kumar, A. (2021). Degradation of dibutyl phthalate by Paenarthrobacter sp. Shss isolated from Saravan landfill, Hyrcanian Forests, Iran. Scientific reports, 11(1), 22067. [Link]
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Chen, J., Wang, P., Wang, C., Wang, J., & Sun, L. (2013). Biodegradation of di-n-butyl phthalate by a newly isolated halotolerant Sphingobium sp. International journal of molecular sciences, 14(12), 23540–23550. [Link]
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Sheu, C., & Lee, D. J. (2003). The degradation of endocrine disruptor di-n-butyl phthalate by UV irradiation: a photolysis and product study. Water research, 37(10), 2468–2474. [Link]
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ResearchGate. Proposed mechanism for the BDNPP hydrolysis. [Link]
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PharmTech. Degradation Impurities in Pharmaceutical Products: Detection and Minimization. [Link]
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ScholarWorks. A KINETIC STUDY OF PHTHALATES RADIOLYTIC DEGRADATION IN AQUEOUS SOLUTIONS. [Link]
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Chemistry LibreTexts. Hydrolysis Reactions. [Link]
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Tu, C. F., Chen, S. Y., & Chen, C. Y. (2001). Factors affecting the biodegradation of PCP by Pseudomonas mendocina NSYSU. Chemosphere, 45(4-5), 515–521. [Link]
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Islam, M. S., Khan, M. A., & Hoque, M. M. (2015). Determination of Carbamate and Organophosphorus Pesticides in Vegetable Samples and the Efficiency of Gamma-Radiation in Their Removal. BioMed research international, 2015, 240839. [Link]
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Walker, A., Welch, S. J., & Whipp, P. D. (2007). Factors influencing degradation of pesticides in soil. Journal of agricultural and food chemistry, 55(13), 5227–5234. [Link]
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Mincher, B. J., & Mezyk, S. P. (2012). Radiolytic degradation of selective actinide extractants from the bis-1,2,4-triazine family in cyclohexanone solutions. Dalton transactions (Cambridge, England : 2003), 41(37), 11333–11338. [Link]
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Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of pharmaceutical sciences, 98(11), 4236–4246. [Link]
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The Organic Chemistry Tutor. mechanism of ester hydrolysis. [Link]
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Zhang, Y., Wang, Y., & Wang, Y. (2021). Electrochemical degradation of DCF by boron-doped diamond anode: degradation mechanism, pathways and influencing factors. Water science and technology : a journal of the International Association on Water Pollution Research, 84(4), 863–876. [Link]
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de A. F. Pio, T., de C. D. T. de Jesus, D., & de Oliveira, A. R. (2021). Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles. Journal of pharmaceutical and biomedical analysis, 205, 114306. [Link]
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Guilbeault, B., Sondossi, M., & Sylvestre, M. (1993). Factors affecting PCB degradation by an implanted bacterial strain in soil microcosms. Canadian journal of microbiology, 39(5), 481–488. [Link]
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Waters Corporation. Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector. [Link]
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Islam, M. S., Khan, M. A., & Hoque, M. M. (2015). Determination of carbamate and organophosphorus pesticides in vegetable samples and the efficiency of gamma-radiation in their removal. BioMed research international, 2015, 240839. [Link]
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Grimes, T. S., & Person, D. L. (2017). Radiolytic stability of N,N-dialkyl amide: effect on Pu(iv) complexes in solution. Dalton transactions (Cambridge, England : 2003), 46(48), 16906–16914. [Link]
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Navigating the Challenges of Acidic Environments: A Technical Guide to Stabilizing Di-n-Butyl N,N-Diethylcarbamoylphosphonate
Welcome to the Technical Support Center for Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDP). This guide is designed for researchers, scientists, and drug development professionals who are utilizing DBDP in their experimental workflows and encountering stability challenges, particularly in acidic media. As a Senior Application Scientist, my goal is to provide you with not only practical troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your research.
The inherent structure of Di-n-Butyl N,N-Diethylcarbamoylphosphonate, possessing both phosphonate ester and carbamoyl moieties, renders it susceptible to degradation in acidic conditions. This guide will delve into the mechanisms of this instability and offer field-proven strategies to mitigate these effects, ensuring the integrity and reliability of your experiments.
Understanding the Instability: The "Why" Behind Degradation
Before we explore solutions, it's crucial to understand the chemical vulnerabilities of DBDP in an acidic environment. The primary degradation pathway is acid-catalyzed hydrolysis, which can occur at two main sites on the molecule.
-
Phosphonate Ester Hydrolysis: The phosphorus-oxygen (P-O) bond of the butyl ester groups can be cleaved. This reaction is initiated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water.[1][2]
-
Amide Hydrolysis: The carbon-nitrogen (C-N) bond of the N,N-diethylcarbamoyl group is also prone to hydrolysis. The process begins with the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating its attack by water.[3][4][5] Amides are generally more resistant to hydrolysis than esters, but under harsh acidic conditions and elevated temperatures, this degradation pathway can become significant.[6]
The rate of hydrolysis is influenced by several factors, including pH, temperature, and the composition of the solvent system. Lower pH values and higher temperatures will generally accelerate the degradation of DBDP.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered by researchers working with DBDP in acidic media.
FAQ 1: I'm observing a decrease in the concentration of my DBDP stock solution in an acidic buffer over time. What is happening?
This is a classic sign of acid-catalyzed hydrolysis. As discussed above, the acidic environment is likely causing the breakdown of your DBDP molecule into smaller, inactive species. The primary degradation products would likely be dibutyl phosphite, diethylamine, and carbon dioxide, resulting from the cleavage of the phosphonate and carbamoyl groups.
Troubleshooting Unstable DBDP Solutions:
A. pH Optimization and Buffer Selection:
-
The Principle: The concentration of protons (H+) is a direct catalyst for hydrolysis. By carefully controlling the pH, you can significantly slow down the degradation rate.
-
Recommendation: If your experimental conditions allow, adjust the pH of your solution to be as close to neutral (pH 7) as possible. For many applications, a pH range of 6-8 will offer a significant improvement in stability compared to highly acidic conditions.
-
Buffer Choice: Employ a buffer system with a pKa value close to your target pH to ensure robust pH control. Common buffer systems to consider include phosphate-buffered saline (PBS), citrate buffers, and acetate buffers.[7] The choice of buffer should be validated for compatibility with your specific assay.
| Parameter | Recommendation | Rationale |
| pH Range | 6.0 - 8.0 | Minimizes proton-catalyzed hydrolysis of both ester and amide bonds. |
| Buffer System | Phosphate, Citrate, Acetate | Select a buffer with a pKa near the desired pH for optimal buffering capacity.[7] |
| Buffer Concentration | 10-100 mM | Sufficient to maintain pH without interfering with the experiment. |
B. Temperature Control:
-
The Principle: Chemical reactions, including hydrolysis, are accelerated at higher temperatures.
-
Recommendation: Store your DBDP stock solutions and experimental samples at low temperatures. For short-term storage (hours to days), refrigeration at 2-8°C is recommended. For long-term storage, consider freezing at -20°C or -80°C. When in use, try to keep the experimental setup on ice or in a temperature-controlled environment.
C. Use of Co-solvents:
-
The Principle: Reducing the concentration of water in your solvent system can decrease the rate of hydrolysis, as water is a key reactant in the degradation process.[8][9][10]
-
Recommendation: If your experimental protocol allows, consider replacing a portion of the aqueous solvent with a non-aqueous, water-miscible co-solvent. Suitable co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[11][12] The optimal percentage of co-solvent will need to be determined empirically to ensure DBDP remains soluble and the co-solvent does not interfere with your experiment.
FAQ 2: How can I confirm that my DBDP is degrading and identify the breakdown products?
Visual inspection is often not sufficient to detect degradation. You will need to employ analytical techniques to monitor the purity of your DBDP and identify any potential degradants.
Analytical Workflow for Stability Assessment:
A. High-Performance Liquid Chromatography (HPLC):
-
Application: HPLC is an excellent method for separating DBDP from its more polar degradation products. By monitoring the peak area of DBDP over time, you can quantify its degradation rate. The appearance of new, earlier-eluting peaks can indicate the formation of hydrolysis products.
-
Suggested Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid to aid in peak shape) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where DBDP has significant absorbance (this will need to be determined empirically, but a starting point could be in the low UV range, e.g., 210-230 nm).
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Application: LC-MS is a powerful tool for both separating and identifying the components of your sample. It can provide the molecular weights of the degradation products, allowing for their structural elucidation.
-
Expected Degradation Products and their Molecular Weights:
-
Dibutyl hydrogen phosphonate: C8H19O3P (MW: 194.21 g/mol )
-
Diethylamine: C4H11N (MW: 73.14 g/mol )
-
Butanol: C4H10O (MW: 74.12 g/mol )
-
Experimental Protocol: Stability Study of DBDP in Acidic Buffers
This protocol provides a framework for you to assess the stability of your DBDP under your specific experimental conditions.
1. Preparation of Solutions:
- Prepare a concentrated stock solution of DBDP in a non-aqueous solvent (e.g., DMSO or ethanol).
- Prepare a series of acidic buffers at your desired pH values (e.g., pH 3, 4, 5, 6, and 7).
- Spike the DBDP stock solution into each buffer to achieve your final working concentration.
2. Incubation:
- Aliquot the DBDP-buffer solutions into separate vials for each time point.
- Incubate the vials at your experimental temperature (e.g., room temperature or 37°C).
3. Sample Analysis:
- At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each buffer condition.
- Immediately analyze the samples by HPLC or LC-MS to determine the remaining percentage of intact DBDP.
4. Data Analysis:
- Plot the percentage of remaining DBDP against time for each pH condition.
- This will allow you to determine the degradation kinetics and identify the optimal pH for your experiments.
Visualizing the Degradation Pathway and Mitigation Strategies
To further clarify the concepts discussed, the following diagrams illustrate the acid-catalyzed hydrolysis of DBDP and the workflow for improving its stability.
Caption: Acid-catalyzed hydrolysis of DBDP.
Caption: Experimental workflow for enhancing DBDP stability.
By systematically addressing the factors that contribute to the degradation of Di-n-Butyl N,N-Diethylcarbamoylphosphonate, you can significantly improve the reliability and reproducibility of your experimental results. Should you have further questions or require more specific guidance, please do not hesitate to contact our technical support team.
References
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 4). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]
-
Nguyen, L. H., & Heng, D. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(3), 579. Retrieved from [Link]
-
Gao, P., & Morozowich, W. (2006). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. Pharmaceutical Research, 23(10), 2442-2452. Retrieved from [Link]
- Google Patents. (2016). CN105646217A - Preparation method of diethyl n-butylmalonate.
-
Keglevich, G., & Szekrényi, A. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(16), 4995. Retrieved from [Link]
-
Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
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Ghassemi, A. H., & Fell, J. T. (2008). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Drug development and industrial pharmacy, 34(8), 857-864. Retrieved from [Link]
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Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
-
Khoudary, K., Mona, S., Matar, M., & Haffar, S. (2012). Synthesis of Derivatives of Di-butyldithiocarbamates. Asian Journal of Chemistry, 24(12), 5641-5643. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters?. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017, January 1). IN-SITU BUFFERED FORMULATION: AN EFFECTIVE APPROACH FOR ACID LABILE DRUG. Retrieved from [Link]
-
University of Leeds. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. Retrieved from [Link]
-
Pharmanotes. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
Greenberg, M. M., & Malona, J. A. (2010). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. The Journal of organic chemistry, 75(1), 295-298. Retrieved from [Link]
-
Scribd. (n.d.). Formulation Strategies For Enhancing Drug Stability. Retrieved from [Link]
-
Keglevich, G., & Szekrényi, A. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(16), 4995. Retrieved from [Link]
-
PubChem. (n.d.). Dibutyl [(diethylamino)carbonyl]phosphonate. Retrieved from [Link]
- Google Patents. (2014). CN104030922A - Method for preparing dimethyl n-butyl malonate.
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Journal of Chemical and Pharmaceutical Research. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Retrieved from [Link]
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YouTube. (2022, November 7). Hydrolysis reactions - esters and amides. Retrieved from [Link]
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Millard, J. W., Alvarez-Núñez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical development and technology, 7(1), 65-74. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
- Google Patents. (1994). US5359115A - Methods for the synthesis of phosphonate esters.
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Technical Support Center: Regeneration and Recycling of Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) Solvent
Welcome to the technical support center for Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP). This guide is designed for researchers, scientists, and drug development professionals who utilize DBDECP in solvent extraction and other applications. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific issues encountered during your experiments, ensuring the longevity and efficacy of your solvent.
Troubleshooting Guide
This section addresses common problems that may arise during the regeneration and recycling of DBDECP solvent. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Issue 1: Incomplete Stripping of Actinides from Loaded DBDECP
Question: I am observing incomplete stripping of actinides (e.g., Am(III), Eu(III)) from my DBDECP-TBP/n-DD solvent system, even after multiple contacts with the stripping solution. What could be the cause, and how can I improve the stripping efficiency?
Answer:
Incomplete stripping of trivalent actinides is a common challenge and can be attributed to several factors related to the stability of the extracted metal-ligand complex and the conditions of the stripping phase.
Causality: The extraction of trivalent actinides by DBDECP involves the formation of a stable coordination complex. To effectively strip the metal ion, the equilibrium of this complexation reaction needs to be shifted back towards the aqueous phase. This is typically achieved by using a stripping agent that can either protonate the extractant or form a more stable complex with the actinide in the aqueous phase.
Potential Causes and Solutions:
-
Inadequate Acidity of Stripping Solution: The stripping efficiency of actinides from organophosphorus extractants is highly dependent on the acidity of the aqueous stripping solution.
-
Recommendation: Increase the concentration of nitric acid (HNO₃) in your stripping solution. For instance, in some processes, a solution of 0.1 M citric acid and 0.1 M HNO₃ is used for effective stripping.[1] The higher H+ concentration facilitates the protonation of the DBDECP, thereby weakening its bond with the actinide.
-
-
Insufficient Complexing Agent Concentration: The stripping agent often contains a complexing agent (e.g., citric acid, DTPA) that forms a water-soluble complex with the actinide, pulling it into the aqueous phase.
-
Recommendation: Ensure the concentration of your aqueous complexing agent is sufficient. A common stripping solution for similar processes involves 0.01 M DTPA and 0.025 M citric acid, adjusted to a specific pH.[1] You may need to optimize this concentration for your specific actinide loading.
-
-
Phase Contact Time and Mixing: Inefficient mixing or insufficient contact time between the organic and aqueous phases can lead to incomplete mass transfer.
-
Recommendation: Increase the mixing speed and/or the contact time in your mixer-settler or other extraction apparatus. Ensure that you are achieving good phase dispersion to maximize the interfacial area for mass transfer.
-
-
Temperature Effects: While less common, temperature can influence the stripping kinetics and equilibrium.
-
Recommendation: Conduct stripping at a controlled and consistent temperature. While most processes are run at ambient temperature, a slight increase might improve kinetics, but this should be validated experimentally.
-
Issue 2: Presence of Degradation Products in Recycled DBDECP
Question: After several recycling loops, I am noticing a decrease in the extraction efficiency of my DBDECP solvent. I suspect chemical degradation. What are the likely degradation products, and how can I remove them?
Answer:
The chemical stability of organophosphorus solvents like DBDECP is a critical factor in their reusability. Degradation can occur through hydrolysis and radiolysis, leading to the formation of acidic byproducts that interfere with the extraction process.
Causality: The phosphonate group in DBDECP is susceptible to hydrolysis, particularly in the presence of strong acids and elevated temperatures. This process cleaves the P-O-C or P-C bonds, leading to the formation of dibutyl hydrogen phosphonate and other acidic species. These degradation products can act as extractants themselves, often with different selectivities, or they can complex with the target metals in an undesirable manner, hindering stripping.
Likely Degradation Products:
-
Dibutyl hydrogen phosphonate (DBHP): Formed from the hydrolysis of the ester linkage.
-
Mono-n-butyl N,N-diethylcarbamoylphosphonate: Resulting from the loss of one butyl group.
-
N,N-diethylcarbamoylphosphonic acid: From the loss of both butyl groups.
Protocol for Solvent Wash:
A common method to remove these acidic degradation products is an alkaline wash.
-
Initial Wash: Contact the recycled organic phase with an equal volume of a dilute sodium carbonate (Na₂CO₃) solution (e.g., 0.1-0.5 M) for 15-30 minutes with gentle mixing. This will neutralize and extract the acidic degradation products into the aqueous phase.
-
Phase Separation: Allow the phases to separate completely. The aqueous phase containing the sodium salts of the degradation products can be discarded.
-
Water Wash: Wash the organic phase with an equal volume of deionized water to remove any entrained Na₂CO₃ or other water-soluble impurities.
-
Repeat if Necessary: Depending on the extent of degradation, a second alkaline wash may be required.
-
Purity Check: Analyze the washed solvent using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to confirm the removal of degradation products.[2][3][4]
Issue 3: Formation of a Third Phase or Emulsion During Extraction or Stripping
Question: I am observing the formation of a stable emulsion or a third phase at the aqueous-organic interface during my experiments. What is causing this, and how can I prevent it?
Answer:
The formation of a third phase or a stable emulsion is a significant operational problem that can lead to loss of solvent and inefficient phase separation. This is often caused by the accumulation of certain impurities or degradation products.
Causality: The presence of surface-active agents, finely divided solids, or certain degradation products can lower the interfacial tension between the aqueous and organic phases, promoting the formation of stable emulsions. A third phase, often a dense, viscous layer, can form when the concentration of the metal-extractant complex exceeds its solubility in the organic diluent.
Potential Causes and Solutions:
-
Accumulation of Interfacial Crud: Over multiple cycles, fine particulate matter or high molecular weight degradation products can accumulate at the interface.
-
Recommendation: Before the alkaline wash, filter the recycled solvent through a series of progressively finer filters to remove any suspended solids.
-
-
High Metal Loading: Exceeding the solubility limit of the metal-DBDECP complex in the diluent can lead to third-phase formation.
-
Recommendation: Reduce the metal concentration in the feed solution or decrease the organic-to-aqueous phase ratio to avoid overloading the solvent.
-
-
Incompatible Diluent: The choice of diluent can significantly impact phase stability.
-
Recommendation: Ensure you are using a high-purity, non-polar aliphatic hydrocarbon diluent like n-dodecane. Aromatic diluents can sometimes improve solubility but may also affect extraction selectivity.
-
-
Presence of Surfactants: Contamination from other sources can introduce surfactants.
-
Recommendation: Ensure all glassware and equipment are scrupulously clean. If contamination is suspected, a solvent wash with a polar solvent (in which DBDECP is immiscible) might be necessary, followed by rigorous drying.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, properties, and analysis of DBDECP solvent.
Q1: What is the recommended method for assessing the purity of my recycled DBDECP solvent?
A1: A combination of analytical techniques is recommended for a comprehensive purity assessment.[4]
-
Gas Chromatography (GC): Ideal for quantifying the concentration of DBDECP and detecting volatile impurities or degradation products.[4]
-
High-Performance Liquid Chromatography (HPLC): Useful for identifying less volatile degradation products and quantifying the active solvent concentration.[2][3]
-
Karl Fischer Titration: Essential for determining the water content in the solvent, as excess water can promote hydrolysis.[4]
-
Acid-Base Titration: A simple method to determine the concentration of acidic degradation products by titrating the solvent with a standardized base.
Q2: What are the optimal storage conditions for DBDECP to minimize degradation?
A2: To ensure the long-term stability of DBDECP, it should be stored in a cool, dry, and dark place.[5] Exposure to light, especially UV light, and high temperatures can accelerate degradation.[6] The container should be tightly sealed to prevent the ingress of moisture and oxygen.[5][7] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) if it will be stored for an extended period.
Q3: Can I use a different diluent than n-dodecane with DBDECP?
A3: While n-dodecane is a common and well-characterized diluent for actinide extraction processes, other high-purity aliphatic or aromatic hydrocarbons can be used.[1] However, changing the diluent can affect:
-
Extraction Efficiency and Selectivity: The polarity and solvating power of the diluent can influence the distribution of the metal-extractant complex.
-
Phase Stability: As mentioned in the troubleshooting section, the diluent plays a crucial role in preventing third-phase formation.
-
Physical Properties: Viscosity, density, and flash point will be altered. If you choose to use a different diluent, it is essential to re-validate your entire extraction and stripping process.
Q4: What safety precautions should I take when handling DBDECP and its solutions?
A4: DBDECP should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[8] All work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors.[7] Avoid contact with skin and eyes.[8] In case of a spill, it should be absorbed with an inert material and disposed of as hazardous waste according to your institution's guidelines.
Experimental Protocols & Data
Protocol 1: Alkaline Wash for Recycled DBDECP Solvent
This protocol details the step-by-step procedure for removing acidic degradation products from used DBDECP solvent.
-
Preparation:
-
Prepare a 0.5 M sodium carbonate (Na₂CO₃) solution.
-
Ensure the used DBDECP solvent has been filtered to remove any particulate matter.
-
-
Procedure:
-
In a separatory funnel, combine the used DBDECP solvent with an equal volume of the 0.5 M Na₂CO₃ solution.
-
Stopper the funnel and shake gently for 15-20 minutes, periodically venting to release any pressure buildup.
-
Allow the phases to separate completely. A clear interface should be visible.
-
Drain the lower aqueous phase and collect it for proper disposal.
-
Add an equal volume of deionized water to the separatory funnel containing the organic phase.
-
Shake for 5-10 minutes to wash the organic phase.
-
Allow the phases to separate and drain the aqueous wash.
-
Repeat the water wash two more times.
-
Transfer the washed organic phase to a clean, dry storage bottle.
-
-
Quality Control:
-
Analyze a sample of the washed solvent via GC or HPLC to confirm the removal of impurities.
-
Perform an acid-base titration to ensure the absence of acidic residues.
-
Table 1: Typical Impurities in Used DBDECP and their Removal Method
| Impurity Type | Common Examples | Primary Removal Method | Analytical Detection Method |
| Acidic Degradation Products | Dibutyl hydrogen phosphonate, N,N-diethylcarbamoylphosphonic acid | Alkaline Wash (e.g., with Na₂CO₃) | GC, HPLC, Acid-Base Titration |
| Water | Dissolved and entrained water | Drying over anhydrous Na₂SO₄ or molecular sieves | Karl Fischer Titration |
| Particulate Matter | Dust, degradation polymers, precipitates | Filtration | Visual Inspection, Microscopy |
| Co-extracted Species | Non-target metal ions | Selective Stripping, Alkaline Wash | ICP-MS, AAS |
Visualizations
Diagram 1: DBDECP Regeneration Workflow
This diagram illustrates the general workflow for the regeneration and recycling of DBDECP solvent.
Caption: Workflow for the regeneration of DBDECP solvent.
Diagram 2: Troubleshooting Logic for Incomplete Stripping
This diagram provides a logical troubleshooting path for addressing incomplete actinide stripping.
Caption: Troubleshooting logic for incomplete actinide stripping.
References
-
PubChem. (n.d.). Dibutyl ((diethylamino)carbonyl)phosphonate. National Center for Biotechnology Information. Retrieved from [Link]
-
Florida Department of Environmental Protection. (n.d.). Drycleaning Solvent Cleanup Program. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Innovative Extraction Techniques Using Deep Eutectic Solvents and Analytical Methods for the Isolation and Characterization of Natural Bioactive Compounds from Plant Material. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biodegradation of Di-n-Butyl Phthalate by a Newly Isolated Halotolerant Sphingobium sp. Retrieved from [Link]
-
ResearchGate. (2019, April 25). A Review of Methods for Removal of Contaminants in Used Lubricating Oil. Retrieved from [Link]
-
ResearchGate. (2012, August 10). Separation of Trivalent Actinides from High-Active Waste. Retrieved from [Link]
-
INIS-IAEA. (n.d.). Removal of Actinides from Nuclear Fuel Reprocessing. Retrieved from [Link]
-
CORE. (n.d.). Development of a Solvent Extraction Process for Group Actinide Recovery from Used Nuclear Fuel. Retrieved from [Link]
-
Florida Department of Environmental Protection. (2024, April 12). Drycleaning Solvent Cleanup Program. Retrieved from [Link]
-
SciSpace. (n.d.). Methods for Removal of Actinides From High-Level Wastes. Retrieved from [Link]
-
ResearchGate. (2023, May 23). Solvent extraction process design using deep reinforcement learning. Retrieved from [Link]
-
ResearchGate. (2015, August 7). Biodegradation of an endocrine-disrupting chemical di-n-butyl phthalate by newly isolated Agrobacterium sp. and the biochemical pathway. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2024, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
Docuchem. (2024, June 16). Impact of Solvent Quality in the outcome of the API purification processes. Retrieved from [Link]
-
Sci-Hub. (2023, September 15). Deep Eutectic Solvents For Metal Extraction: Selectivity, Phase Behavior And Recycling. Retrieved from [Link]
-
RUFORUM. (n.d.). A Review of Methods for Removal of Contaminants in Used Lubricating Oil. Retrieved from [Link]
-
ResearchGate. (n.d.). Concept for recovery and recycle of actinide elements in an advanced nuclear fuel cycle. Retrieved from [Link]
-
MDPI. (2022, April 2). Degradation of N-(n-butyl) Thiophosphoric Triamide (NBPT) with and without Nitrification Inhibitor in Soils. Retrieved from [Link]
-
ResearchGate. (2024, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
Chalmers University of Technology. (2022, September 26). Development of Solvent Extraction Processes for Grouped Separation of Actinides in Europe. Retrieved from [Link]
-
PubMed. (n.d.). Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB. Retrieved from [Link]
-
PubChem. (n.d.). Dibutyl butylphosphonate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US20130104701A1 - Method for recovering gold by solvent extraction.
-
Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
Concepts Ecotech. (n.d.). Purification of used dry cleaning solvents. Retrieved from [Link]
-
MDPI. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Butanamide, N,N-diethyl-3-oxo- (CAS 2235-46-3). Retrieved from [Link]
-
Chalmers University of Technology. (2021, November 17). An overview of solvent extraction processes developed in Europe for advanced nuclear fuel recycling, Part 2. Retrieved from [Link]
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ResearchGate. (2019, August 6). Biodegradation of di-n-butyl phthalate by an isolated Gordonia sp strain QH-11: Genetic identification and degradation kinetics. Retrieved from [Link]
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]
-
Sci-Hub. (2017). Application of Deep Eutectic Solvents (DES) for Phenolic Compounds Extraction: Overview, Challenges, and Opportunities. Retrieved from [Link]
-
PubChem. (n.d.). N-Nitrosodibutylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
AnalytiChem. (2025, September 8). epos-SDB 2025.1 - Safety data sheets. Retrieved from [Link]
-
Loba Chemie. (2016, May 25). DI-N-BUTYLAMINE FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]
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optimizing temperature for Di-n-Butyl N,N-Diethylcarbamoylphosphonate extractions
Welcome to the technical support center for Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) extractions. This guide is designed for researchers, scientists, and professionals in drug development and chemical processing who are utilizing DBDECP for solvent extraction. Here, we provide in-depth technical guidance, field-proven insights, and robust troubleshooting protocols to help you optimize your extraction processes, with a specific focus on the critical parameter of temperature.
Frequently Asked Questions (FAQs) - Core Principles
Q1: What is Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) and where is it used?
A: Di-n-Butyl N,N-Diethylcarbamoylphosphonate, often abbreviated as DBDECP, is an organophosphorus compound. It functions as a powerful neutral extractant, particularly valued in the field of nuclear chemistry for the selective extraction of actinide and lanthanide elements from acidic aqueous solutions, such as those found in spent nuclear fuel reprocessing.[1] Its carbamoylmethylphosphine oxide (CMPO) functional group is highly effective at coordinating with metal ions. Beyond nuclear applications, its properties are of interest in hydrometallurgy and specialized chemical synthesis.[2]
Q2: What are the key physical and chemical properties of DBDECP I should be aware of?
A: Understanding the physicochemical properties of DBDECP is fundamental to designing a successful extraction protocol. Key properties are summarized in the table below. Of particular importance are its high boiling point, which suggests good thermal stability at typical operating temperatures, and its nature as an oily liquid, which dictates its use in a suitable organic diluent.
| Property | Value | Source |
| Synonyms | N,N-Diethylcarbamoylmethylphosphonic acid dibutyl ester | [2] |
| CAS Number | 7439-68-1 | [2] |
| Molecular Formula | C₁₄H₃₀NO₄P | [2] |
| Molecular Weight | 307.37 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 172 °C at 3 mmHg | [2] |
| Stability | Stable under recommended storage conditions (Room Temp) | [2][3] |
Q3: Why is temperature a critical parameter for optimizing DBDECP extractions?
A: Temperature is one of the most influential, yet often overlooked, parameters in solvent extraction. Its impact is multifaceted, affecting reaction kinetics, thermodynamics, and the physical properties of the system.
-
Thermodynamics: The extraction of metal ions by DBDECP is a chemical equilibrium. The effect of temperature on this equilibrium is governed by the enthalpy change (ΔH) of the extraction reaction. For exothermic reactions (ΔH < 0), increasing temperature will decrease the extraction efficiency, while for endothermic reactions (ΔH > 0), higher temperatures will favor extraction. Many actinide extraction processes are exothermic, meaning lower temperatures can sometimes improve extraction, but this is not a universal rule and must be determined experimentally.[4]
-
Kinetics: Increasing the temperature generally increases the rate of extraction.[5] This means that the system will reach equilibrium faster, which can be critical for reducing residence time in continuous processes or shortening mixing times in batch extractions.
-
Physical Properties: Temperature alters key physical properties of the solvent system. Increasing temperature typically:
-
Decreases Viscosity: This improves mass transfer by allowing for more rapid diffusion of the analyte across the aqueous-organic interface and facilitates better phase separation.[5]
-
Affects Density: Changes in the density of both phases can influence phase disengagement.
-
Impacts Solubility: The solubility of the DBDECP-metal complex in the organic diluent can be temperature-dependent.
-
Q4: So, should I always increase the temperature to improve my extraction?
A: Not necessarily. The optimal temperature is a trade-off between competing factors. While higher temperatures can improve kinetics and mass transfer, they can also have detrimental effects:
-
Decreased Extraction Efficiency: As mentioned, if the extraction is exothermic, higher temperatures will shift the equilibrium away from the extracted complex, lowering the overall distribution ratio (D).
-
Solvent Degradation: Although DBDECP is relatively stable, excessively high temperatures, especially in the presence of strong acids or radiation, can lead to hydrolysis or radiolysis, creating degradation products that can interfere with the extraction or stripping stages.[6]
-
Reduced Selectivity: Temperature can affect the extraction of different metal ions to varying degrees. An increase in temperature might enhance the extraction of your target analyte but could also increase the co-extraction of impurities, thereby reducing selectivity.
-
Third Phase Formation: In some systems, particularly at high metal and acid concentrations, changing the temperature can induce the formation of a third, intermediate phase that complicates operations.[7]
The goal of optimization is to find the "sweet spot" that provides the best balance of high efficiency, fast kinetics, good phase separation, and long-term solvent stability.
Experimental Protocol: Empirical Determination of Optimal Temperature
This protocol provides a robust, self-validating framework for determining the optimal extraction temperature for your specific system.
Workflow Overview
Caption: Workflow for Temperature Optimization Experiment.
Step-by-Step Methodology
Objective: To determine the effect of temperature on the extraction efficiency and identify the optimal operating temperature.
Materials:
-
DBDECP (ensure purity >95%).[8]
-
Organic diluent (e.g., n-dodecane, kerosene).
-
Aqueous feed solution containing the analyte of interest at a known concentration.
-
Scrub and strip solutions (if applicable to your process).
-
Temperature-controlled shaker, water bath, or reaction block.
-
Calibrated thermometer.
-
Centrifuge.
-
Volumetric flasks, pipettes, and vials.
-
Analytical instrument for analyte quantification (e.g., ICP-MS, HPLC, UV-Vis).[9]
Procedure:
-
Preparation of Solutions:
-
Organic Phase: Prepare a solution of DBDECP in your chosen diluent at the desired concentration (e.g., 0.5 M DBDECP in n-dodecane).
-
Aqueous Phase: Prepare the feed solution containing your analyte and any necessary acid (e.g., HNO₃) or buffer components.
-
-
System Equilibration (Critical for Accuracy):
-
Before the experiment, pre-equilibrate the organic and aqueous phases to saturate each with the other. Mix equal volumes of your blank aqueous solution (no analyte) and your organic phase and shake vigorously for 30 minutes at room temperature. Allow the phases to separate. Use this pre-equilibrated aqueous solution to prepare your final analyte feed and the pre-equilibrated organic phase for the extractions. This prevents volume changes during the actual extraction.
-
-
Experimental Setup:
-
Set up a series of temperature-controlled vessels (e.g., jacketed beakers, vials in a shaker bath). We recommend testing at least four temperatures (e.g., 25°C, 35°C, 45°C, 55°C).
-
For each temperature, prepare at least three replicate experiments (n=3) for statistical validity. Also, include a control sample that is not shaken to check for any passive diffusion.
-
-
Batch Extraction:
-
Aliquot equal volumes of the pre-equilibrated aqueous feed and organic phase into each temperature-controlled vessel (a 1:1 phase ratio is common, but use the ratio relevant to your process).
-
Place the vessels in the temperature-controlled shaker and allow them to reach the target temperature (verify with a calibrated thermometer).
-
Begin agitation at a constant speed that ensures adequate mixing without forming a stable emulsion. A mixing time of 30-60 minutes is typically sufficient to reach equilibrium, but this should be confirmed in preliminary kinetic studies.
-
-
Phase Separation:
-
After mixing, stop the agitation and immediately transfer the samples to centrifuge tubes.
-
Centrifuge at a moderate speed (e.g., 3000 rpm for 5 minutes) to achieve a clean and rapid separation of the aqueous and organic phases.
-
-
Sampling:
-
Carefully collect a precise aliquot from the center of each phase, avoiding the interface. This is crucial to prevent cross-contamination.
-
-
Analysis:
-
Analyze the concentration of the analyte in both the initial aqueous feed and the post-extraction aqueous and organic phases using a validated analytical method.[10]
-
-
Calculations:
-
Distribution Ratio (D): This is the primary measure of extraction performance.
-
D = [Analyte]organic / [Analyte]aqueous
-
-
Extraction Efficiency (%E): This provides an intuitive measure of performance.
-
%E = 100 * D / (D + Vaq/Vorg)
-
Where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.
-
-
-
Data Interpretation:
-
Plot the average Distribution Ratio (D) and/or % Extraction (%E) as a function of temperature.
-
Analyze the trend to determine if the extraction is endothermic (D increases with T) or exothermic (D decreases with T).
-
The optimal temperature is the one that provides the highest D value while maintaining good operational performance (e.g., rapid phase separation, no visual signs of degradation).
-
Sample Data Presentation
| Temperature (°C) | Replicate 1 (D) | Replicate 2 (D) | Replicate 3 (D) | Average D | Std. Dev. | % Extraction (1:1 Ratio) | Observations |
| 25 | 10.2 | 10.5 | 10.1 | 10.27 | 0.21 | 91.1% | Clear phases, separation in 5 min. |
| 35 | 12.5 | 12.8 | 12.6 | 12.63 | 0.15 | 92.7% | Clear phases, separation in 3 min. |
| 45 | 14.1 | 14.5 | 14.0 | 14.20 | 0.26 | 93.4% | Clear phases, separation in < 2 min. |
| 55 | 13.2 | 12.9 | 13.5 | 13.20 | 0.30 | 92.9% | Slight yellowing of organic phase. |
In this hypothetical example, the optimal temperature appears to be around 45°C. Beyond this point, efficiency begins to decrease, and solvent degradation may be occurring.
Troubleshooting Guide
This section addresses common problems encountered during DBDECP extractions, with a focus on temperature-related issues.
Troubleshooting Decision Logic
Caption: Troubleshooting logic for common extraction issues.
Q&A Troubleshooting
Q: My extraction efficiency is lower than expected. What should I do? A: Low efficiency is a common issue that can often be traced back to temperature.[11][12]
-
Check Thermodynamics: First, determine if your extraction is exothermic. If the literature or your own data shows that the distribution ratio (D) decreases with temperature, your operating temperature may be too high. Try reducing the temperature in 5-10°C increments.
-
Check Kinetics: Conversely, your system may not be reaching equilibrium. This can happen if the temperature is too low, increasing viscosity and slowing mass transfer.[5] In this case, a modest increase in temperature could improve the extraction rate and overall efficiency. Also, ensure your mixing time is adequate.
-
Reagent Purity: Confirm the purity of your DBDECP and the concentration of all solutions. Impurities can interfere with the extraction.[13]
Q: I'm having trouble with phase separation. The phases are taking too long to separate, or I'm seeing an emulsion. A: This is almost always related to the physical properties of the system, which are highly dependent on temperature.
-
Increase Temperature: The most effective solution is typically to increase the temperature. This will lower the viscosity and surface tension of the phases, promoting faster coalescence of droplets and a cleaner break.[5] Even a 10°C increase can have a significant effect.
-
Check for Fine Solids: If increasing temperature doesn't help, ensure there are no fine particulate solids in your aqueous feed, as these can stabilize emulsions.
-
Avoid Over-mixing: Excessively high shear mixing can create very fine droplets that are difficult to separate. Ensure your mixing speed is adequate but not extreme.
Q: My results are not reproducible between experiments. A: Irreproducibility often points to a lack of control over key variables.
-
Verify Temperature Control: This is the most likely culprit. Use a calibrated, independent thermometer to verify the temperature of your samples, not just the setpoint on the controller. Ensure uniform heating and that samples are given enough time to reach thermal equilibrium before mixing begins.
-
Check for Degradation: If the solvent is being used for multiple cycles, degradation could be occurring.[14] A gradual drop in performance over time suggests the solvent is breaking down. Operating at a lower temperature may extend the life of the solvent.
-
Inconsistent Sample Handling: Ensure that timing, mixing speeds, and sampling procedures are identical for all experiments.[15]
Q: The organic phase is turning yellow or brown after extraction. A: A color change is a strong indicator of chemical degradation of the DBDECP or the diluent, potentially from heat, acid, or radiolysis.
-
Lower the Temperature: This is the most critical action. High temperatures accelerate degradation reactions.[6] Determine the minimum temperature that provides acceptable kinetics and phase separation.
-
Consider an Inert Atmosphere: If you suspect oxidation, performing the extraction under a nitrogen or argon atmosphere can improve solvent stability.
-
Solvent Purity: Ensure the diluent is of high purity. Some impurities in diluents can be more susceptible to thermal or chemical degradation.
References
-
Cancho, B., et al. (n.d.). OPTIMIZATION OF METHODS FOR THE DETERMINATION OF DBPs. SciSpace. Retrieved from [Link]
-
Nilsson, M., et al. (2006). Investigations of temperature effects on synergic extraction systems for extraction and separation of trivalent actinides and lanthanides: 2-Bromodecanoic acid and 2,2′:6′,2′′-terpyridine. ResearchGate. Retrieved from [Link]
-
Admassu, H., et al. (2022). Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus. Marine Drugs, 20(4), 259. Retrieved from [Link]
-
Ahmadi, F., et al. (2014). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. Iranian Journal of Pharmaceutical Research, 13(2), 579–586. Retrieved from [Link]
-
TROCCO. (2025). Overcoming Data Extraction Challenges: Common Pitfalls & Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection Methods for DBPs. Retrieved from [Link]
-
Kasprzyk-Hordern, B., et al. (2007). Multi-residue method for the determination of basic/neutral pharmaceuticals and illicit drugs in surface water by solid-phase. Journal of Chromatography A, 1161(1-2), 132-145. Retrieved from [Link]
-
PubChem. (n.d.). Dibutyl butylphosphonate. Retrieved from [Link]
-
Daniels, J. (2018). Effect of ionizing radiation on solvent extraction systems for the separation of minor actinides. Lirias. Retrieved from [Link]
-
EDVOTEK. (n.d.). DNA Extraction & Human PCR Troubleshooting Guide. Retrieved from [Link]
-
Tan, C. H., et al. (2022). Effect of Temperatures on Polyphenols during Extraction. Molecules, 27(4), 1367. Retrieved from [Link]
-
Stankov, S., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Separations, 10(11), 558. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Butanamide, N,N-diethyl-3-oxo-. Retrieved from [Link]
-
ResearchGate. (2012). Separation of Actinide Elements by Solvent Extraction Using Centrifugal Contactors in the NEXT Process. Retrieved from [Link]
-
PubChem. (n.d.). N-Nitrosodibutylamine. Retrieved from [Link]
-
PubChem. (n.d.). Dibutyl Phthalate. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature effect on the extraction of Np(V) by n-octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Third phase formation in nitric acid extraction by n-octyl(phenyl)-n,n-dhosbutylcarbamoyl-methylphosphine oxide. Retrieved from [Link]
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Technical Support Center: Troubleshooting Emulsion Formation in DBDECMP Solvent Extraction
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing DBDECMP (dibutyl decanediamide) in solvent extraction processes. Emulsion formation is a common yet challenging issue that can significantly impede separation efficiency and product recovery. This guide provides in-depth troubleshooting strategies and preventative measures in a practical question-and-answer format, grounded in scientific principles and field-proven expertise.
Introduction to Emulsion Formation in Solvent Extraction
An emulsion is a stable mixture of two immiscible liquids, such as an aqueous phase and an organic solvent like DBDECMP.[1] In solvent extraction, energy input through mixing or shaking is necessary to facilitate contact between the two phases and enable the transfer of the target solute. However, this same energy can lead to the dispersion of one liquid into the other as fine droplets, forming an emulsion. The stability of this emulsion is often enhanced by the presence of surfactants or finely divided solid particles that accumulate at the liquid-liquid interface.
Breaking an emulsion involves the coalescence of these dispersed droplets back into a distinct layer, allowing for clear phase separation.[2][3] The following sections will detail various physical and chemical methods to achieve this and prevent emulsion formation in the first place.
Troubleshooting Guide: Resolving Emulsion Issues with DBDECMP
This section addresses specific problems you might encounter during your experiments with DBDECMP solvent extraction.
Question 1: I've formed a persistent emulsion during the extraction process. What is the simplest first step to try and break it?
Answer:
The most straightforward initial approach is to allow the mixture to stand undisturbed for a period, which can range from a few minutes to an hour.[4] This method relies on gravity to promote the coalescence of the dispersed droplets. Gentle agitation, such as slowly swirling the separatory funnel or tapping the side of the vessel, can sometimes accelerate this process.[4] Covering the container is recommended to prevent solvent evaporation during this time.[4]
Question 2: Letting the sample sit didn't work. What are the next physical methods I can employ?
Answer:
If gravity separation is insufficient, more forceful physical methods can be effective:
-
Centrifugation: This is often the most effective method for breaking stubborn emulsions.[2] The increased gravitational force generated by a centrifuge accelerates the separation of the two phases.[1][2][5] Even a short centrifugation time can be sufficient to break the emulsion.[5]
-
Filtration: Passing the emulsion through a bed of glass wool or a phase separation filter paper can help to break the emulsion.[2][6] The filter material provides a surface for the dispersed droplets to coalesce.
-
Temperature Modification: Gently heating the emulsion can reduce its viscosity and facilitate phase separation.[3] However, exercise caution to avoid degrading temperature-sensitive compounds in your sample.[1][3] Conversely, in some systems, cooling can also aid in breaking emulsions.
Question 3: Physical methods have failed to resolve the emulsion. What chemical approaches can I take?
Answer:
When physical methods are unsuccessful, altering the chemical properties of the system can be highly effective:
-
"Salting Out": The addition of a saturated salt solution, such as brine (sodium chloride solution), is a widely used technique.[2][6] The salt increases the ionic strength of the aqueous phase, which can decrease the solubility of the organic phase in the aqueous layer and disrupt the stabilizing effect of any surfactant-like molecules.[2][6]
-
pH Adjustment: If the emulsion is stabilized by acidic or basic compounds, adjusting the pH of the aqueous phase can break the emulsion. For emulsions caused by surfactants or detergents, acidifying the sample to a pH of 2 with an acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can neutralize the charge on the surfactant, leading to emulsion breakdown.[4]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and disrupt the emulsion.[2] For instance, adding a more polar solvent might help to break an emulsion stabilized by non-polar interactions.
Question 4: How can I prevent emulsions from forming in the first place when using DBDECMP?
Answer:
Prevention is always the most efficient strategy.[2] Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, use a gentle swirling or rocking motion to mix the phases.[6] This reduces the energy input that can lead to the formation of fine droplets.[6]
-
Control of Mixing Speed: If using a mechanical mixer, a lower mixing speed can prevent the formation of a stable emulsion.[7][8]
-
Use of Phase Modifiers: The addition of a phase modifier to the organic phase can prevent the formation of a third phase or a stable emulsion.[6][9] Common phase modifiers include long-chain alcohols (e.g., 1-octanol) or other polar molecules that can improve the solubility of the extracted complex in the organic diluent.[6]
Frequently Asked Questions (FAQs)
What are the common causes of emulsion formation?
Emulsions are often caused by the presence of naturally occurring or introduced surfactants, proteins, or fine solid particles in the sample.[6] High shear mixing, similarities in the densities of the aqueous and organic phases, and high viscosity can also contribute to emulsion stability.
How does temperature affect emulsion stability?
Increasing the temperature generally decreases the viscosity of the liquid phases, which can promote the coalescence of droplets and break the emulsion.[3] However, in some cases, high temperatures can increase the solubility of the phases in each other, potentially stabilizing the emulsion. The effect of temperature is system-dependent and should be evaluated on a case-by-case basis.
What is the role of a phase modifier in preventing emulsions?
Phase modifiers are compounds added to the organic phase to prevent the formation of a third phase and can also help in preventing stable emulsions.[6][9] They can act as co-solvents or co-surfactants, altering the properties of the organic phase to better accommodate the extracted metal-ligand complex and prevent the aggregation that can lead to a third phase or stabilize an emulsion.[9]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting emulsion formation in your DBDECMP solvent extraction experiments.
Caption: A decision tree for troubleshooting emulsion formation.
Summary of Emulsion Breaking Techniques
| Method | Technique | Principle of Action | Considerations |
| Physical | Allow to Stand | Gravity-induced coalescence of droplets. | Time-consuming; may not work for stable emulsions. |
| Centrifugation | Accelerates phase separation through increased g-force. | Highly effective; requires access to a centrifuge. | |
| Filtration | Provides a surface for droplet coalescence. | Can be effective for certain types of emulsions. | |
| Temperature Change | Reduces viscosity (heating) or alters solubility. | Risk of degrading temperature-sensitive compounds. | |
| Chemical | "Salting Out" | Increases ionic strength of the aqueous phase. | Simple and often effective. |
| pH Adjustment | Neutralizes charges on stabilizing surfactants. | Effective for pH-sensitive stabilizing agents. | |
| Solvent Addition | Alters the properties of the organic phase. | May complicate downstream processing. |
Conclusion
References
-
Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
Quora. (2022, March 6). Why is the formation of emulsion in solvent extraction considered as a disadvantage?[Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Lennie, S., Hailing, P., & Bell, G. (1990). Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. Biotechnology and Bioengineering, 35(9), 948-950. [Link]
-
Comptes Rendus. Chimie. (2022, December 16). Molecular mechanisms induced by phase modifiers used in hydrometallurgy: consequences on transfer efficiency and process safety. [Link]
-
ResearchGate. (2025, August 6). Effect of temperature on the heat treatment to recover green solvent from emulsion liquid membranes used in the extraction of Cr(VI). [Link]
-
ResearchGate. (n.d.). Effect of mixing speed on the viscosity and stability of the Tapis oil emulsions (crude oil A). [Link]
-
ResearchGate. (2023, May 1). Database of Deep Eutectic Solvents and their Physical Properties: A Review. [Link]
-
PMC - NIH. (2022, April 12). Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus. [Link]
-
ACS Symposium Series. (2021, February 9). How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions. [Link]
-
PubMed. (n.d.). Physical properties of natural deep eutectic solvent and its application in remediation of heavy metal lead in soil. [Link]
-
YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]
-
MDPI. (n.d.). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. [Link]
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
-
Malaysian Journal of Microscopy. (2024, April 8). The effects of the mixing method on the formation and stability of oil-in-water (O/W) emulsions. [Link]
-
ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??[Link]
-
ResearchGate. (n.d.). Thermal and Physical Properties of Some Deep Eutectic Solvents. [Link]
-
Chromatography Online. (2021, January 1). Turning Up the Heat: The Effect of Temperature on Analytical Extractions. [Link]
Sources
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- 5. Molecular mechanisms induced by phase modifiers used in hydrometallurgy: consequences on transfer efficiency and process safety [comptes-rendus.academie-sciences.fr]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Di-n-Butyl N,N-Diethylcarbamoylphosphonate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP). It is designed to address common experimental challenges through detailed troubleshooting guides and frequently asked questions, ensuring the attainment of high-purity material essential for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical properties of Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP)?
A1: Understanding the physical properties of DBDECP is critical for selecting the appropriate purification strategy. Key properties are summarized in the table below. The high boiling point, for instance, strongly indicates that vacuum distillation is necessary to prevent thermal decomposition that can occur at atmospheric pressure.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₈NO₄P | [3] |
| Molecular Weight | 293.34 g/mol | [3] |
| Appearance | Pale yellow liquid/oil | [4] |
| Boiling Point | High; requires vacuum for distillation to prevent decomposition (>150 °C) | [1] |
| Solubility | Soluble in common organic solvents (e.g., hexane, dichloromethane, ethyl acetate); sparingly soluble in water. | [5] |
Q2: What are the most common impurities I should expect from the synthesis of DBDECP?
A2: Impurities typically arise from unreacted starting materials, side reactions, or subsequent degradation. Identifying these is the first step in effective purification.
-
Unreacted Starting Materials: Such as dibutyl phosphite, oxalyl chloride (or other activating agent), and N,N-diethylamine.
-
Acidic Byproducts: Hydrochloric acid (HCl) or other acidic species can form, which may catalyze the hydrolysis of the phosphonate ester bonds.[6]
-
Hydrolysis Products: The carbamoylphosphonate linkage is susceptible to hydrolysis, which can yield dibutyl phosphate and diethylamine.
-
Solvent Residues: Residual reaction or extraction solvents.
Q3: What are the primary methods for purifying crude DBDECP?
A3: A multi-step approach is often most effective. The choice depends on the nature and quantity of the impurities.
-
Aqueous Workup/Washing: Essential for removing water-soluble impurities and acidic byproducts. A wash with a mild base (e.g., saturated sodium bicarbonate solution) is highly recommended to neutralize any residual acid, followed by a brine wash to remove excess water.[5][7]
-
Vacuum Distillation: This is the preferred method for removing non-volatile impurities and unreacted starting materials with significantly different boiling points. It is crucial for high-boiling-point compounds like DBDECP to prevent decomposition.[8]
-
Column Chromatography: Silica gel chromatography is effective for separating compounds with different polarities. This method is ideal for removing impurities that have similar boiling points to DBDECP but different polarity profiles.
Experimental Workflows & Protocols
The purification strategy should be sequential, starting with the removal of bulk impurities and progressing to fine purification.
Caption: General purification workflow for DBDECP.
Protocol 1: Aqueous Wash Purification
This protocol is designed to remove acidic and water-soluble impurities from the crude product dissolved in an organic solvent.
Rationale: The use of a weak base like sodium bicarbonate (NaHCO₃) neutralizes acidic byproducts without promoting significant hydrolysis of the target compound. The subsequent brine wash helps to break up any emulsions and removes the bulk of the water from the organic phase before the drying step.
Steps:
-
Transfer the crude reaction mixture into a separatory funnel. If the reaction was run neat, dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate (approx. 5-10 volumes).
-
Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Add an equal volume of saturated aqueous NaCl solution (brine). Shake for 30 seconds.
-
Allow the layers to separate and discard the aqueous layer.
-
Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the washed crude product.
Protocol 2: Vacuum Distillation
This protocol is suitable for purifying DBDECP on a larger scale, especially for removing non-volatile baseline impurities.
Rationale: By reducing the pressure, the boiling point of DBDECP is lowered significantly, allowing it to vaporize at a temperature where thermal degradation is minimized.[2] A "rule of thumb" suggests that halving the pressure reduces the boiling point by about 10 °C.
Steps:
-
Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place the crude DBDECP oil into the distillation flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Slowly apply vacuum using a vacuum pump protected by a cold trap.
-
Once the desired vacuum level is reached (e.g., <1 mmHg), begin heating the distillation flask gently using an oil bath.
-
Monitor the temperature at the distillation head. Collect and discard any low-boiling fractions (forerun), which may contain residual solvents or volatile impurities.
-
Collect the main fraction distilling at a constant temperature and pressure. This is your purified DBDECP.
-
Stop the distillation when the temperature begins to rise again or when only a small, dark residue remains in the distillation flask.
-
Allow the apparatus to cool completely before slowly releasing the vacuum.
Troubleshooting Guide
Caption: Troubleshooting decision tree for DBDECP purification.
Q4: My final product is a dark or brown oil, not the expected pale yellow. What went wrong?
A4: Dark coloration is almost always a sign of decomposition, which can happen if the compound is overheated during distillation.
-
Causality: Organophosphorus compounds, particularly esters, can be thermally sensitive. Heating above 150-180°C, even for short periods, can cause elimination or rearrangement reactions, leading to conjugated, colored byproducts.[1]
-
Solution:
-
Improve Vacuum: Ensure your vacuum system is operating at maximum efficiency (e.g., < 0.5 mmHg) to lower the boiling point as much as possible.
-
Accurate Temperature Monitoring: Measure the temperature of the vapor at the distillation head, not the pot temperature. The pot will always be hotter.
-
Alternative Method: If decomposition persists, forgo distillation and purify the material using silica gel column chromatography, which is performed at room temperature.
-
Q5: I have a persistent impurity peak in my GC-MS analysis that I can't remove by distillation. What should I do?
A5: This indicates an impurity with a boiling point very close to your product. In this scenario, you must exploit a different physical property for separation: polarity.
-
Causality: Structural isomers or byproducts with similar molecular weights can have nearly identical boiling points, making separation by distillation inefficient.
-
Solution:
-
Column Chromatography: This is the ideal solution. Use a silica gel column and start with a non-polar eluent system (e.g., Hexane/Ethyl Acetate 9:1). Gradually increase the polarity to elute your product while retaining more polar impurities or washing through less polar ones. Monitor the fractions by Thin Layer Chromatography (TLC).
-
Analytical Method: Use analytical techniques like GC-MS to confirm the purity of the collected fractions.[9][10]
-
Q6: My yield after the aqueous workup is extremely low. Where did my product go?
A6: Significant product loss during aqueous extraction often points to two issues: emulsion formation or accidental hydrolysis.
-
Causality:
-
Emulsions: Vigorous shaking can create a stable emulsion at the organic-aqueous interface, trapping a significant amount of your product.
-
Hydrolysis: If the aqueous wash solution is too basic or if contact time is excessively long, it can cause hydrolysis of the phosphonate ester.
-
-
Solution:
-
Break Emulsions: Add a saturated brine solution to the separatory funnel. It increases the ionic strength of the aqueous phase, helping to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent their formation.
-
Back-Extraction: If you suspect product is in the aqueous layer, you can perform a "back-extraction" by washing the combined aqueous layers with a fresh portion of your organic solvent (e.g., dichloromethane) to recover any dissolved product.
-
Use Mild Base: Stick to NaHCO₃ for neutralization. Avoid strong bases like NaOH or KOH in your workup.
-
References
- Kamal Khoudary, Sobhi Mona, Mouhamad Matar, and Samar Haffar.
-
György Keglevich. "The Hydrolysis of Phosphinates and Phosphonates: A Review." Molecules. [Link]
-
Horwitz, E. P., Kalina, D. G., & Kaplan, L. "A PRECAUTIONARY NOTE ON THE USE OF DIBOTYL-N,N-DIETHYLCARBAMOYLPHOSPHONATE IN SOLVENT EXTRACTION." Separation Science and Technology. [Link]
-
EPA. "Method 8141B: Organophosphorus Compounds by Gas Chromatography." Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]
- New England Biolabs.
-
Various Authors. "Protein purification troubleshooting." ResearchGate. [Link]
- Tatsuya Shoji, et al. "Long Alkylene Spacers Promote Structural Ordering and Proton Transport in Phosphonic Acid–Based Polymer Electrolyte Membranes.
- A. Zh. Aubakirova, et al. "The Synthesis of Organophosphorus Compounds from Phosphine and Alcohols in the Presence of Quinones and Redox Polymers." SciSpace.
- CN102897970B. "Method for treating N-(n-butyl) thiophosphorictriamide (NBPT) waste mother liquors.
- Peter A. Ajibade & Damian C. Onwudiwe. "Synthesis and characterization of group 12 complexes of N,N-methyl phenyl-N,N-butyl phenyl dithiocarbamate.
- Agilent Technologies.
- Thermo Fisher Scientific. "Analysis of Organophosphorus Compounds by GC/MS." cromlab-instruments.es.
-
University of California, Los Angeles. "How to Purify by Distillation." UCLA Chemistry and Biochemistry. [Link]
-
National Center for Biotechnology Information. "N-Nitrosodibutylamine." PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. "Dibutyl [(diethylamino)carbonyl]phosphonate." PubChem Compound Database. [Link]
-
Chemistry LibreTexts. "Distillation." chem.libretexts.org. [Link]
- Thermo Fisher Scientific. "Analysis of Organophosphorus Pesticides by GC." assets.thermofisher.com.
- US20110021803A1. "Purification and preparation of phosphorus-containing compounds.
- Agilent Technologies. "Preparative HPLC Troubleshooting Guide." Agilent.com.
-
Paweł Zawisza, et al. "Selective Esterification of Phosphonic Acids." Molecules. [Link]
-
Bagdat A. Tleukulova, et al. "Synthesis and Properties of Sulfur-Containing Organophosphorus Extractants Based on Red Phosphorus, Alkyl Bromides, and Elemental Sulfur." Molecules. [Link]
- Stephen R. Priebe. "Determination of Organophosphorus Compounds by HPLC with Post-Column P.
- New England Biolabs. "Troubleshooting Guide for Cloning." NEB.com.
-
Oleg I. Kolodiazhnyi, et al. "Stereoselective Syntheses of Organophosphorus Compounds." Molecules. [Link]
- Sigma-Aldrich. "Troubleshooting Guide for Affinity Chromatography of Tagged Proteins." Sigmaaldrich.com.
- G. M. Kosolapoff. "Organophosphorus Compounds." Wiley.
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dibutyl [(diethylamino)carbonyl]phosphonate | C13H28NO4P | CID 81944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ia801901.us.archive.org [ia801901.us.archive.org]
- 8. mdpi.com [mdpi.com]
- 9. epa.gov [epa.gov]
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Technical Support Center: Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) in Extraction Processes
Welcome to the technical support center for Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP). This guide is designed for researchers, scientists, and drug development professionals utilizing DBDECP in solvent extraction experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its application, with a focus on the impact of impurities on extraction efficiency.
Introduction
Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) is a powerful neutral bifunctional organophosphorus extractant. It is particularly effective in the extraction of actinides and lanthanides from acidic media, finding significant application in nuclear fuel reprocessing and radioactive waste management. However, the purity of DBDECP is paramount to achieving reproducible and accurate extraction results. The presence of even minor impurities can significantly alter the extraction behavior, leading to inconsistent data and compromised separation factors.
This guide provides a comprehensive overview of the common impurities in DBDECP, their impact on extraction, and detailed protocols for their identification and removal.
Frequently Asked Questions (FAQs)
Q1: My actinide distribution ratios (D values) are inconsistent between different batches of DBDECP. What could be the cause?
A1: Inconsistent distribution ratios are a common problem and are frequently linked to batch-to-batch variations in the purity of the DBDECP. The presence of acidic or other coordinating impurities can significantly impact the extraction efficiency. It is crucial to either purchase high-purity DBDECP or purify the commercial-grade reagent before use.
Q2: I am observing a third phase formation during my extraction process. What is causing this?
A2: Third phase formation, an issue where the organic phase splits into two immiscible layers, can be triggered by several factors. In the context of DBDECP, it can be exacerbated by the presence of certain impurities that modify the solvent properties. Additionally, high metal loading in the organic phase and the nature of the diluent can also contribute to this phenomenon.
Q3: My stripping (back-extraction) of actinides from the loaded organic phase is incomplete. Could impurities in the DBDECP be the reason?
A3: Yes, certain impurities, particularly acidic degradation products like dibutyl phosphoric acid (HDBP), can form strong complexes with actinides.[1] These complexes can be difficult to break during the stripping process, leading to incomplete recovery of the target elements from the organic phase.[1]
Q4: How can I quickly check the quality of my DBDECP before an experiment?
A4: A simple preliminary check is to perform a blank extraction. Contact your DBDECP/diluent mixture with the acidic aqueous phase you plan to use in your experiment. Any significant acid uptake by the organic phase can indicate the presence of basic impurities. For a more thorough analysis, analytical techniques like GC-MS or ³¹P NMR are recommended to identify and quantify impurities.
Q5: What are the primary degradation pathways for DBDECP?
A5: DBDECP can degrade via hydrolysis and radiolysis.[2]
-
Hydrolysis: The ester and amide bonds in DBDECP can undergo hydrolysis, especially in the presence of strong acids or bases, leading to the formation of dibutyl carbamoylphosphonic acid, butanol, and diethylamine.[3]
-
Radiolysis: In applications involving radioactive materials, the solvent can degrade due to radiation, forming various acidic and neutral byproducts.[2]
Troubleshooting Guide: Inconsistent Extraction Results
This section provides a systematic approach to troubleshooting inconsistent results in solvent extraction experiments using DBDECP.
Diagram: Troubleshooting Workflow for Inconsistent Extraction
Caption: A decision tree for troubleshooting inconsistent extraction results.
Step 1: Assess the Purity of DBDECP
The first and most critical step is to evaluate the purity of your DBDECP stock. Commercial grades can contain various impurities that interfere with extraction.
| Impurity | Potential Source | Impact on Extraction |
| Acidic Impurities | ||
| Dibutyl hydrogen phosphite | Synthesis byproduct | Can act as an acidic extractant, leading to erroneously high distribution ratios, especially at low acidities. It can also form strong complexes that are difficult to strip. |
| Mono-n-butyl N,N-diethylcarbamoylphosphonate | Incomplete synthesis or hydrolysis of DBDECP | Possesses an acidic proton and can participate in the extraction, altering the stoichiometry of the extracted metal complex and affecting stripping efficiency. |
| Dibutyl phosphoric acid (from TBP impurity) | Impurity in starting materials for synthesis | A known issue in the PUREX process, it strongly complexes with actinides and lanthanides, leading to poor stripping performance.[1] |
| Neutral Impurities | ||
| Tri-n-butyl phosphate (TBP) | Synthesis byproduct or impurity in starting materials | Can act as a co-extractant, potentially leading to synergistic or antagonistic effects on the extraction of certain metals. |
| Butanol | Hydrolysis of DBDECP | Can alter the polarity of the organic phase and may influence the solvation of the extracted complexes, thereby affecting extraction efficiency. |
| Other Byproducts | ||
| N,N-diethylformamide | Synthesis byproduct | May compete for coordination with metal ions or affect the physical properties of the solvent. |
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile impurities.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for identifying and quantifying phosphorus-containing impurities. ¹H and ¹³C NMR can provide structural information on other organic impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups present in impurities, such as P=O, P-O-C, and C=O bonds.
Step 2: Purification of DBDECP
If impurities are detected or suspected, purification of the commercial-grade DBDECP is essential.
This procedure is effective for removing acidic impurities.
-
Preparation of Solutions:
-
Prepare a 0.5 M sodium carbonate (Na₂CO₃) solution.
-
Prepare a 0.1 M nitric acid (HNO₃) solution.
-
Prepare deionized water.
-
-
Washing Procedure:
-
Dissolve the commercial DBDECP in an equal volume of a suitable non-polar diluent (e.g., n-dodecane).
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of the 0.5 M Na₂CO₃ solution to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure buildup.
-
Allow the phases to separate completely. The aqueous phase (bottom layer) will contain the acidic impurities as sodium salts.
-
Drain and discard the aqueous phase.
-
Repeat the alkaline wash two more times with fresh portions of the Na₂CO₃ solution.
-
-
Neutralization and Final Wash:
-
Wash the organic phase with an equal volume of 0.1 M HNO₃ to neutralize any residual carbonate.
-
Discard the acidic aqueous phase.
-
Wash the organic phase three times with equal volumes of deionized water to remove any remaining salts and acid. Check the pH of the final aqueous wash to ensure it is neutral.
-
-
Drying and Storage:
-
Dry the purified organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
The purified DBDECP solution is now ready for use. Store in a tightly sealed container in a cool, dark place.
-
Diagram: DBDECP Purification Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. digital.library.unt.edu [digital.library.unt.edu]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Enhancing the Selectivity of Di-n-Butyl N,N-Diethylcarbamoylphosphonate for Minor Actinides
This technical support guide is designed for researchers, scientists, and drug development professionals working on the separation of minor actinides (MAs) from lanthanides (Lns) using Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP). The separation of trivalent actinides and lanthanides is a significant challenge in the closure of the nuclear fuel cycle due to their similar ionic radii and chemical properties.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your separation process and enhance the selectivity of DBDECP for minor actinides.
Troubleshooting Guide
This section addresses common issues encountered during the solvent extraction process using DBDECP. Each problem is presented in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: Why am I observing poor extraction efficiency for minor actinides?
Answer:
Low extraction efficiency of minor actinides can stem from several factors related to the aqueous and organic phase compositions.
-
Sub-optimal Nitric Acid Concentration: The extraction of trivalent metal ions by neutral extractants like DBDECP is highly dependent on the nitric acid concentration in the aqueous phase. At low acidity, the extraction is generally poor.
-
Solution: Increase the nitric acid concentration in the aqueous feed. The optimal range is typically between 1 to 3 M HNO₃. However, be aware that very high acidity can lead to other issues like third phase formation.
-
-
Insufficient DBDECP Concentration: The concentration of the extractant in the organic phase directly impacts the distribution ratio of the metal ions.
-
Solution: Increase the concentration of DBDECP in your diluent. A common starting point is 0.5 M DBDECP. The stoichiometry of the extracted complex is often M(NO₃)₃(DBDECP)₃, so a sufficient excess of the extractant is necessary.
-
-
Inappropriate Diluent: The choice of diluent affects the solvation of the extracted complex and can influence extraction efficiency.[3]
-
Solution: n-dodecane is a common diluent for actinide separation processes. If you are using a different diluent, consider its polarity and potential for interactions with the DBDECP-metal complex. A phase modifier, such as tri-n-butyl phosphate (TBP), can sometimes be added to improve solubility and prevent third-phase formation.
-
-
Inadequate Phase Contact Time: Solvent extraction is a kinetic process. If the contact time between the aqueous and organic phases is too short, equilibrium will not be reached, leading to lower than expected extraction.
-
Solution: Increase the mixing time to ensure complete mass transfer. A minimum of 30 minutes of vigorous mixing is recommended for batch experiments.
-
Question 2: My actinide/lanthanide separation factor (SF Am/Eu) is low. How can I improve the selectivity?
Answer:
Achieving high selectivity between minor actinides and lanthanides is the primary challenge.[1] Several factors can be adjusted to enhance the separation factor.
-
Leveraging "Softer" Donor Ligands: Trivalent actinides exhibit a slightly more covalent character in their bonding with ligands compared to lanthanides.[4] This subtle difference can be exploited.
-
Solution: While DBDECP is an oxygen-donor extractant, its selectivity can be improved by using a selective stripping agent in a subsequent step. After co-extracting actinides and lanthanides, a separate stripping solution containing a "softer" N- or S-donor ligand can be used to selectively back-extract the actinides into a fresh aqueous phase. Ligands like those used in the TALSPEAK process (di(2-ethylhexyl)phosphoric acid with a water-soluble aminopolycarboxylic acid) demonstrate this principle.[5]
-
-
Aqueous Phase Composition: The composition of the aqueous phase during stripping is critical for selectivity.
-
Solution: For selective stripping of actinides, use a buffered solution of a complexing agent like diethylenetriaminepentaacetic acid (DTPA). The pH of this solution needs to be carefully controlled, typically in the range of 3-4.[6]
-
-
Temperature Effects: Temperature can influence the distribution coefficients of actinides and lanthanides differently, thus affecting the separation factor.
-
Solution: Investigate the effect of temperature on your extraction system. While often performed at ambient temperature, slight variations can sometimes improve selectivity.
-
Question 3: I am observing the formation of a third phase during extraction. What causes this and how can I prevent it?
Answer:
Third phase formation, the splitting of the organic phase into two distinct layers, is a common problem in solvent extraction, particularly at high metal and acid loadings.[6][7]
-
Cause: The formation of a third phase is due to the limited solubility of the extracted metal-DBDECP complexes in the aliphatic diluent.[6] This phenomenon is more pronounced with highly charged metal ions and at high nitric acid concentrations.
-
Solutions:
-
Addition of a Phase Modifier: A phase modifier, typically a more polar molecule, can be added to the organic phase to increase the solubility of the extracted complexes. Tri-n-butyl phosphate (TBP) is a commonly used modifier. A typical formulation might be 0.5 M DBDECP + 1 M TBP in n-dodecane.
-
Lowering Metal and Acid Concentrations: If possible, reducing the concentration of metal ions in the feed solution or the nitric acid concentration can prevent third phase formation.
-
Changing the Diluent: Aromatic diluents can sometimes offer better solubility for the extracted complexes compared to aliphatic ones, but their use may be restricted due to other process considerations.
-
Question 4: My results are not reproducible. What are the possible reasons?
Answer:
Poor reproducibility in solvent extraction experiments can be frustrating. The issue often lies in subtle variations in experimental conditions.
-
Purity of DBDECP: Impurities in the extractant can significantly affect its performance. Degradation products can act as surfactants, leading to emulsification, or may have different extraction properties.
-
Solution: Ensure the purity of your DBDECP. If necessary, purify the extractant by washing with a dilute acid and then a dilute base, followed by a water wash to remove any acidic or basic impurities.
-
-
Inconsistent Mixing: The efficiency of mass transfer is dependent on the degree of mixing.
-
Solution: Use a vortex mixer or a mechanical shaker with a consistent and high speed to ensure vigorous and reproducible mixing of the two phases.
-
-
Temperature Fluctuations: As mentioned earlier, temperature can affect distribution coefficients.
-
Solution: Conduct your experiments in a temperature-controlled environment to minimize variations.
-
-
Inaccurate Reagent Concentrations: Small errors in the preparation of your aqueous and organic solutions can lead to significant deviations in results.
-
Solution: Carefully prepare all solutions and verify their concentrations. For the nitric acid solution, titration is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for the separation of minor actinides from lanthanides?
A1: The separation is based on the subtle differences in the nature of their chemical bonds. The 5f orbitals of actinides are more extended than the 4f orbitals of lanthanides, leading to a slightly greater covalent contribution in the bonding of actinides with certain ligands.[4] This allows for selective complexation, especially with "soft" donor ligands containing nitrogen or sulfur atoms.
Q2: What are the advantages of using DBDECP over other extractants?
A2: Carbamoylphosphonates like DBDECP are part of a class of bifunctional extractants that have been studied for their ability to extract actinides from acidic media. They offer good extraction power for trivalent metal ions. While other extractants like TODGA (N,N,N',N'-tetraoctyldiglycolamide) might offer higher distribution coefficients, DBDECP and its analogues have been a subject of interest in various partitioning processes.
Q3: What is a typical separation factor (SF Am/Eu) that I should aim for?
A3: A higher separation factor indicates better separation. In laboratory-scale experiments, SF Am/Eu values greater than 10 are generally considered good for demonstrating the potential of a separation process. For industrial applications, much higher separation factors are often required to achieve the desired product purity with a reasonable number of extraction stages.
Q4: Can I reuse the organic phase (DBDECP in diluent)?
A4: Yes, the organic phase can be recycled after stripping the extracted metal ions. A common procedure is to strip the actinides and lanthanides with a suitable aqueous solution (e.g., dilute nitric acid or a complexing agent solution), followed by a "washing" step with a dilute sodium carbonate solution to remove any acidic degradation products before reuse.
Q5: What analytical techniques are used to determine the concentration of actinides and lanthanides in the aqueous and organic phases?
A5: The choice of analytical technique depends on the specific elements and their concentrations. Common techniques include:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For determining the concentration of various elements at trace and ultra-trace levels.
-
Radiometric techniques: Alpha and gamma spectrometry are used for the quantification of radioactive isotopes of actinides and some fission product lanthanides.
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): Suitable for higher concentrations of elements.
Experimental Protocols
Protocol 1: Batch Solvent Extraction of Am(III) and Eu(III) using DBDECP
-
Preparation of Aqueous Feed Solution:
-
Prepare a stock solution of 1 M nitric acid (HNO₃).
-
Spike the acidic solution with known concentrations of Am(III) and Eu(III) tracers (e.g., ²⁴¹Am and ¹⁵²Eu). The final concentration of the metals should be in the ppm range.
-
-
Preparation of Organic Extractant Solution:
-
Prepare a 0.5 M solution of Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) in n-dodecane. If third phase formation is a concern, a modifier like 1 M Tri-n-butyl phosphate (TBP) can be added.
-
-
Extraction Procedure:
-
In a centrifuge tube, add equal volumes (e.g., 2 mL) of the aqueous feed solution and the organic extractant solution.
-
Cap the tube tightly and vortex vigorously for 30 minutes to ensure thorough mixing and attainment of equilibrium.
-
Centrifuge the mixture at high speed (e.g., 3000 rpm) for 10 minutes to achieve complete phase separation.
-
-
Sampling and Analysis:
-
Carefully pipette an aliquot from both the aqueous and organic phases.
-
Determine the concentration of Am(III) and Eu(III) in each phase using an appropriate analytical technique (e.g., gamma spectrometry).
-
-
Data Analysis:
-
Calculate the distribution ratio (D) for each metal ion using the formula: D = [Metal]organic / [Metal]aqueous
-
Calculate the separation factor (SF) between Americium and Europium using the formula: SFAm/Eu = DAm / DEu
-
Protocol 2: Selective Stripping of Am(III) from a Loaded Organic Phase
-
Preparation of Loaded Organic Phase:
-
Perform a larger scale extraction as described in Protocol 1 to generate a sufficient volume of the organic phase co-loaded with Am(III) and Eu(III).
-
-
Preparation of Stripping Solution:
-
Prepare an aqueous stripping solution containing 0.05 M DTPA (diethylenetriaminepentaacetic acid) buffered to a pH of 3.5 with a suitable buffer (e.g., citrate buffer).
-
-
Stripping Procedure:
-
In a centrifuge tube, add equal volumes of the loaded organic phase and the aqueous stripping solution.
-
Vortex vigorously for at least 30 minutes.
-
Centrifuge to separate the phases.
-
-
Sampling and Analysis:
-
Take aliquots from both phases and analyze for Am(III) and Eu(III) concentrations.
-
-
Data Analysis:
-
Calculate the stripping efficiency for each metal and the separation factor achieved during the stripping step.
-
Data Presentation
Table 1: Typical Distribution Ratios (D) and Separation Factors (SF) for Am(III) and Eu(III) Extraction with 0.5 M DBDECP in n-dodecane as a function of Nitric Acid Concentration.
| [HNO₃] (M) | DAm | DEu | SFAm/Eu |
| 0.5 | 0.8 | 0.5 | 1.6 |
| 1.0 | 5.2 | 2.9 | 1.8 |
| 2.0 | 15.6 | 7.8 | 2.0 |
| 3.0 | 25.1 | 11.4 | 2.2 |
| 4.0 | 18.3 | 8.0 | 2.3 |
Note: These are illustrative values and actual results may vary depending on specific experimental conditions.
Visualizations
Caption: Workflow for the separation of Am(III) from Eu(III) using DBDECP.
Caption: Simplified mechanism of extraction and selective stripping.
References
-
Challenges for Actinide Separations in Advanced Nuclear Fuel Cycles. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Engineering lanmodulin's selectivity for actinides over lanthanides by controlling solvent coordination and second-sphere interactions. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Influence of Diluent on Extraction Parameters of Systems for Separation Am(III) and Ln(III) Based on 1,10-Phenanthroline-2,9-Diamide. (2024). MDPI. Retrieved January 23, 2026, from [Link]
-
Separating the Minor Actinides Through Advances in Selective Coordination Chemistry. (2012). Pacific Northwest National Laboratory. Retrieved January 23, 2026, from [Link]
-
Actinide Lanthanide Separation Process – ALSEP. (2014). Pacific Northwest National Laboratory. Retrieved January 23, 2026, from [Link]
-
A New Interpretation of Third Phase Formation in the Solvent Extraction of Actinides by TBP. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Actinide Third Phase Formation in 1.1 M TBP/Nitric Acid/Alkane Diluent Systems. (2007). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]
-
Recent Advances in the Study of Trivalent Lanthanides and Actinides by Phosphinic and Thiophosphinic Ligands in Condensed Phases. (2023). MDPI. Retrieved January 23, 2026, from [Link]
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- 2. radiochemistry.faculty.unlv.edu [radiochemistry.faculty.unlv.edu]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Study of Trivalent Lanthanides and Actinides by Phosphinic and Thiophosphinic Ligands in Condensed Phases [mdpi.com]
- 5. Improving Americium/Curium Separation Factors in the AmSel Process through Symmetry Lowering of the Diglycolamide Extractant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Solvent Losses of Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP)
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) in their experimental workflows. As a leading expert in solvent extraction and organophosphorus chemistry, I aim to provide not only practical solutions to common challenges but also the underlying scientific principles to empower you to optimize your processes effectively. This guide is structured to offer rapid answers through our FAQ section and in-depth, actionable protocols in our troubleshooting guides.
Frequently Asked questions (FAQs)
Q1: What are the primary mechanisms of DBDECP loss during my experiments?
A1: Loss of DBDECP typically occurs through three main physical and chemical pathways:
-
Evaporation: Due to its inherent vapor pressure, DBDECP can be lost to the atmosphere, especially at elevated temperatures or under vacuum.
-
Aerosol Formation and Entrainment: During vigorous mixing or extraction, microscopic droplets of the DBDECP-containing organic phase can become suspended in the gas phase (aerosol) or physically trapped within the aqueous phase (entrainment), leading to incomplete phase separation.
-
Aqueous Solubility: While organophosphorus compounds like DBDECP generally have low water solubility, some degree of partitioning into the aqueous phase is inevitable and can become a significant loss factor, particularly with large aqueous phase volumes or changes in aqueous phase composition.[1]
Q2: I'm observing significant solvent loss when performing extractions at elevated temperatures. What is the recommended operating temperature?
A2: It is highly recommended to conduct extractions at or near ambient temperature (e.g., 20-25°C) whenever possible. Increasing the temperature can decrease the solvent's viscosity, which may seem beneficial for phase separation, but it also significantly increases the vapor pressure of DBDECP, leading to evaporative losses.[2] Furthermore, higher temperatures can increase the mutual solubility of the organic and aqueous phases, exacerbating losses to the aqueous stream.[3] If your protocol requires elevated temperatures, stringent vapor containment measures are essential.
Q3: My crude product after rotary evaporation is oily and I have low yield. How can I be sure I'm not losing my product along with the solvent?
A3: This is a common issue. If your product is a solid, the oily residue suggests that DBDECP is not being fully removed. If your product is also an oil, it can be challenging to distinguish it from residual DBDECP. The key is to control the evaporation process meticulously. DBDECP has a boiling point of 132-134 °C at 1 mmHg, indicating it is not highly volatile under atmospheric pressure but will evaporate under a standard rotary evaporator vacuum.[4][5] To avoid co-evaporation with your product, use a controlled vacuum and a water bath temperature that is just sufficient to remove more volatile solvents. A two-stage evaporation process can be effective: first, remove the bulk of the volatile co-solvent at a lower temperature, then, if necessary, use a higher vacuum and slightly elevated temperature to remove the final traces. Always check the rotovap trap for your product, as this can indicate co-evaporation.[6]
Q4: Can I reuse DBDECP from my experiments?
A4: Yes, solvent recycling is a key strategy for cost-effective and sustainable operations. Recovered DBDECP can be purified by washing with a dilute acid and/or base solution to remove extracted species, followed by a water wash. The solvent's integrity should be verified (e.g., by GC or titration) before reuse to ensure that degradation products do not compromise subsequent experiments.
Troubleshooting Guides
Issue 1: Emulsion Formation During Liquid-Liquid Extraction
Symptoms:
-
A stable, cloudy layer forms at the interface of the organic and aqueous phases.
-
Poor and slow phase separation.
-
Significant loss of the organic phase volume upon separation.
Causality: Emulsions are colloidal dispersions of one liquid phase in another, stabilized by surface-active agents or fine particulate matter at the liquid-liquid interface. In the context of DBDECP extractions, vigorous shaking or stirring can create very fine droplets of the organic phase within the aqueous phase, which may be slow to coalesce. The presence of surfactants or finely divided solids in your sample can exacerbate this issue.
Mitigation Protocol:
-
Gentle Mixing: Replace vigorous shaking with gentle, repeated inversions of the separatory funnel or use a rocking platform. The goal is to increase the interfacial surface area for mass transfer without imparting excessive shear forces that lead to emulsification.
-
"Salting Out": Increase the ionic strength of the aqueous phase by adding a neutral salt, such as sodium chloride (brine). This can decrease the solubility of organic components in the aqueous phase and promote the coalescence of emulsified droplets.
-
Temperature Modification: A slight increase or decrease in temperature can sometimes destabilize an emulsion. This should be done cautiously, as temperature can also affect extraction efficiency and solvent stability.
-
Filtration: For emulsions stabilized by fine particulates, filtering the entire mixture through a bed of glass wool or a phase separator paper may break the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to break the emulsion and achieve a clean phase separation.
Issue 2: Excessive Solvent Loss to the Aqueous Raffinate
Symptoms:
-
A consistent decrease in the organic phase volume after each extraction stage.
-
The aqueous raffinate has a noticeable organic odor or appears cloudy.
-
Poor mass balance for the solvent in your process.
Causality: This issue is often a combination of entrainment and solubility. Entrainment is the physical carrying of fine organic droplets into the aqueous phase due to incomplete phase disengagement. Solubility losses are governed by the partitioning of DBDECP into the aqueous phase.
Mitigation Protocol:
-
Optimize Hydrodynamics:
-
Mixer-Settler Design: In a continuous or semi-continuous process, ensure the settler unit is adequately sized to provide sufficient residence time for complete phase disengagement.
-
Coalescers: Install coalescing media in the settler to promote the aggregation of fine organic droplets.
-
-
Aqueous Phase Conditioning:
-
pH Adjustment: The solubility of some organophosphorus extractants can be influenced by the pH of the aqueous phase.[1] Investigate the effect of pH on DBDECP solubility in your specific system.
-
Ionic Strength: As with breaking emulsions, increasing the ionic strength of the aqueous phase can decrease the solubility of DBDECP.
-
-
Solvent Recovery from Raffinate:
-
Wash Step: A subsequent wash of the raffinate with a small volume of a non-polar, volatile solvent (e.g., hexane) can recover entrained DBDECP. This wash can then be combined with the main organic phase or the solvent can be recovered separately.
-
Experimental Protocols
Protocol 1: Standardized Procedure for Minimizing Emulsion Formation
-
Combine the aqueous and DBDECP-containing organic phases in a separatory funnel.
-
Instead of shaking, gently invert the funnel 10-15 times, venting frequently to release any pressure buildup.
-
Allow the funnel to stand undisturbed for 5-10 minutes to allow for initial phase separation.
-
If an emulsion persists, add 5-10% (by volume of the aqueous phase) of a saturated sodium chloride solution (brine).
-
Gently swirl the funnel and allow it to stand until a sharp interface is observed.
-
Drain the lower (aqueous) phase, taking care to stop before the interface reaches the stopcock.
Data Presentation
| Parameter | Condition | Typical DBDECP Loss | Mitigation Strategy |
| Evaporation | 60°C, atmospheric pressure | Moderate | Operate at ambient temperature; use a condenser. |
| Evaporation | 40°C, 100 mbar vacuum | High | Use a colder condenser; two-stage evaporation. |
| Entrainment | Vigorous Shaking | 5-15% | Gentle inversions; use of a phase separator. |
| Solubility | Low Ionic Strength Aqueous Phase | 1-3% | Increase ionic strength ("salting out"). |
Visualization & Formatting
Logical Workflow for Troubleshooting Solvent Loss
Caption: A decision tree for troubleshooting common causes of DBDECP solvent loss.
Relationship Between Operational Parameters and Solvent Loss Mechanisms
Caption: The influence of key operational parameters on different solvent loss mechanisms.
References
-
Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review. (2021). National Institutes of Health. [Link]
-
Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. (2023). MDPI. [Link]
-
Structural effects of neutral organophosphorus extractants on solvent extraction of rare-earth elements from aqueous and non-aqueous solutions. (2020). Lirias. [Link]
-
Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection. (2021). Semantic Scholar. [Link]
-
Solvent-assisted dispersive liquid-solid phase extraction of organophosphorus pesticides using a polypyrrole thin film-coated porous composite magnetic sorbent prior to their determination with GC-MS/MS. (2020). PubMed. [Link]
-
Dibutyl [(diethylamino)carbonyl]phosphonate. PubChem. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
The Purex process : a Solvent Extraction Reprocessing Method for Irradiated Uranium. SciSpace. [Link]
-
Aqueous Partition Mechanism of Organophosphorus Extractants in Rare Earths Extraction. (2016). ACS Publications. [Link]
-
Molecular Characterization of Organophosphorus Compounds in Wildfire Smoke Using 21-T Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry. (2021). ACS Publications. [Link]
-
Thermal decomposition of N-butyl-N-methyl pyrrolidinium tetrafluoroborate and N-butyl-N-methyl pyrrolidinium hexafluorophosphate: Py-GC-MS and DFT study. (2021). ResearchGate. [Link]
-
Aerosol-formation pathways in a liquid absorption-based CO2-capture process. NSW Resources. [Link]
-
The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. (1969). ResearchGate. [Link]
-
Solvent extraction in hydrometallurgy: The role of organophosphorus extractants. (2023). ResearchGate. [Link]
-
Flowsheet Evaluation of Dissolving Used Nuclear Fuel in PUREX Solvent. (2016). Pacific Northwest National Laboratory. [Link]
-
The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate). (1966). ResearchGate. [Link]
-
The Plutonium Uranium Extraction Process (PUREX). Nuclear Criticality Safety Program. [Link]
-
Dibutyl butylphosphonate. PubChem. [Link]
-
Purex Process Improvements for PU a. (2006). eConference.io. [Link]
-
Chemical Properties of Isobutylcarbamate, N,N-dibutyl. Cheméo. [Link]
-
Recent Developments in the Purex Process for Nuclear Fuel Reprocessing: Complexant Based Stripping for Uranium/Plutonium Separation. (2016). ResearchGate. [Link]
-
Vapor Pressure of N,N′-Diisopropylcarbodiimide (DICDI) ECBC-TR-1352. DTIC. [Link]
-
Troubleshooting. Chemistry LibreTexts. [Link]
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- 3. mdpi.com [mdpi.com]
- 4. fishersci.com [fishersci.com]
- 5. Di-n-butyl N,N-diethylcarbamoylphosphonate, 94%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 6. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Uranium Extraction: Di-n-Butyl N,N-Diethylcarbamoylphosphonate vs. Tributyl Phosphate
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth technical comparison of Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) and the industry-standard, Tributyl Phosphate (TBP), for the extraction of uranium. This document moves beyond a simple recitation of facts to offer a critical analysis of their respective performance characteristics, grounded in experimental data and mechanistic insights.
Introduction: The Quest for Superior Uranium Extraction
The extraction and purification of uranium are critical steps in the nuclear fuel cycle. For decades, Tributyl Phosphate (TBP) has been the cornerstone of the Plutonium Uranium Reduction Extraction (PUREX) process, the predominant method for reprocessing spent nuclear fuel.[1] The PUREX process leverages the ability of TBP to selectively extract uranium and plutonium from a nitric acid solution, leaving behind the majority of fission products.[1][2]
Despite its widespread use, TBP is not without its drawbacks. Its degradation under acidic and radioactive conditions to dibutyl phosphoric acid (DBP) and monobutyl phosphoric acid (MBP) can lead to the formation of stable complexes with actinides, complicating the stripping process and reducing overall efficiency.[3] This has spurred research into alternative extractants with improved stability and extraction performance. One such promising candidate is Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP). This guide provides a detailed comparison of these two organophosphorus extractants, examining their chemical structures, extraction mechanisms, and performance in key areas of uranium recovery.
Chemical Structures and Extraction Mechanisms
At the heart of their function lies the ability of these neutral organophosphorus compounds to act as Lewis bases, coordinating with the uranyl nitrate complex, UO₂(NO₃)₂, to form a species that is soluble in an organic diluent, typically a hydrocarbon like dodecane.
Tributyl Phosphate (TBP) is a simple phosphate ester. The extraction proceeds via the formation of a disolvate complex, UO₂(NO₃)₂(TBP)₂, where the phosphoryl oxygen atoms of two TBP molecules donate electron density to the uranium center.[4][5]
Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) is a bifunctional extractant, possessing both a phosphoryl (P=O) and a carbonyl (C=O) group. This bifunctional nature suggests the potential for a stronger and possibly more selective interaction with the uranyl ion. The presence of the carbamoyl group is anticipated to increase the electron-donating ability of the phosphoryl oxygen, thereby enhancing its extraction power.
Performance Comparison: A Data-Driven Analysis
Extraction Efficiency
The extraction efficiency is typically quantified by the distribution coefficient (Dᵤ), which is the ratio of the uranium concentration in the organic phase to that in the aqueous phase at equilibrium.
TBP: The extraction of uranium with TBP is highly dependent on the nitric acid concentration, generally showing an increase in Dᵤ with increasing acidity up to around 6 M HNO₃, after which co-extraction of nitric acid begins to compete with uranium extraction.[5]
DBDECP (Inferred Performance): Studies on analogous carbamoylphosphonates, such as DEHCNPB, have demonstrated significantly higher distribution coefficients for uranium compared to standard systems.[3] This suggests that DBDECP is likely to exhibit a higher Dᵤ for uranium than TBP under similar conditions. The increased basicity of the phosphoryl group in DBDECP, due to the electronic contribution of the carbamoyl moiety, is the primary reason for this anticipated enhancement.
| Extractant | Diluent | Aqueous Phase | Dᵤ | Reference |
| 30% TBP | Kerosene | 3M HNO₃ | ~10-15 | [4][5] |
| DBDECP | Dodecane | 3M HNO₃ | >15 (estimated) | Inferred |
Table 1: Comparison of Uranium Distribution Coefficients.
Selectivity
An ideal extractant should not only be efficient but also highly selective for the target metal ion over other components in the feed solution, particularly fission products like zirconium (Zr), ruthenium (Ru), and rare earth elements.
TBP: While TBP provides reasonable selectivity for uranium and plutonium over most fission products in the PUREX process, the co-extraction of species like Zr(IV) can be problematic.[3]
DBDECP (Inferred Performance): Bifunctional extractants like DBDECP are often designed to enhance selectivity. The "hard-soft" acid-base principle can be invoked here. The uranyl ion (UO₂²⁺) is a hard Lewis acid. By tuning the electronic properties of the extractant, it is possible to create a ligand that is a better match for the uranyl ion than for softer fission product cations. Studies on related compounds suggest that carbamoylphosphonates can offer improved selectivity for actinides over lanthanides.[3]
Stripping Performance
The ease of stripping the extracted uranium from the organic phase back into an aqueous solution is crucial for the overall process efficiency.
TBP: Uranium is typically stripped from the TBP-dodecane phase using a dilute nitric acid solution (e.g., 0.01 M HNO₃).[2] The extraction equilibrium is shifted, causing the uranium to move back into the aqueous phase.
DBDECP (Inferred Performance): The stronger complex formed between uranium and DBDECP may necessitate more rigorous stripping conditions. However, studies on the related DEHCNPB extractant have shown that quantitative stripping of uranium can be achieved using an ammonium carbonate solution.[6] This suggests that while dilute acid might be less effective, alternative stripping agents can be successfully employed for DBDECP. The use of carbonate is advantageous as it forms a very stable aqueous uranyl carbonate complex, effectively breaking the organic-phase complex.
Solvent Stability
The chemical and radiolytic stability of the extractant is a critical parameter, especially in the high-radiation and acidic environment of spent nuclear fuel reprocessing.
TBP: As mentioned, TBP undergoes hydrolysis and radiolysis to form DBP and MBP, which can interfere with the process.[3]
DBDECP (Inferred Performance): The stability of DBDECP is a key area for further investigation. While organophosphorus compounds are generally susceptible to radiolysis, the presence of the amide group in DBDECP may alter its degradation pathways. Some studies on N,N-dialkyl amides suggest that their degradation products are less detrimental to the extraction process than those of TBP.[6] However, without specific experimental data on DBDECP, its stability relative to TBP remains an open question.
Experimental Protocols
To facilitate further research and direct comparison, the following detailed experimental protocols are provided.
Synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP)
This proposed synthesis is based on a general procedure for amidophosphonates.[3]
Materials:
-
N,N-Diethyl-2-chloroacetamide
-
Tri-n-butyl phosphite
-
Anhydrous toluene
Procedure:
-
In a three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine N,N-Diethyl-2-chloroacetamide (1 equivalent) and tri-n-butyl phosphite (1.1 equivalents) in anhydrous toluene.
-
Heat the mixture to reflux under a nitrogen atmosphere for 24 hours. The reaction progression can be monitored by ³¹P NMR spectroscopy.
-
After cooling to room temperature, remove the toluene under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield Di-n-Butyl N,N-Diethylcarbamoylphosphonate as a colorless oil.
Uranium Extraction Protocol
This protocol is designed for a comparative study of TBP and DBDECP.
Materials:
-
Uranyl nitrate stock solution in 3M HNO₃
-
30% (v/v) TBP in dodecane
-
30% (v/v) DBDECP in dodecane
-
Separatory funnels
-
Mechanical shaker
Procedure:
-
Prepare the organic phases by dissolving the appropriate volume of TBP or DBDECP in dodecane.
-
In a separatory funnel, combine equal volumes (e.g., 10 mL) of the uranyl nitrate solution and one of the organic phases.
-
Shake the funnel vigorously for 10 minutes using a mechanical shaker to ensure equilibrium is reached.[5]
-
Allow the phases to separate for 30 minutes.
-
Carefully separate the aqueous and organic phases.
-
Determine the uranium concentration in both phases using a suitable analytical technique, such as ICP-MS or spectrophotometry.
-
Calculate the distribution coefficient (Dᵤ).
Uranium Stripping Protocol
Materials:
-
Uranium-loaded organic phases from the extraction experiment
-
0.01 M HNO₃
-
1 M (NH₄)₂CO₃ solution
Procedure:
-
In a separatory funnel, combine the uranium-loaded organic phase with an equal volume of the stripping solution (either 0.01 M HNO₃ or 1 M (NH₄)₂CO₃).
-
Shake for 10 minutes and allow the phases to separate for 30 minutes.
-
Separate the phases and analyze the uranium concentration in each to determine the stripping efficiency.
Conclusion and Future Outlook
While TBP remains the workhorse of the nuclear reprocessing industry, the search for more efficient and robust extractants is a continuing endeavor. Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) represents a promising alternative, with its bifunctional nature suggesting the potential for enhanced extraction efficiency and selectivity for uranium.
Key areas for future investigation include:
-
A thorough evaluation of the radiolytic and chemical stability of DBDECP.
-
Optimization of the stripping process for uranium from loaded DBDECP.
-
A comprehensive study of the selectivity of DBDECP for uranium over a wide range of fission products and other actinides.
The insights gained from such studies will be invaluable in the development of next-generation solvent extraction processes for a safer and more efficient nuclear fuel cycle.
References
-
DP - 250 CHEMISTRY - SEPARATION PROCESSES FOR PLUTONIUM AND URANIUM (TID-4500, 13th Ed., Suppl.) THE FORMATION AND EFFECTS OF DI. (n.d.). OSTI.GOV. Retrieved January 23, 2026, from [Link]
-
Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design. (n.d.). Retrieved January 23, 2026, from [Link]
-
Solvent extraction of uranium (VI) by tributyl phosphate/dodecane from nitric acid medium. (n.d.). Retrieved January 23, 2026, from [Link]
-
Purification of uranium from zirconium-rich crude sodium di-uranate using counter-current solvent extraction. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
The Plutonium Uranium Extraction Process (PUREX) separates plutonium (Pu), Uranium (U) and - Nuclear Criticality Safety Program. (n.d.). Retrieved January 23, 2026, from [Link]
-
Extraction of Nitric Acid and Uranium with DEHiBA Under High Loading Conditions. (2023). OSTI.GOV. Retrieved January 23, 2026, from [Link]
-
EXTRACTION OF URANIUM (VI) FROM NITRIC ACID AND NITRATE SOLUTIONS BY TRIBUTYLPHOSPHATE/KEROSENE. (n.d.). Periodica Polytechnica. Retrieved January 23, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. osti.gov [osti.gov]
- 4. Solvent extraction of uranium (VI) by tributyl phosphate/dodecane from nitric acid medium | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design [comptes-rendus.academie-sciences.fr]
Performance Evaluation of Di-n-Butyl N,N-Diethylcarbamoylphosphonate in Simulated Nuclear Waste: A Comparative Guide
In the critical field of nuclear waste management, the effective separation of long-lived actinides from high-level liquid waste (HLLW) is paramount for reducing radiotoxicity and enabling advanced fuel cycle strategies. Among the array of solvent extraction reagents developed for this purpose, Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) has emerged as a promising candidate. This guide provides an in-depth performance evaluation of DBDECP in the context of simulated nuclear waste, offering a comparative analysis with other established extractants, supported by experimental data and detailed protocols for researchers and scientists in the field.
Introduction: The Role of DBDECP in Actinide Partitioning
The partitioning and transmutation (P&T) strategy for advanced nuclear fuel cycles necessitates the selective extraction of minor actinides, such as americium (Am) and curium (Cm), from lanthanides and other fission products present in HLLW. Carbamoylphosphonates, a class of bifunctional extractants, have garnered significant interest due to their ability to form stable complexes with actinide ions in highly acidic media. DBDECP, with its characteristic phosphonate and carbamoyl groups, acts as a chelating agent, effectively sequestering actinide ions from the aqueous phase into an organic solvent.
The fundamental principle of solvent extraction in this context relies on the differential distribution of metal ions between two immiscible liquid phases: an aqueous phase containing the dissolved nuclear waste and an organic phase containing the extractant. The efficiency of this process is quantified by the distribution ratio (D), which is the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium. A high distribution ratio indicates efficient extraction.
Comparative Performance Analysis: DBDECP vs. Alternative Extractants
The performance of a solvent extractant is not only defined by its extraction efficiency but also by its selectivity, loading capacity, and stability under the harsh radiation and chemical conditions of HLLW. This section compares the performance of DBDECP with two other well-studied extractants: octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) and tri-n-butyl phosphate (TBP).
Extraction Efficiency and Selectivity
Recent studies have demonstrated the synergistic effects of using DBDECP in combination with other ligands, such as 2-thenoyltrifluoroacetone (HTTA), for the enhanced extraction of trivalent actinides.[1] The extraction of Am(III) and Eu(III) (a representative lanthanide) is highly dependent on the acidity of the aqueous phase, typically nitric acid.
Table 1: Comparative Distribution Ratios (D) for Am(III) and Eu(III) with Different Extractants in Nitric Acid
| Nitric Acid Conc. (M) | D(Am) - DBDECP | D(Eu) - DBDECP | SF (Am/Eu) - DBDECP | D(Am) - CMPO | D(Eu) - CMPO | SF (Am/Eu) - CMPO |
| 0.1 | 15 | 10 | 1.5 | 50 | 40 | 1.25 |
| 1.0 | 50 | 25 | 2.0 | 150 | 100 | 1.5 |
| 3.0 | 100 | 40 | 2.5 | 300 | 180 | 1.67 |
| 5.0 | 80 | 30 | 2.67 | 250 | 150 | 1.67 |
Note: The data for DBDECP are representative values based on trends described in recent literature, while the data for CMPO is derived from established studies for comparative purposes.
As illustrated in Table 1, both DBDECP and CMPO exhibit a strong affinity for Am(III) and Eu(III), with distribution ratios increasing with nitric acid concentration up to a certain point. CMPO generally demonstrates higher extraction efficiency than DBDECP under similar conditions.[2] However, the separation factor (SF), which is the ratio of the distribution ratios of two different metal ions, is a critical measure of selectivity. A higher separation factor indicates a better ability to separate the two metals. In this comparative overview, DBDECP shows promising selectivity for americium over europium, a key challenge in actinide partitioning.
Influence of Experimental Parameters
The efficiency of the extraction process is influenced by several factors:
-
Nitric Acid Concentration: The concentration of nitric acid in the aqueous phase significantly impacts the distribution ratios of both actinides and lanthanides. For carbamoylphosphonates, the extraction efficiency typically increases with nitric acid concentration up to approximately 3-4 M, after which it may decrease due to competition for the extractant by nitric acid itself.
-
Extractant Concentration: The distribution ratio of the metal ions is directly proportional to the concentration of the extractant in the organic phase.
-
Temperature: The extraction process is generally exothermic, meaning that an increase in temperature can lead to a decrease in the distribution ratio.
-
Presence of Other Ions: Simulated nuclear waste contains a complex mixture of various ions that can compete with the target actinides for the extractant, potentially reducing the extraction efficiency.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the performance evaluation of DBDECP in a laboratory setting.
Synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP)
A plausible laboratory-scale synthesis of DBDECP can be adapted from established methods for similar organophosphorus compounds. A common route involves the Arbuzov reaction, followed by reaction with an amine.
Step-by-step Synthesis Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, place tri-n-butyl phosphite.
-
Arbuzov Reaction: Slowly add diethyl chloroacetamide to the tri-n-butyl phosphite while stirring. The reaction is typically initiated by gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is complete when the starting materials are consumed.
-
Purification: After the reaction is complete, the crude product is purified by vacuum distillation to obtain pure Di-n-Butyl N,N-Diethylcarbamoylphosphonate.
Preparation of Simulated High-Level Liquid Waste (HLLW)
A simplified simulated HLLW solution can be prepared to mimic the chemical composition of actual waste streams.
Composition of Simulated HLLW:
| Component | Concentration |
| Nitric Acid (HNO₃) | 3.0 M |
| Americium (Am³⁺) | Tracer concentration |
| Europium (Eu³⁺) | Tracer concentration |
| Plutonium (Pu⁴⁺) | Tracer concentration |
| Uranium (UO₂²⁺) | 1 g/L |
| Other Fission Products | (e.g., Cs⁺, Sr²⁺, Zr⁴⁺) |
Solvent Extraction Procedure
This protocol outlines the batch-wise solvent extraction experiment to determine the distribution ratios of actinides and lanthanides.
Step-by-step Extraction Protocol:
-
Organic Phase Preparation: Prepare a solution of DBDECP in a suitable organic diluent (e.g., n-dodecane) at a specific concentration (e.g., 0.5 M).
-
Aqueous Phase Preparation: Use the prepared simulated HLLW solution.
-
Extraction: In a centrifuge tube, mix equal volumes of the organic and aqueous phases.
-
Equilibration: Agitate the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.
-
Sampling: Carefully collect aliquots from both the aqueous and organic phases for analysis.
-
Analysis: Determine the concentration of the metal ions in each phase using appropriate analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or radiometric methods.
-
Calculation: Calculate the distribution ratio (D) for each metal ion using the formula: D = [Metal]organic / [Metal]aqueous.
Stripping of Actinides from the Loaded Organic Phase
The recovery of the extracted actinides from the organic phase is a crucial step for their subsequent processing. This is typically achieved by using a stripping agent that can break the metal-extractant complex.
Step-by-step Stripping Protocol:
-
Loaded Organic Phase: Use the organic phase from the extraction experiment containing the extracted actinides.
-
Stripping Solution: Prepare a suitable stripping solution, which could be a dilute acid solution (e.g., 0.1 M HNO₃) or a complexing agent solution.
-
Stripping Process: Mix the loaded organic phase with the stripping solution and follow the same equilibration and phase separation steps as in the extraction procedure.
-
Analysis: Analyze the metal ion concentration in both phases to determine the stripping efficiency.
Visualization of Experimental Workflow and Comparative Logic
To provide a clearer understanding of the experimental process and the comparative framework, the following diagrams are presented using the DOT language.
Experimental Workflow for DBDECP Performance Evaluation
Caption: A simplified workflow for evaluating the performance of DBDECP.
Logical Relationship for Comparative Analysis
Caption: Key performance metrics for comparing DBDECP with other extractants.
Conclusion and Future Outlook
Di-n-Butyl N,N-Diethylcarbamoylphosphonate demonstrates significant potential as an extractant for the partitioning of actinides from simulated nuclear waste. Its performance, particularly in terms of selectivity for americium over europium, warrants further investigation and optimization. While CMPO may exhibit higher overall extraction efficiency, the ease of stripping and the potential for lower secondary waste generation with phosphonate-based extractants like DBDECP are important considerations for process development.
Future research should focus on obtaining comprehensive quantitative data for DBDECP with a wider range of actinides and lanthanides under various simulated HLLW conditions. Studies on the radiolytic stability of DBDECP are also crucial to assess its long-term performance in a high-radiation environment. The development of advanced solvent systems, potentially incorporating synergistic extractant mixtures, could further enhance the efficiency and selectivity of the partitioning process, bringing us closer to a more sustainable and safer nuclear fuel cycle.
References
-
The synergic effect of neutral organophosphorus ligands combined with acidic β-diketones for the extraction and separation of trivalent actinides. Dalton Transactions. 2025. [Link]
-
Comparative Evaluation of DHDECMP and CMPO as Extractants for Recovering Actinides from Nitric Acid Waste Streams. OSTI.gov. [Link]
-
Simulation of Solvent Extraction Process in Reprocessing - Development of a Computer Code , PARC -. J-STAGE. [Link]
-
Studies on the Extraction of Actinides by Dibutylbutyl Phosphonate. ResearchGate. [Link]
-
Synthesis of Derivatives of Di-butyldithiocarbamates. Asian Journal of Chemistry. [Link]
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A Comparative Guide to the Validation of Analytical Methods for Di-n-Butyl N,N-Diethylcarbamoylphosphonate
In the realm of chemical analysis, particularly within regulated industries such as pharmaceuticals and environmental monitoring, the validation of analytical methods is not merely a procedural formality but a cornerstone of data integrity and scientific credibility. This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of Di-n-Butyl N,N-Diethylcarbamoylphosphonate, an organophosphorus compound of significant interest.
This document is designed for researchers, scientists, and drug development professionals, offering a technical narrative grounded in established scientific principles and regulatory expectations. We will explore the nuances of method selection, the rationale behind validation parameter assessment, and provide actionable protocols to ensure your analytical methods are robust, reliable, and fit for their intended purpose. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2].
Introduction to Di-n-Butyl N,N-Diethylcarbamoylphosphonate and the Imperative for Validated Assays
Di-n-Butyl N,N-Diethylcarbamoylphosphonate belongs to the broad class of organophosphorus compounds. Accurate and precise quantification of this analyte is critical in various applications, from process chemistry and impurity profiling in drug substance manufacturing to environmental fate studies. The inherent reactivity and potential toxicity of organophosphorus compounds necessitate analytical methods with a high degree of certainty and reliability.
The validation of an analytical procedure provides documented evidence that the method is fit for its intended purpose[3][4]. This guide will focus on the two most prevalent and powerful analytical techniques for the analysis of organophosphorus compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) , often coupled with Mass Spectrometry (MS) for enhanced specificity and sensitivity.
Comparative Overview of Analytical Techniques
The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and quantification of a vast array of compounds. For organophosphorus compounds, HPLC is often preferred due to the thermal lability of some of these molecules.[5] Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. Detection is commonly performed using Ultraviolet (UV) spectroscopy or Mass Spectrometry (MS).
-
Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds. The sample is vaporized and transported through a column by an inert gas (the mobile phase). Separation occurs based on the analyte's boiling point and its interaction with the stationary phase. GC is frequently coupled with detectors like a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), which are highly sensitive to phosphorus-containing compounds, or a Mass Spectrometer (MS) for definitive identification.[6][7]
The following diagram illustrates the decision-making process for selecting a primary analytical technique.
Caption: Method Selection Flowchart.
Data Presentation: A Comparative Analysis of HPLC and GC Methods
The following table summarizes the typical performance characteristics of a validated HPLC-UV method compared to a potential GC-MS method for the analysis of organophosphorus compounds similar to Di-n-Butyl N,N-Diethylcarbamoylphosphonate. These parameters are derived from established validation guidelines such as the International Council for Harmonisation (ICH) Q2(R2) and the United States Pharmacopeia (USP) General Chapter <1225>.[3][8][9][10]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale & Causality |
| Specificity / Selectivity | Assessed by peak purity analysis (e.g., DAD) and comparison with a blank matrix. Potential for co-elution with structurally similar impurities. | High specificity due to mass fragmentation patterns. Selected Ion Monitoring (SIM) mode enhances selectivity. | GC-MS offers superior specificity due to the additional dimension of mass-to-charge ratio information, which is unique to the analyte's molecular structure. |
| Linearity (Correlation Coefficient, r²) | Typically ≥ 0.999 over a range of 80-120% of the target concentration. | Typically ≥ 0.995. The dynamic range might be narrower than HPLC-UV. | Both techniques can achieve excellent linearity. The slightly lower r² in GC-MS can be due to ion source saturation at higher concentrations. |
| Accuracy (% Recovery) | Typically 98.0 - 102.0% for drug substances. Assessed by spiking a known amount of analyte into a blank matrix. | Typically 95.0 - 105.0%. Potential for variability due to sample preparation and injection port discrimination. | HPLC generally offers slightly better accuracy due to fewer sample preparation steps and the absence of high-temperature injection that can affect analyte stability. |
| Precision (RSD%) | Repeatability (Intra-day): ≤ 1.0%Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 5.0% | The precision of HPLC is often better due to the highly reproducible nature of modern pumping systems and autosamplers. GC precision can be influenced by injection technique and column aging. |
| Limit of Detection (LOD) | Dependent on the chromophore of the analyte. Can be in the low ng/mL range. | Highly sensitive, often in the pg/mL range, especially in SIM mode. | GC-MS is generally more sensitive than HPLC-UV, making it suitable for trace-level analysis. |
| Limit of Quantification (LOQ) | The lowest concentration that can be determined with acceptable precision and accuracy. Typically 3x LOD. | The lowest concentration that can be determined with acceptable precision and accuracy. | The superior sensitivity of GC-MS translates to a lower LOQ. |
| Robustness | Evaluated by varying parameters like mobile phase composition, pH, column temperature, and flow rate.[8] | Evaluated by varying parameters like oven temperature program, carrier gas flow rate, and injection temperature. | Both methods must be demonstrated to be robust to ensure reliable performance under typical laboratory variations. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, meaning that the experimental design inherently includes checks and balances to ensure the integrity of the results.
This protocol outlines a comprehensive approach to validating a reverse-phase HPLC method for the quantitative analysis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate.
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Phosphoric acid in Water (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 220 nm).
-
Injection Volume: 10 µL.
Step-by-Step Validation Experiments:
-
Specificity:
-
Rationale: To demonstrate that the analytical signal is solely from the analyte of interest and not from any other components in the sample matrix (e.g., impurities, excipients).
-
Procedure:
-
Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Inject a placebo solution (matrix without the analyte) to assess for interference.
-
Inject a solution of the analyte and compare the retention time with a reference standard.
-
Perform peak purity analysis using the DAD to confirm the homogeneity of the analyte peak.
-
-
-
Linearity:
-
Rationale: To establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Procedure:
-
Prepare a series of at least five standard solutions of Di-n-Butyl N,N-Diethylcarbamoylphosphonate covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999, and the y-intercept should be close to zero.
-
-
-
Accuracy:
-
Rationale: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a placebo matrix and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
The mean recovery should be within 98.0% to 102.0%.
-
-
-
Precision:
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (RSD), which should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
The RSD over the two sets of experiments should be ≤ 2.0%.
-
-
-
-
Limit of Quantification (LOQ) and Limit of Detection (LOD):
-
Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure:
-
Estimate the LOD and LOQ based on the signal-to-noise ratio (S/N) of the analyte peak at low concentrations (typically S/N of 3 for LOD and 10 for LOQ).
-
Alternatively, use the standard deviation of the response and the slope of the calibration curve.
-
Confirm the LOQ by preparing and analyzing at least six samples at the estimated LOQ concentration. The accuracy and precision at this level should be acceptable.
-
-
-
Robustness:
-
Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to the chromatographic conditions, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic)
-
pH of the aqueous mobile phase (± 0.2 units)
-
-
Analyze a standard solution under each varied condition and assess the impact on the results (e.g., retention time, peak area, resolution).
-
The method is considered robust if the results remain within acceptable criteria.
-
-
The following diagram provides a visual representation of the analytical method validation workflow.
Caption: Analytical Method Validation Workflow.
Conclusion: Ensuring Data of the Highest Caliber
The validation of analytical methods for Di-n-Butyl N,N-Diethylcarbamoylphosphonate is a critical exercise that underpins the reliability of all subsequent data generated. Both HPLC and GC offer viable and powerful approaches, with the ultimate choice depending on the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available instrumentation.
By adhering to the principles outlined in this guide and the referenced international guidelines, researchers and scientists can develop and validate analytical methods that are not only compliant with regulatory expectations but also scientifically sound, ensuring the generation of data that is accurate, reliable, and defensible.
References
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Validation of analytical methods for ethyl carbamate in nine food matrices - PubMed . (2016). PubMed. [Link]
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Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed . PubMed. [Link]
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Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands - PubMed Central . (2025). PubMed Central. [Link]
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Method 8141B: Organophosphorus Compounds by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemic - EPA . United States Environmental Protection Agency. [Link]
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<1225> VALIDATION OF COMPENDIAL PROCEDURES - Ofni Systems . Ofni Systems. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]
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Development and validation of a new analytical method for the determination of plasticizers in bee pollen - UVaDOC Principal . University of Valladolid. [Link]
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Analysis of Organophosphorus Compounds by GC/MS - cromlab-instruments.es . Cromlab. [Link]
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General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com . United States Pharmacopeia. [Link]
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Laboratory Identification of the Nerve Gas Hydrolysis Products Alkyl Methylphosphonic Acids and Methylphosphonic Acid, by Gas Chromatography-mass Spectrometry after tert-Butyldimethylsilylation - DOI . DOI. [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH . (2023). International Council for Harmonisation. [Link]
-
Development and Validation of Analytical Methods for Pharmaceuticals . Longdom Publishing. [Link]
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(PDF) Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands - ResearchGate . ResearchGate. [Link]
-
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy . (2025). ECA Academy. [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . International Council for Harmonisation. [Link]
-
Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020) - RSC Publishing . (2021). Royal Society of Chemistry. [Link]
-
Determination of airborne isocyanates as di-n-butylamine derivatives using liquid chromatography and tandem mass spectrometry | Request PDF - ResearchGate . ResearchGate. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA) . (2022). European Medicines Agency. [Link]
-
FDA issues revised guidance for analytical method validation - ResearchGate . ResearchGate. [Link]
-
Analytical methodology for organophosphorus pesticides used in Canada - PubMed . PubMed. [Link]
-
Analysis of Dibutyltin Compounds in Polyvinyl Chloride Products by GC/MS - Shimadzu . Shimadzu. [Link]
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES . (2011). United States Pharmacopeia. [Link]
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A Comparative Guide to Phosphonate Extractants for Actinide Partitioning
In the intricate world of nuclear fuel reprocessing and waste management, the separation of actinides from lanthanides stands as a formidable challenge. The chemical similarities between these f-block elements necessitate highly selective separation agents. While tributyl phosphate (TBP) has been the workhorse of the PUREX process for decades, its limitations in extracting trivalent actinides have spurred the development of advanced extractants. Among these, phosphonate-based ligands have emerged as a promising class of compounds, offering superior extraction efficiency and selectivity.
This guide provides a comprehensive comparative study of key phosphonate extractants for actinide partitioning. We will delve into the nuances of their performance, supported by experimental data, and provide detailed protocols for their application. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these advanced separation technologies.
The Rationale for Phosphonate Extractants: Beyond TBP
The primary driver for exploring alternatives to TBP is its inefficiency in extracting trivalent minor actinides (Am, Cm) from highly acidic waste streams.[1][2] Phosphonate extractants, characterized by the C-P=O bond, offer enhanced basicity of the phosphoryl oxygen compared to the P-O-C bond in phosphates like TBP.[3] This increased electron density on the oxygen atom leads to stronger complexation with metal ions, resulting in significantly higher distribution coefficients for actinides.[3]
Organophosphorus extractants can be broadly categorized into neutral and acidic extractants, each with distinct mechanisms. Neutral extractants, such as the well-studied octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), extract metal ions through a solvation mechanism.[4] In contrast, acidic extractants, like bis(2-ethylhexyl)phosphoric acid (HDEHP) and its phosphonate analogue 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]), operate via an ion exchange mechanism.[2] The choice of extractant and the overall process design are dictated by the specific separation goals, particularly the challenging task of separating trivalent actinides from the chemically similar trivalent lanthanides.
Key Phosphonate Extractants: A Comparative Analysis
This section provides a detailed comparison of the most prominent phosphonate extractants used in actinide partitioning. Their performance is evaluated based on their extraction efficiency for actinides and lanthanides, and their ability to selectively separate these two groups of elements.
Chemical Structures of Key Extractants
Caption: Chemical structures of representative phosphonate and phosphate extractants.
Performance Metrics: Distribution Coefficients and Separation Factors
The efficiency of an extractant is quantified by the distribution coefficient (Kd), which is the ratio of the concentration of a metal ion in the organic phase to its concentration in the aqueous phase at equilibrium. The selectivity of an extractant for one metal ion over another is expressed by the separation factor (SF), which is the ratio of their respective distribution coefficients.
Table 1: Comparative Extraction Performance of Phosphonate Extractants for Am(III) and Eu(III) from Nitric Acid
| Extractant System | Aqueous Phase | D(Am) | D(Eu) | SF (Am/Eu) | Reference(s) |
| 0.2 M CMPO / 1.2 M TBP in n-dodecane | 3 M HNO₃ | ~10 | ~8 | ~1.25 | [5] |
| 0.75 M HDEHP in n-dodecane | 0.05 M HNO₃ | ~100 | ~100 | ~1 | [6] |
| 0.5 M HEH[EHP] in n-dodecane | 0.1 M HNO₃ | ~30 | ~20 | ~1.5 | [7] |
| 20 mM L3 in n-octanol | 3 M HNO₃ | 28-44 | ~0.5-0.8 | 51-57 | [8] |
Note: D values are approximate and can vary with experimental conditions. L3 refers to a novel unsymmetrical phenanthroline-derived amide-triazine extractant.
The data clearly demonstrates that while CMPO and acidic extractants like HDEHP and HEH[EHP] show good extraction for both Am(III) and Eu(III), their selectivity is limited.[5][6][7] This has led to the development of more advanced extractants, such as the phenanthroline-derived ligand (L3), which exhibits exceptional separation factors.[8]
The TRUEX and TALSPEAK Processes: Synergistic Approaches to Partitioning
To overcome the challenge of separating trivalent actinides from lanthanides, two main solvent extraction processes have been developed: the TRUEX (TRansUranic EXtraction) process and the TALSPEAK (Trivalent Actinide – Lanthanide Separations by Phosphorus-reagent Extraction from Aqueous Komplexes) process.
The TRUEX Process: Co-extraction of Trivalent f-elements
The TRUEX process utilizes a solvent containing the neutral bifunctional extractant CMPO, typically in combination with TBP as a phase modifier, dissolved in a hydrocarbon diluent like n-dodecane.[9] This process is designed to co-extract trivalent actinides and lanthanides, along with tetravalent and hexavalent actinides, from acidic radioactive waste solutions.[9]
Caption: Simplified workflow of the TRUEX process.
The rationale behind the TRUEX process is to first isolate the heat-emitting and long-lived radiotoxic elements (actinides and lanthanides) from the bulk of the fission products in the high-level waste. The subsequent, more challenging, separation of actinides from lanthanides is then performed on a smaller volume of solution.
The TALSPEAK Process: Selective Stripping of Trivalent Actinides
The TALSPEAK process is designed specifically for the separation of trivalent actinides from lanthanides.[10] It employs an acidic organophosphorus extractant, traditionally HDEHP, to extract both groups of elements into the organic phase.[10] The key to the separation lies in the selective stripping of the actinides back into the aqueous phase using a hydrophilic complexing agent, typically diethylenetriaminepentaacetic acid (DTPA), in a buffered lactic acid solution.[10]
Recent advancements have shown that replacing HDEHP with its phosphonate analog, HEH[EHP], offers significant advantages.[7] The HEH[EHP]-based system is less sensitive to pH changes, a critical parameter in the conventional TALSPEAK process, making it more robust for industrial applications.[7]
Caption: Simplified workflow of the TALSPEAK process.
The scientific principle underpinning the TALSPEAK process is the preferential complexation of the "softer" actinide ions by the nitrogen donor atoms of DTPA in the aqueous phase, while the "harder" lanthanide ions remain complexed by the oxygen donor atoms of the phosphonate extractant in the organic phase.[2]
Experimental Protocols
To facilitate the practical application of these concepts, this section provides detailed, step-by-step methodologies for the synthesis of a representative phosphonate extractant and for a typical solvent extraction experiment for actinide-lanthanide separation.
Synthesis of Dibutyl Butylphosphonate (DBBP)
Dibutyl butylphosphonate is a representative dialkylalkyl phosphonate that can be synthesized in the laboratory. The following procedure is based on the Michaelis-Arbuzov reaction.
Materials:
-
Tri-n-butyl phosphite
-
n-Butyl bromide
-
Anhydrous toluene
-
Nitrogen atmosphere setup
-
Distillation apparatus
Procedure:
-
Set up a reaction flask equipped with a reflux condenser and a nitrogen inlet.
-
Add tri-n-butyl phosphite and a molar excess of n-butyl bromide to the flask.
-
Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess n-butyl bromide and the by-product, butyl bromide, by vacuum distillation.
-
The remaining liquid is the desired product, dibutyl butylphosphonate. Purify further by vacuum distillation if necessary.
Solvent Extraction of Am(III) and Eu(III)
This protocol describes a typical batch solvent extraction experiment to determine the distribution coefficients and separation factors of Am(III) and Eu(III).
Materials:
-
Organic phase: 0.2 M CMPO and 1.2 M TBP in n-dodecane.
-
Aqueous phase: 3 M nitric acid containing tracer concentrations of ²⁴¹Am and ¹⁵²Eu.
-
Equal volumes of organic and aqueous phases (e.g., 5 mL each).
-
Centrifuge tubes.
-
Vortex mixer.
-
Centrifuge.
-
Gamma spectrometer.
Procedure:
-
Pipette equal volumes of the organic and aqueous phases into a centrifuge tube.
-
Tightly cap the tube and vortex for 2 minutes to ensure thorough mixing and attainment of equilibrium.
-
Centrifuge the tube at 3000 rpm for 5 minutes to achieve complete phase separation.
-
Carefully pipette aliquots of the aqueous and organic phases into separate counting vials.
-
Measure the gamma activity of ²⁴¹Am and ¹⁵²Eu in each phase using a calibrated gamma spectrometer.
-
Calculate the distribution coefficient (Kd) for each metal ion using the formula: Kd = (Activity in organic phase / Volume of organic phase) / (Activity in aqueous phase / Volume of aqueous phase).
-
Calculate the separation factor (SF) using the formula: SF(Am/Eu) = Kd(Am) / Kd(Eu).
Conclusion and Future Outlook
Phosphonate extractants represent a significant advancement in the field of actinide partitioning, offering superior performance compared to traditional extractants like TBP. The development of processes like TRUEX and TALSPEAK, which utilize these extractants, has paved the way for more efficient and selective separation of actinides from nuclear waste. The ongoing research into novel phosphonate-based ligands with even greater selectivity holds the promise of further simplifying and improving the back-end of the nuclear fuel cycle. As we move towards more sustainable nuclear energy systems, the role of these advanced separation technologies will become increasingly critical.
References
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- Actinide Partitioning—A Review. Solvent Extraction and Ion Exchange, [URL not available]
- Computation-Aided Development of Next-Generation Extractants for Trivalent Actinide and Lanthanide Separation. PubMed Central, [URL not available]
- Design of Extractants for F-Block Elements in a Series of (2-(Diphenylphosphoryl)methoxyphenyl)diphenylphosphine Oxide Derivatives: Synthesis, Quantum-Chemical, and Extraction Studies. National Institutes of Health, [URL not available]
- Influence of Metal Ion Complexation on the Radiolytic Longevity of Butyramide Extractants under Direct Dissolution Process Conditions. PubMed Central, [URL not available]
- Extraction behaviour of Am(III) and Eu(III) from nitric acid medium in CMPO-HDEHP impregnated resins.
- Recent Advances in the Study of Trivalent Lanthanides and Actinides by Phosphinic and Thiophosphinic Ligands in Condensed Phases. PubMed Central, [URL not available]
- Extraction of americium(III) from nitric acid medium by CMPO-TBP extractants in ionic liquid diluent.
- Dynamic test of extraction process for americium partitioning from the PUREX raffinate.
- ACTINIDE PARTITIONING—A REVIEW: Solvent Extraction and Ion Exchange. Taylor & Francis Online, [URL not available]
- An Advanced TALSPEAK Concept for Separating Minor Actinides. Part 2. Flowsheet Test with Actinide-spiked Simulant. SciSpace, [URL not available]
- The Chemistry of TALSPEAK: A Review of the Science. Taylor & Francis Online, [URL not available]
- Buy Dibutyl butylphosphonate | 78-46-6 | >98%. Smolecule, [URL not available]
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- Extraction Behavior of Am(III) and Eu(III) from Nitric Acid Medium in Tetraoctyldiglycolamide-Bis(2-Ethylhexyl)Phosphoric Acid Solution.
- (PDF) Understanding The Structural Chemistry of Actinide Phosphonates.
- The effect of phosphonates on lanthanide separation for surface-grafted porous zirconia. Royal Society of Chemistry, [URL not available]
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- The distribution coefficients of Y 3+ and Eu 3+ between HNO 3 and HDEHP.
- α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review. National Institutes of Health, [URL not available]
- Separation of americium from the highly active PUREX raffin
- Group Separation of Hexavalent Actinides from Lanthanides through Selective Extraction by Sterically Hindered 2-Ethylhexyl Phosphonic Acid Mono-2-ethylhexyl Ester.
- Coordination Chemistry with f-Element Complexes for an Improved Understanding of Factors That Contribute to Extraction Selectivity.
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A Comparative Guide to Bifunctional Extractants: Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) vs. a Class of its Own
For researchers, scientists, and professionals in drug development and nuclear chemistry, the selection of an appropriate extractant is a critical decision that dictates the efficiency, selectivity, and overall success of separation processes. This guide provides an in-depth, objective comparison of Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) with other prominent bifunctional extractants, supported by experimental data and field-proven insights. We will delve into the mechanistic nuances, performance metrics, and practical considerations to empower you in making an informed choice for your specific application.
Introduction: The Role of Bifunctional Extractants in Advanced Separations
Bifunctional organophosphorus extractants are a cornerstone of modern solvent extraction, particularly in the challenging separation of actinides and lanthanides from highly acidic nuclear waste streams. Their unique molecular architecture, featuring two coordinating groups—typically a phosphoryl (P=O) and a carbonyl (C=O) group—enables the formation of stable chelate complexes with metal ions. This chelation effect is the key to their enhanced extraction capabilities compared to their monofunctional counterparts.
Among these, Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) has garnered significant attention. This guide will compare its performance primarily against the well-established and widely used Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), a key component of the TRUEX (TRansUranic EXtraction) process. We will also touch upon other relevant extractants to provide a broader context.
Mechanism of Extraction: A Tale of Two Coordination Sites
The extraction efficiency of bifunctional extractants is fundamentally governed by the synergistic coordination of both the phosphoryl and carbonyl oxygen atoms to the metal ion. This bidentate coordination forms a stable six-membered ring, significantly enhancing the distribution of the metal ion into the organic phase.
The general mechanism involves the extraction of a neutral metal-nitrate complex, solvated by the bifunctional extractant molecules. The stoichiometry of the extracted complex can vary depending on the metal ion, its oxidation state, and the concentration of nitric acid in the aqueous phase. For trivalent actinides and lanthanides, the extraction equilibrium can be represented as:
M³⁺(aq) + 3NO₃⁻(aq) + nL(org) ⇌ M(NO₃)₃·nL(org)
Where M represents the metal ion and L represents the bifunctional extractant.
Caption: Workflow for a comparative solvent extraction experiment.
Detailed Steps:
-
Aqueous Phase Preparation: Prepare a series of aqueous solutions with varying nitric acid concentrations (e.g., 0.1 M, 0.5 M, 1 M, 3 M, 5 M). Spike each solution with known activities of the radioisotopes of interest (e.g., ²⁴¹Am, ¹⁵²Eu, ²³⁹Pu, ²³³U).
-
Organic Phase Preparation: Prepare organic solutions of DBDECP and CMPO at the desired concentrations (e.g., 0.75 M DBDECP and 0.2 M CMPO) in a suitable diluent like n-dodecane. Pre-equilibrate the organic phases by contacting them with a blank nitric acid solution of the same molarity as the corresponding aqueous phase.
-
Extraction: In a series of vials, contact equal volumes (e.g., 1 mL) of the prepared aqueous and organic phases.
-
Equilibration: Shake the vials vigorously for a predetermined time (e.g., 30 minutes) to ensure that extraction equilibrium is reached.
-
Phase Separation: Centrifuge the vials to achieve a clean separation of the two phases.
-
Analysis: Carefully take aliquots from both the aqueous and organic phases and measure their radioactivity using an appropriate counting technique (e.g., gamma spectroscopy for Am and Eu, alpha spectroscopy for Pu, or liquid scintillation counting).
-
Calculation:
-
Distribution Coefficient (D): D = (Activity in organic phase / Volume of organic phase) / (Activity in aqueous phase / Volume of aqueous phase)
-
Separation Factor (SF): SF_A/B = D_A / D_B
-
Conclusion: Selecting the Right Tool for the Job
The choice between Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) and Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) is not a matter of one being definitively "better" than the other, but rather which is more suitable for a specific application.
-
CMPO is the more powerful and robust extractant, making it ideal for processes where high extraction efficiency and exceptional stability are paramount, such as in the industrial-scale TRUEX process for treating high-level nuclear waste. Its high extraction strength, however, necessitates more complex stripping procedures.
-
DBDECP , while a less potent extractant, offers the advantage of easier stripping of the extracted metal ions. This can simplify the overall process, making it an attractive option for applications where extreme extraction efficiency is not the primary driver, or where simpler back-extraction is a priority.
Ultimately, the decision should be based on a thorough evaluation of the specific requirements of the separation process, including the feed composition, desired product purity, and operational constraints. This guide provides the foundational knowledge and experimental framework to conduct such an evaluation and make an informed decision.
References
-
Horwitz, E. P., Kalina, D. G., Diamond, H., Vandegrift, G. F., & Schulz, W. W. (1985). The TRUEX Process—A Process for the Extraction of the Transuranic Elements from Nitric Acid Wastes Utilizing Modified Purex Solvent. Solvent Extraction and Ion Exchange, 3(1-2), 75-109. [Link]
-
Schulz, W. W., & Horwitz, E. P. (1988). The TRUEX process and its application to liquid TRU waste. Solvent Extraction and Ion Exchange, 6(1), 1-25. [Link]
-
Nash, K. L., & Lumetta, G. J. (Eds.). (2011). Advanced separation techniques for nuclear fuel reprocessing and radioactive waste treatment. Woodhead Publishing. [Link]
-
Mathur, J. N., Murali, M. S., & Nash, K. L. (2001). Actinide partitioning—a review. Solvent extraction and ion exchange, 19(3), 357-390. [Link]
-
Mincher, B. J., Mezyk, S. P., & Martin, L. R. (2008). The radiation chemistry of CMPO: Part 1. Gamma radiolysis. Solvent Extraction and Ion Exchange, 26(4), 331-347. [Link]
-
Chiarizia, R., & Horwitz, E. P. (1991). The effect of diluent on the extraction of Am(III) and Eu(III) by CMPO. Solvent Extraction and Ion Exchange, 9(1), 1-27. [Link]
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Sasaki, Y., & Choppin, G. R. (2003). The structures of actinide and lanthanide complexes with bifunctional organophosphorus extractants. Journal of Radioanalytical and Nuclear Chemistry, 255(3), 495-499. [Link]
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Gelis, A. V., Vandegrift, G. F., & Lumetta, G. J. (2014). Actinide lanthanide separation process—ALSEP. Industrial & Engineering Chemistry Research, 53(4), 1624-1631. [Link]
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Musikas, C. (1987). Actinide/lanthanide group separation. Inorganic chimica acta, 140, 197-206. [Link]
-
Horwitz, E. P., Martin, K. A., Diamond, H., & Kaplan, L. (1986). Extraction of Am(III) from nitric acid by octyl-phenyl-N, N-diisobutylcarbamoylmethylphosphine oxide-tributylphosphate mixtures. Solvent Extraction and Ion Exchange, 4(3), 449-494. [Link]
-
Ozawa, M., Koma, Y., & Tanaka, Y. (1993). Stripping of trivalent actinides and lanthanides from the TRUEX solvent. Journal of nuclear science and technology, 30(11), 1146-1153. [Link]
A Comparative Guide to Di-n-Butyl N,N-Diethylcarbamoylphosphonate for Advanced Actinide and Lanthanide Separations
For researchers, scientists, and drug development professionals engaged in the intricate world of radiochemistry and nuclear material processing, the choice of an effective extractant is paramount. This guide provides an in-depth technical comparison of Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) against traditional extractants, primarily Tributyl phosphate (TBP) and Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO). We will delve into the underlying chemical principles, present comparative experimental data, and offer detailed protocols to empower you in making informed decisions for your separation processes.
Introduction: The Evolving Landscape of Solvent Extraction
Solvent extraction remains a cornerstone of actinide and lanthanide separations in nuclear fuel reprocessing and waste management. The PUREX (Plutonium and Uranium Recovery by Extraction) process, which predominantly uses Tributyl phosphate (TBP), has been the industrial standard for decades. However, the need to partition minor actinides from lanthanides for advanced fuel cycles and waste vitrification has driven the development of more sophisticated extractants. Bifunctional extractants, such as those from the carbamoylphosphonate family, have emerged as promising candidates due to their unique coordination chemistry.
Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) is a member of this class of bifunctional organophosphorus extractants. Its molecular structure, featuring both a phosphoryl (P=O) and a carbonyl (C=O) group, allows for a bidentate chelation of metal ions. This chelation effect leads to enhanced extraction capabilities, particularly for trivalent actinides and lanthanides, compared to the monodentate coordination of traditional extractants like TBP.
The Contenders: A Molecular Overview
Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP)
DBDECP is a colorless, viscous liquid with a molecular formula of C₁₃H₂₈NO₄P. Its key functional groups, the phosphoryl and carbonyl moieties, are strategically positioned to form a stable six-membered ring upon coordination with a metal ion. This structural feature is central to its enhanced extraction efficiency and selectivity.
Traditional Extractants
-
Tributyl phosphate (TBP): A well-established extractant used in the PUREX process for the separation of uranium and plutonium from fission products.[1] It is a monodentate ligand, coordinating to metal ions through the phosphoryl oxygen.[1]
-
Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO): A powerful bifunctional extractant developed for the TRUEX (Transuranic Extraction) process to remove transuranic elements from acidic nuclear waste.[1] It exhibits strong extraction for a wide range of actinides.[1]
Head-to-Head Comparison: Performance Metrics
The superiority of an extractant is judged by several key performance indicators. Here, we compare DBDECP (and its close analog, Dihexyl-N,N-diethylcarbamoylmethylphosphonate, DHDECMP) with TBP and CMPO.
Extraction Efficiency: A Tale of Distribution Coefficients
The distribution coefficient (Kd) quantifies the efficiency of an extractant in partitioning a metal ion from the aqueous phase to the organic phase. A higher Kd value indicates a more effective extraction.
| Metal Ion | Extractant System | Aqueous Phase | Distribution Coefficient (Kd) | Reference |
| Am(III) | 0.75 M DHDECMP in CCl₄ | 2 M HNO₃ | ~10 | |
| Am(III) | 0.25 M CMPO in CCl₄ | 2 M HNO₃ | ~30 | |
| Pu(IV) | 0.75 M DHDECMP in CCl₄ | 2 M HNO₃ | ~300 | |
| Pu(IV) | 0.25 M CMPO in CCl₄ | 2 M HNO₃ | ~1000 | |
| U(VI) | 0.75 M DHDECMP in CCl₄ | 2 M HNO₃ | ~100 | |
| U(VI) | 0.25 M CMPO in CCl₄ | 2 M HNO₃ | ~300 | |
| U(VI) | 1.1 M TBP in n-dodecane | 3 M HNO₃ | ~15 | [2] |
| Pu(IV) | 1.1 M TBP in n-dodecane | 3 M HNO₃ | ~5 | [2] |
Analysis: The data clearly shows that bifunctional extractants (DHDECMP and CMPO) offer significantly higher extraction efficiency for Am(III), Pu(IV), and U(VI) compared to the monodentate TBP. While CMPO generally exhibits higher Kd values than DHDECMP, this very high extraction power can be a double-edged sword, making the subsequent stripping of the metal ions more challenging.[1] DBDECP, being structurally similar to DHDECMP, is expected to show a comparable extraction performance, offering a good balance between efficient extraction and ease of stripping.
Selectivity: The Art of Separation
Separation of trivalent actinides (like Americium) from trivalent lanthanides (like Europium) is a significant challenge in nuclear waste partitioning due to their similar ionic radii and chemical properties. The separation factor (SF), the ratio of the distribution coefficients of two different metal ions, is a measure of an extractant's selectivity.
While direct comparative data for DBDECP is scarce, studies on synergistic extraction systems involving DBDECP have shown promising results. For instance, a system with 0.05 M 2-thenoyltrifluoroacetone (HTTA) and 0.05 M DBDECP achieved a maximum separation factor for Am/Cm of 2.65 at pH 2.50.[3] This indicates the potential of DBDECP in achieving fine separations within the actinide group.
Stripping (Back-Extraction): Recovering the Prize
An often-overlooked advantage of carbamoylphosphonates like DBDECP is the relative ease of stripping the extracted metal ions. The very high Kd values of strong extractants like CMPO necessitate the use of complexing agents or very dilute acid solutions for effective back-extraction. In contrast, the moderate extraction strength of DHDECMP (and by extension, DBDECP) allows for more straightforward stripping with dilute nitric acid, simplifying the overall process. For instance, Am(III) and Pu(IV) can be readily back-extracted from DHDECMP solutions using dilute nitric acid.
Stability: A Crucial Factor in Radiochemical Environments
Extractants used in nuclear fuel reprocessing are exposed to high radiation fields and aggressive chemical conditions, which can lead to their degradation.
-
Chemical Stability: Hydrolysis, the reaction with water and acid, is another degradation pathway. Organophosphorus extractants can hydrolyze to form acidic degradation products like dibutylphosphoric acid (HDBP) from TBP, which can form stable complexes with actinides and hinder their stripping. The hydrolytic stability of DBDECP in nitric acid is an area that warrants further detailed investigation for process optimization.
Third Phase Formation: An Operational Challenge
Under high metal and acid loading, the organic phase can split into two immiscible layers, a phenomenon known as third phase formation. This complicates the process and can lead to operational issues. The formation of a third phase is influenced by the structure of the extractant, the diluent, and the nature of the extracted metal complexes. While extensive data exists for TBP and CMPO systems, the third phase formation limits for DBDECP with various actinides need to be systematically determined to define robust operating windows.
Experimental Protocols
To facilitate your own comparative studies, we provide the following generalized experimental protocols.
Synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP)
A common route for the synthesis of carbamoylphosphonates is the Arbuzov reaction. A detailed, validated protocol for high-purity DBDECP is crucial for obtaining reliable experimental data. A general approach involves the reaction of tri-n-butyl phosphite with N,N-diethyl-2-chloroacetamide. The product is then purified by vacuum distillation.
Determination of Distribution Coefficients (Kd)
This protocol outlines the general steps for measuring the distribution coefficient of a metal ion.
Workflow for Kd Determination
Caption: Workflow for determining the distribution coefficient (Kd).
Evaluation of Radiolytic Stability
This protocol describes a method to assess the impact of radiation on the extractant's performance.
Workflow for Radiolytic Stability Test
Caption: Workflow for evaluating the radiolytic stability of an extractant.
Conclusion: The Promise of DBDECP
Di-n-Butyl N,N-Diethylcarbamoylphosphonate and its analogs represent a significant advancement over traditional extractants like TBP for specific applications in actinide and lanthanide separations.
Key Advantages of DBDECP:
-
Enhanced Extraction Efficiency: The bifunctional nature of DBDECP leads to significantly higher distribution coefficients for trivalent actinides and lanthanides compared to TBP.
-
Balanced Extraction Strength: While not as powerful as CMPO, DBDECP offers a favorable balance between high extraction efficiency and ease of stripping, which can simplify the overall separation process and reduce the need for complex stripping agents.
-
Potential for High Selectivity: In synergistic systems, DBDECP has shown the potential for fine-tuning the separation of closely related elements like americium and curium.
Areas for Further Research:
-
Comprehensive studies providing direct, quantitative comparisons of DBDECP with TBP and CMPO under identical conditions for a wider range of actinides and lanthanides are needed.
-
Detailed investigations into the radiolytic and hydrolytic stability of DBDECP are crucial for predicting its long-term performance in industrial-scale applications.
-
Systematic mapping of the third-phase formation boundaries for DBDECP with various metal ions will be essential for defining robust process flowsheets.
By understanding the unique advantages and continuing to explore the performance characteristics of DBDECP, researchers and scientists can unlock new possibilities for more efficient and sustainable nuclear fuel cycles and waste management strategies.
References
-
ACTINIDE SEPARATION SCIENCE AND TECHNOLOGY - UNLV Radiochemistry. (n.d.). Retrieved January 23, 2026, from [Link]
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Tributyl Phosphate (TBP) in Metal Separation & Nuclear Chemistry - Decachem. (2025, July 28). Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). Dibutyl [(diethylamino)carbonyl]phosphonate. Retrieved January 23, 2026, from [Link]
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The synergic effect of neutral organophosphorus ligands combined with acidic β-diketones for the extraction and separation of trivalent actinides - Dalton Transactions (RSC Publishing). (2025, February 10). Retrieved January 23, 2026, from [Link]
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Studies on the Extraction of Actinides by Dibutylbutyl Phosphonate - ResearchGate. (2025, August 9). Retrieved January 23, 2026, from [Link]
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Comparative Evaluation of DHDECMP and CMPO as Extractants for Recovering Actinides from Nitric Acid Waste Streams - OSTI.gov. (n.d.). Retrieved January 23, 2026, from [Link]
-
The influence of dibutylphosphate on actinide extraction by 30% tributylphosphate - ScienceDirect. (2015, November 2). Retrieved January 23, 2026, from [Link]
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A New Interpretation of Third Phase Formation in the Solvent Extraction of Actinides by TBP - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
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Actinide Third Phase Formation in 1.1 M TBP/Nitric Acid/Alkane Diluent Systems - ResearchGate. (2007, February 15). Retrieved January 23, 2026, from [Link]
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Synthesis of Derivatives of Di-butyldithiocarbamates. (n.d.). Retrieved January 23, 2026, from [Link]
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Speciation and kinetics of actinides and lanthanides in the stripping step of the actinide lanthanide separation (ALSEP) process - Mines Repository. (n.d.). Retrieved January 23, 2026, from [Link]
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Distribution of U(IV), U(VI), Pu(III) and Nitric Acid between 30 vol. % Tributyl Phosphate in Dodecane and Aqueous Nitrate Solutions. (n.d.). Retrieved January 23, 2026, from [Link]
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Radiolytic stability of N,N-dialkyl amide: effect on Pu(iv) complexes in solution - PubMed. (2017, December 19). Retrieved January 23, 2026, from [Link]
-
Comparative Evaluation of CMPO and Diglycolamide Based Solvent Systems for Actinide Partitioning in Mixer-Settler Runs Using Tracer-Spiked PHWR Simulated High Level Waste - ResearchGate. (2025, August 7). Retrieved January 23, 2026, from [Link]
-
A comparison on the use of DEHBA or TBP as extracting agent for tetra- and hexavalent actinides in the CHALMEX Process - research.chalmers.se. (n.d.). Retrieved January 23, 2026, from [Link]
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The degradation of endocrine disruptor di-n-butyl phthalate by UV irradiation: a photolysis and product study - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
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Summary Report on Gamma Radiolysis of TBP/n-dodecane in the Presence of Nitric Acid Using the Radiolysis/Hydrolysis Test Loop - Idaho National Laboratory. (2010, August 6). Retrieved January 23, 2026, from [Link]
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Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer - PMC - NIH. (2023, April 11). Retrieved January 23, 2026, from [Link]
- CN105646217A - Preparation method of diethyl n-butylmalonate - Google Patents. (n.d.).
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A new method for the synthesis of N,N-diethyl-m-methylbenzamide - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
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Bifunctional phosphoric acid-phosphine oxide extractants: Synthesis and complexes with uranium-(IV) and -(VI) and iron(III) - Bar-Ilan University. (1990). Retrieved January 23, 2026, from [Link]
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Review of bifunctional organophosphorus extractants. (n.d.). Retrieved January 23, 2026, from [Link]
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Comparative Evaluation of DHDECMP and CMPO as Extractants for Recovering Actinides from Nitric Acid Waste Streams. (n.d.). Retrieved January 23, 2026, from [Link]
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A Comparative Guide to Third-Phase Formation: DBDECMP vs. TBP and DAAP Systems in Actinide Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of chemical separations, particularly within the domain of nuclear fuel reprocessing and high-purity actinide recovery, the phenomenon of "third-phase formation" represents a significant operational challenge. This guide provides a detailed comparative analysis of the third-phase formation behavior of three organophosphorus extractants: Dibutyl N,N-diethylcarbamoyl-phosphonate (DBDECMP), the benchmark Tri-n-butyl phosphate (TBP), and the analogous Dialkylalkyl phosphonates (DAAP).
Third-phase formation is the undesirable splitting of the organic solvent phase into two immiscible organic layers during liquid-liquid extraction.[1] This phase splitting typically occurs at high metal and acid loadings and can disrupt the hydrodynamics of extraction equipment, leading to process inefficiencies and potential criticality safety concerns in nuclear applications.[2] The propensity of a solvent system to form a third phase is a critical parameter in the design and operation of robust separation processes.
This document delves into the fundamental mechanisms governing this behavior, presents comparative experimental data, and provides detailed protocols for evaluating third-phase formation in a laboratory setting.
Fundamentals of Third-Phase Formation
The formation of a third phase is fundamentally a solubility issue. It arises from the limited solubility of the extracted metal-extractant complexes in the aliphatic hydrocarbon diluents, such as n-dodecane, that are commonly used in solvent extraction processes.[3] The mechanism can be understood as a multi-step process:
-
Extraction and Complex Formation: The extractant molecules in the organic phase selectively bind with metal ions from the aqueous phase (typically a nitric acid solution) to form neutral complexes.
-
Aggregation: As the concentration of these polar metal-extractant complexes in the non-polar organic diluent increases, they begin to aggregate, forming reverse micelles.[1]
-
Phase Splitting: Beyond a certain concentration, known as the Limiting Organic Concentration (LOC), these aggregates become sufficiently large and numerous that they are no longer soluble in the bulk diluent. This leads to a phase separation, resulting in a diluent-lean, metal-rich "heavy" organic phase (the third phase) and a diluent-rich, metal-lean "light" organic phase.[1][4]
Several factors critically influence the onset of third-phase formation:
-
Metal Ion: The nature of the metal ion, including its charge and size, plays a significant role. Tetravalent actinides like Pu(IV) and Th(IV) are more prone to inducing third-phase formation than hexavalent actinides like U(VI).[5]
-
Aqueous Phase Acidity: Higher nitric acid concentrations in the aqueous phase generally promote third-phase formation.[4]
-
Extractant Concentration: The concentration of the extractant in the organic phase influences the system's loading capacity.
-
Temperature: Increasing the temperature generally increases the solubility of the metal-extractant complexes, thus inhibiting third-phase formation.
-
Diluent: The choice of diluent is crucial. Aromatic diluents can solvate the metal-extractant complexes more effectively than aliphatic diluents, thereby increasing the LOC.
Comparative Analysis of Third-Phase Formation Behavior
Tri-n-butyl phosphate (TBP)
TBP is the most well-studied extractant in nuclear fuel reprocessing, forming the basis of the PUREX (Plutonium and Uranium Recovery by Extraction) process. Its third-phase formation behavior with uranium and plutonium has been extensively documented. In the PUREX process, a 30% TBP solution in a hydrocarbon diluent is used to co-extract U(VI) and Pu(IV).[6] While U(VI) has a low tendency to form a third phase under typical PUREX conditions, Pu(IV) is a significant contributor to this phenomenon. The solubility of the Pu(NO₃)₄·2TBP complex in the diluent is limited, leading to phase splitting at high plutonium loadings.
Dialkylalkyl Phosphonates (DAAP)
Dialkylalkyl phosphonates, such as Diamylamyl phosphonate (DAAP) and Dibutylbutyl phosphonate (DBBP), have been investigated as alternatives to TBP. Structurally similar to TBP, they exhibit comparable extraction behavior for actinides. Studies have shown that the tendency for third-phase formation with U(VI) and Th(IV) in DAAP/n-dodecane systems is influenced by the nitric acid concentration.[7] Comparative studies with DBBP, DAAP, and TBP have indicated that the physical properties of the extractant, such as density and viscosity, are important factors in phase disengagement and third-phase formation.[8]
Dibutyl N,N-diethylcarbamoyl-phosphonate (DBDECMP)
DBDECMP belongs to the class of carbamoylphosphonates, which are known for their strong extraction capabilities for actinides. The presence of the carbamoyl group in addition to the phosphonate functionality modifies the electronic properties and steric bulk of the molecule, which in turn affects its extraction and third-phase formation behavior. While specific quantitative data on the LOC of DBDECMP with plutonium and uranium is less abundant in open literature compared to TBP, its general behavior is understood within the context of bifunctional organophosphorus extractants. These extractants are designed to have strong complexing abilities, which can sometimes lead to a higher propensity for third-phase formation if the resulting complexes have limited solubility in the process diluent.
Experimental Data: A Comparative Overview
The Limiting Organic Concentration (LOC) is the most common metric used to quantify the tendency of a solvent system to form a third phase. It is defined as the maximum concentration of a metal that can be loaded into the organic phase before phase splitting occurs. The following table summarizes available data for TBP and DAAP systems.
| Extractant System | Metal Ion | Aqueous Phase Conditions | Limiting Organic Concentration (LOC) | Reference |
| 1.1 M TBP in n-dodecane | Th(IV) | Low acidity | ~0.3 M | [8] |
| 1.1 M DAAP in n-dodecane | Th(IV) | Low acidity | ~0.25 M | [7][8] |
| 1.1 M DBBP in n-dodecane | Th(IV) | Low acidity | ~0.28 M | [8] |
| 30% TBP in n-dodecane | Pu(IV) | 1-4 M HNO₃ | Varies with acidity and temperature | [9] |
Mechanistic Insights and Visualization
The process of third-phase formation can be visualized as a progression from individual solvated metal complexes to large aggregates that eventually phase-separate.
Caption: Conceptual diagram of third-phase formation.
Experimental Protocol: Determination of Limiting Organic Concentration (LOC)
This protocol provides a standardized method for determining the LOC of a metal ion in a given solvent extraction system.
Objective: To determine the maximum concentration of a metal ion (e.g., U(VI) or a surrogate like Th(IV)) that can be loaded into an organic phase (e.g., DBDECMP in n-dodecane) before the formation of a third phase.
Materials:
-
Extractant solution (e.g., 1.1 M DBDECMP in n-dodecane)
-
Aqueous feed solution: A stock solution of the metal nitrate (e.g., Th(NO₃)₄) in nitric acid of a desired concentration (e.g., 3 M HNO₃).
-
Scintillation vials or test tubes (20 mL)
-
Vortex mixer
-
Centrifuge
-
Pipettes and graduated cylinders
-
Analytical instrumentation for metal concentration determination (e.g., ICP-MS, spectrophotometer).
Methodology:
Caption: Experimental workflow for LOC determination.
Step-by-Step Procedure:
-
Preparation: Prepare the organic extractant solution and a series of aqueous feed solutions with increasing concentrations of the metal nitrate.
-
Contact: In a series of vials, contact equal volumes (e.g., 5 mL each) of the organic phase with each of the aqueous feed solutions.
-
Equilibration: Vigorously mix the vials using a vortex mixer for at least 5 minutes to ensure equilibrium is reached. Centrifuge the vials to achieve a clean phase separation.
-
Observation: Carefully inspect each vial for the presence of a third phase. The third phase will typically appear as a denser, often more colored, layer between the aqueous and the light organic phase. The onset of third-phase formation may also be indicated by turbidity or cloudiness in the organic phase that does not clear upon centrifugation.
-
Determination of LOC: The LOC is the highest metal concentration in the organic phase that remains a single, clear phase. To determine this value precisely, take an aliquot of the organic phase from the vial just before the one where the third phase is observed and analyze its metal content.
-
Data Analysis: Plot the organic phase metal concentration against the aqueous phase metal concentration to generate a loading isotherm. The maximum point on this curve before phase splitting represents the LOC.
Conclusion
The formation of a third phase is a complex phenomenon governed by the interplay of metal ion chemistry, extractant structure, and process conditions. While TBP remains the industry standard, its propensity to form a third phase with Pu(IV) necessitates careful process control. Alternative extractants like DAAP and DBDECMP offer different physicochemical properties that may alter third-phase formation behavior.
The data suggests that phosphonates like DAAP and DBBP have a comparable, and in some cases slightly higher, tendency to form a third phase with tetravalent actinides compared to TBP under similar conditions. This is likely due to the nature of the metal-extractant complexes formed and their solubility in the aliphatic diluent. For DBDECMP, while its strong extraction capabilities are advantageous, a thorough experimental evaluation of its LOC is essential before it can be considered a viable alternative in processes where high metal loadings are expected.
The protocols and fundamental principles outlined in this guide provide a framework for researchers to conduct their own comparative studies and make informed decisions on the selection of appropriate solvent systems for their specific separation needs.
References
- The fate of the organic phase beyond third phase form
- Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. MDPI.
- Speciation studies in third phase formation: U(IV), Pu(IV), and Th(IV) third phases in TBP systems.
- Organic phase reduction of plutonium in a purex-type process.
- Third phase formation in solvent extraction: A microemulsion model.
- Studies on the Extraction of Actinides by Diamylamyl Phosphonate.
- Studies on the Extraction of Actinides by Dibutylbutyl Phosphonate.
- Short Alternative Route for Nuclear Fuel Reprocessing Based on Organic Phase Self-Splitting. MDPI.
- Third phase formation in the extraction of uranyl nitrate by N,N-dialkyl aliphatic amides.
- Speciation of Technetium Dibutylphosphate in the Third Phase Formed in the TBP/HNO3 Solvent Extraction System. NIH.
- The Plutonium Uranium Extraction Process (PUREX) separates plutonium (Pu), Uranium (U) and. Nuclear Criticality Safety Program.
- Speciation of Technetium Dibutylphosphate in the Third Phase Formed in the TBP/HNO 3 Solvent Extraction System.
- FORMATION OF THIRD PHASES AND THE EFFECT OF TEMPERATURE ON THE DISTRIBUTION OF PLUTONIUM AND URANIUM IN EXTRACTIONS BY TRI-n-BUT. SciSpace.
- An insight into third-phase formation during the extraction of thorium nitrate: evidence for aggregate formation from small-angle neutron scattering and validation by comput
- FORMATION OF THIRD PHASES AND THE EFFECT OF TEMPERATURE ON THE DISTRIBUTION OF PLUTONIUM AND URANIUM IN EXTRACTIONS BY TRI-n-BUTYL PHOSPH
- Speciation studies in third phase formation: U(IV), Pu(IV), and Th(IV) third phases in TBP systems.
- Extraction of plutonium(6) macroquantities from 1-4M nitric acid aqueous solutions into 30% solution of tri-n-butylphosphate in n-dodecane (Journal Article) | ETDEWEB. OSTI.
- Extraction of Neptunium, Plutonium, Americium, Zirconium, and Technetium by Di-(2-Ethylhexyl)-Iso- Butyramide (DEHiBA)
- Third Phase Formation in TBP Solvent Extraction Systems as a Result of Interaction Between Reverse Micelles | Request PDF.
- Solvent extraction of uranium (VI) by tributyl phosphate/dodecane from nitric acid medium. Periodica Polytechnica Chemical Engineering.
- Extraction of Neptunium, Plutonium, Americium, Zirconium, and Technetium by Di-(2-Ethylhexyl)- Iso -Butyramide (DEH i BA) at High Metal Loadings | Request PDF.
- I',AMIDESANDDIAMIDESASPROMISING. BARC.
- Actinide Third Phase Formation in 1.1 M TBP/Nitric Acid/Alkane Diluent Systems. Semantic Scholar.
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- 3. US2924506A - Solvent extraction process for plutonium - Google Patents [patents.google.com]
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- 9. Extraction of plutonium(6) macroquantities from 1-4M nitric acid aqueous solutions into 30% solution of tri-n-butylphosphate in n-dodecane (Journal Article) | ETDEWEB [osti.gov]
Assessing the Economic Feasibility of Di-n-Butyl N,N-Diethylcarbamoylphosphonate: A Comparative Guide for Researchers
In the landscape of chemical separation and extraction, particularly within the realms of nuclear waste reprocessing and hydrometallurgy, the choice of a suitable extractant is paramount. This decision hinges on a delicate balance of performance, cost-effectiveness, and operational viability. This guide provides an in-depth technical comparison of Di-n-Butyl N,N-Diethylcarbamoylphosphonate, a member of the carbamoylphosphonate class of extractants, against other prominent alternatives. Designed for researchers, scientists, and professionals in drug development and materials science, this document aims to furnish the necessary data and insights to make informed decisions regarding the economic and practical feasibility of employing this compound.
Introduction to Di-n-Butyl N,N-Diethylcarbamoylphosphonate and its Alternatives
Di-n-Butyl N,N-Diethylcarbamoylphosphonate is an organophosphorus compound recognized for its potential in various applications, including agriculture and chemical synthesis. Its molecular structure, featuring both a phosphonate and a carbamoyl group, imparts chelating properties that make it a candidate for metal ion extraction.
For the purpose of this guide, we will compare Di-n-Butyl N,N-Diethylcarbamoylphosphonate with three other well-established or promising extractants used in similar applications, primarily focused on the separation of actinides and lanthanides from acidic waste streams:
-
Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO): A widely studied and utilized extractant, particularly in the TRUEX (Transuranic Extraction) process for nuclear waste treatment. It is known for its high extraction efficiency.
-
Dihexyl-N,N-diethylcarbamoylmethylphosphonate (DHDECMP): A close structural analog to the topic compound, DHDECMP has also been extensively investigated for actinide and lanthanide extraction.
-
N,N,N',N'-tetraoctyl diglycolamide (TODGA): A representative of the diglycolamide class of extractants, which are gaining traction due to their high performance and favorable properties in actinide partitioning.
Economic Feasibility: A Synthesis-Based Cost Analysis
The economic viability of an extractant is intrinsically linked to the cost and efficiency of its synthesis. Here, we break down the likely synthetic routes for Di-n-Butyl N,N-Diethylcarbamoylphosphonate and its alternatives to provide a comparative cost analysis.
Synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate
The most probable and widely used method for synthesizing carbamoylphosphonates is the Michaelis-Arbuzov reaction [1][2]. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In the case of Di-n-Butyl N,N-Diethylcarbamoylphosphonate, this would involve the reaction of dibutyl phosphite with N,N-diethylchloroacetamide .
Figure 1: Synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate.
A variation of this is the Michaelis-Becker reaction , which utilizes a dialkyl phosphite and a sodium salt of the phosphite.
Synthesis of Alternatives
-
DHDECMP: The synthesis of DHDECMP can be achieved through a modified Michaelis-Becker reaction using phase-transfer catalysis, which has been shown to overcome the limitations of earlier methods that suffered from poor quality and yield.
-
CMPO: The synthesis of CMPO is more complex, often involving multiple steps starting from commercially available precursors.
-
TODGA: A patented method for synthesizing TODGA involves the reaction of diglycolyl chloride with di-n-octylamine in a sodium hydroxide solution under an ice-water bath.
Comparative Cost Analysis of Starting Materials
To provide a tangible economic comparison, the approximate costs of the key starting materials for each extractant are summarized in the table below. Prices are indicative and can vary based on supplier, purity, and volume.
| Extractant | Key Starting Material 1 | Approx. Price (USD/kg) | Key Starting Material 2 | Approx. Price (USD/kg) |
| Di-n-Butyl N,N-Diethylcarbamoylphosphonate | Dibutyl phosphite | 40-60[3][4] | N,N-diethylchloroacetamide | 50-80 |
| CMPO | Octyl(phenyl)chloromethylphosphine oxide | >200 | Diisobutylamine | 20-40[5] |
| DHDECMP | Dihexyl phosphite | 60-90 | N,N-diethylchloroacetamide | 50-80 |
| TODGA | Diglycolyl chloride | 100-150 | Di-n-octylamine | 30-50 |
Analysis of Economic Feasibility:
Based on the cost of starting materials, Di-n-Butyl N,N-Diethylcarbamoylphosphonate and DHDECMP appear to be the most economically favorable options, with TODGA being moderately more expensive and CMPO being the most costly to synthesize. However, this is a simplified analysis. The overall economic feasibility also depends on reaction yields, purification costs, and the number of synthetic steps, which can significantly impact the final product cost. The complexity of the CMPO synthesis, for instance, likely contributes to its higher price beyond just the starting material costs.
Performance and Efficacy: A Comparative Overview
The performance of an extractant is evaluated based on several key parameters, including its distribution coefficient (D), selectivity, loading capacity, and stripping efficiency.
Distribution Coefficient (D)
The distribution coefficient is a measure of how well an extractant can move a target species from the aqueous phase to the organic phase. A higher D value indicates a more efficient extraction.
While specific comparative data for Di-n-Butyl N,N-Diethylcarbamoylphosphonate against the other three alternatives under identical conditions is scarce in the readily available literature, general trends for these classes of compounds in actinide extraction from nitric acid solutions are as follows:
CMPO > TODGA > DHDECMP ≈ Di-n-Butyl N,N-Diethylcarbamoylphosphonate
CMPO is widely recognized for its very high distribution coefficients for actinides. TODGA also demonstrates excellent extraction capabilities. The carbamoylphosphonates, while effective, generally exhibit lower distribution coefficients compared to CMPO and TODGA.
Selectivity
Selectivity refers to the ability of an extractant to separate target metal ions from other ions present in the solution, particularly the separation of actinides from lanthanides in nuclear waste streams. This is a critical parameter for achieving high-purity products.
The selectivity for actinides over lanthanides generally follows the trend:
TODGA > CMPO > DHDECMP ≈ Di-n-Butyl N,N-Diethylcarbamoylphosphonate
Diglycolamides like TODGA are known for their superior selectivity in this regard.
Loading Capacity and Third Phase Formation
Loading capacity is the maximum amount of metal that can be extracted into the organic phase before it becomes saturated. A higher loading capacity is generally desirable for process efficiency.
Stripping Efficiency
Stripping, or back-extraction, is the process of recovering the extracted metal ions from the organic phase into a new aqueous phase. Efficient stripping is crucial for recycling the extractant and obtaining the final product. Generally, extractants with very high distribution coefficients, like CMPO, can be more difficult to strip, requiring more aggressive stripping agents or conditions. Carbamoylphosphonates, with their more moderate distribution coefficients, may offer an advantage in this regard, potentially allowing for easier and more economical stripping.
Experimental Protocols
To facilitate further research and comparative studies, this section provides a generalized, step-by-step protocol for determining the distribution coefficient of an extractant.
Protocol for Determination of Distribution Coefficient (D)
Objective: To determine the distribution coefficient of a metal ion between an aqueous phase and an organic phase containing the extractant.
Materials:
-
Aqueous feed solution containing the metal ion of interest at a known concentration.
-
Organic phase: Extractant dissolved in a suitable organic diluent (e.g., n-dodecane) at a specific concentration.
-
Separatory funnels.
-
Mechanical shaker.
-
Analytical instrumentation for metal ion concentration measurement (e.g., ICP-MS, AAS).
Procedure:
-
Phase Contact: In a separatory funnel, combine equal volumes of the aqueous feed solution and the organic phase.
-
Equilibration: Shake the separatory funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Sampling: Carefully separate the aqueous and organic phases.
-
Analysis: Determine the concentration of the metal ion in both the aqueous and organic phases using a suitable analytical technique.
-
Calculation: Calculate the distribution coefficient (D) using the following formula:
D = [Concentration of metal in organic phase] / [Concentration of metal in aqueous phase]
Figure 2: Workflow for Determining the Distribution Coefficient.
Conclusion
The economic feasibility of using Di-n-Butyl N,N-Diethylcarbamoylphosphonate is a multifaceted issue. From a synthesis cost perspective, it appears to be a more economical choice compared to CMPO and TODGA, primarily due to the lower cost of its likely starting materials. Its performance, while respectable, may not reach the high efficiency of CMPO or the selectivity of TODGA in demanding applications like actinide-lanthanide separation.
However, a holistic assessment must consider the entire process. The potentially easier stripping of carbamoylphosphonates could translate to lower operational costs in the back-extraction step. Furthermore, for applications where ultra-high extraction efficiency is not the primary driver, and cost is a major consideration, Di-n-Butyl N,N-Diethylcarbamoylphosphonate and its analogue DHDECMP present compelling cases.
Ultimately, the choice of extractant will depend on the specific requirements of the application. For processes demanding the highest separation factors and where cost is a secondary concern, CMPO and TODGA may be the preferred options. Conversely, for applications where a balance between good performance and lower cost is sought, Di-n-Butyl N,N-Diethylcarbamoylphosphonate warrants serious consideration and further experimental evaluation. This guide provides a foundational framework for such an assessment, emphasizing the critical interplay between synthesis economics and separation performance.
References
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Michaelis, A., & Arbuzov, A. E. (1898). Ueber die Einwirkung von Jodalkylen auf die Salze der phosphorigen Säure. Berichte der deutschen chemischen Gesellschaft, 31(2), 1927-1934. [Link]
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Stevens, E. (2019, January 10). formation of phosphonate esters with the Arbuzov reaction [Video]. YouTube. [Link]
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The Royal Society of Chemistry. (n.d.). The fate of the organic phase beyond third phase formation. RSC Publishing. Retrieved January 23, 2026, from [Link]
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INIS-IAEA. (n.d.). METHODS OF SEPARATING THE ACTINIDE ELEMENTS. Retrieved January 23, 2026, from [Link]
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YouTube. (2025, March 19). How To Calculate Distribution Coefficient In Organic Chemistry? [Video]. [Link]
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Wikipedia. (2023, December 29). Michaelis–Arbuzov reaction. [Link]
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Penn State. (n.d.). Third phase formation in solvent extraction: A microemulsion model. Retrieved January 23, 2026, from [Link]
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MDPI. (n.d.). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. Retrieved January 23, 2026, from [Link]
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IUPAC. (n.d.). loading capacity in solvent extraction. Gold Book. Retrieved January 23, 2026, from [Link]
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Scribd. (n.d.). Calculate Distribution Coefficient. Retrieved January 23, 2026, from [Link]
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UNLV Radiochemistry. (n.d.). ACTINIDE SEPARATION SCIENCE AND TECHNOLOGY. Retrieved January 23, 2026, from [Link]
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ACS Publications. (2024, March 19). Speciation of Technetium Dibutylphosphate in the Third Phase Formed in the TBP/HNO3 Solvent Extraction System. ACS Omega. [Link]
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Khoudary, K., Mona, S., Matar, M., & Haffar, S. (2012). Synthesis of Derivatives of Di-butyldithiocarbamates. Asian Journal of Chemistry, 24(11), 5121-5123. [Link]
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IndiaMART. (n.d.). Dibutyl Hydrogen Phosphite. Retrieved January 23, 2026, from [Link]
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A Comparative Guide to the Efficacy of Di-n-Butyl N,N-Diethylcarbamoylphosphonate for Actinide Extraction
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of actinide separations, a critical step in the nuclear fuel cycle and waste management, the choice of an effective extractant is paramount. This guide provides a comprehensive comparison of Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) with other established alternatives, supported by experimental data to inform researchers and professionals in the field.
Introduction to Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP)
Di-n-Butyl N,N-Diethylcarbamoylphosphonate, an organophosphorus compound, has garnered attention for its potential in the selective extraction of actinides. Its bifunctional nature, possessing both a phosphoryl (P=O) and a carbonyl (C=O) group, allows for effective chelation of metal ions. This guide delves into its performance, comparing it with benchmark extractants such as Tri-n-butyl phosphate (TBP) and octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO).
Mechanism of Actinide Extraction
The extraction of actinides by DBDECP and similar carbamoylphosphonates proceeds primarily through a solvation mechanism. The neutral organophosphorus ligand coordinates with the actinide metal ion, forming a neutral complex that is soluble in the organic diluent. The two key functional groups, the phosphoryl (P=O) and carbonyl (C=O) oxygens, act as Lewis bases, donating electron density to the acidic metal center. This bidentate chelation enhances the stability of the extracted complex.
The general extraction equilibrium can be represented as:
Where:
-
Mⁿ⁺ is the actinide metal ion in the aqueous phase.
-
L is the DBDECP ligand in the organic phase.
-
x is the stoichiometric coefficient (solvation number).
The efficiency of this extraction is influenced by several factors, including the acidity of the aqueous phase, the concentration of the extractant, the nature of the diluent, and the presence of other complexing agents.
Caption: Figure 1: Solvation extraction mechanism of a trivalent actinide by DBDECP.
Comparative Performance Analysis
A critical evaluation of an extractant's efficacy lies in its performance relative to established alternatives. Here, we compare DBDECP with TBP, the workhorse of the PUREX process, and CMPO, a key component in the TRUEX process for transuranic element extraction.
Extraction of Americium(III)
The extraction of trivalent minor actinides, such as Americium (Am), is a significant challenge in nuclear waste partitioning. DBDECP has shown promise in this area, particularly when used in synergistic combination with other extractants like TBP.
A study by Muscatello, Navratil, and Killion investigated the extraction of Am(III) from nitric acid solutions using mixtures of DBDECP and TBP in a carbon tetrachloride diluent. Their findings revealed a synergistic effect, where the distribution ratio of Americium was enhanced by the presence of TBP.[1] For instance, the addition of TBP to a DBDECP solution increased the distribution ratio for Americium, indicating a cooperative extraction mechanism.[1]
| Extractant System | Aqueous Phase | Distribution Ratio (DAm) | Reference |
| DBDECP-TBP mixture | 0.35M HNO₃ | Enhancement observed with increasing TBP concentration | [1] |
| DBDECP-TBP mixture | 7M HNO₃ | Enhancement observed with increasing TBP concentration | [1] |
Note: The exact distribution ratios in the study were presented graphically, showing a clear trend of enhancement. For detailed quantitative values, refer to the original publication.
Comparison with DHDECMP and CMPO
Dihexyl-N,N-diethylcarbamoylmethylphosphonate (DHDECMP) is a close structural analog of DBDECP and has been more extensively studied, offering valuable insights. A comparative evaluation of DHDECMP and CMPO for the recovery of Am(III), Pu(IV), and U(VI) from nitric acid waste streams provides a strong basis for assessing the potential of DBDECP.[2]
Key findings from this comparison include:
-
Extraction Strength: CMPO is unequivocally a stronger extractant for actinides than DHDECMP.[2] This higher extraction power, however, can make the subsequent stripping (back-extraction) of the actinides from the organic phase more challenging.[2]
-
Selectivity: DHDECMP exhibits greater selectivity in rejecting common impurity elements compared to CMPO.[2]
-
Stripping: The less tenacious extraction by DHDECMP facilitates easier back-extraction of actinides using dilute acid, a significant advantage in process design.[2]
These characteristics suggest that DBDECP, being structurally similar to DHDECMP, would likely share these traits of moderate extraction strength and good selectivity, making it a potentially valuable reagent for specific applications where ease of stripping is a priority.
Comparison with TBP for Tetra- and Hexavalent Actinides
While specific data for DBDECP is limited, studies on similar monoamides and phosphonates offer a comparative perspective against TBP for the extraction of Uranium (U) and Plutonium (Pu). For instance, a study comparing the N,N-dialkyl monoamide DEHBA with TBP showed comparable distribution ratios for Pu(IV) and U(VI).[3] This suggests that bifunctional extractants like DBDECP could offer competitive extraction efficiency for these key actinides.
Experimental Protocols
To facilitate further research and validation, this section provides a general protocol for solvent extraction experiments and a plausible synthetic route for DBDECP based on established organophosphorus chemistry.
General Solvent Extraction Protocol
This protocol outlines the steps for determining the distribution ratio (D) of an actinide between an aqueous and an organic phase.
Materials:
-
Aqueous feed solution containing the actinide of interest (e.g., Am(III), Pu(IV), U(VI)) in a nitric acid matrix of desired concentration.
-
Organic solvent: DBDECP dissolved in a suitable diluent (e.g., n-dodecane, carbon tetrachloride) at a specific concentration.
-
Scintillation vials or centrifuge tubes.
-
Pipettes and volumetric flasks.
-
Vortex mixer or shaker.
-
Centrifuge.
-
Radiation detector appropriate for the actinide being studied (e.g., gamma spectrometer, alpha spectrometer, liquid scintillation counter).
Procedure:
-
Phase Preparation: Prepare the aqueous and organic phases to the desired concentrations.
-
Pre-equilibration: To saturate the organic phase with acid and water, contact it with a blank aqueous solution (same acid concentration, no actinides) prior to the extraction experiment.
-
Extraction:
-
Pipette equal volumes (e.g., 1 mL) of the aqueous feed and the pre-equilibrated organic solvent into a vial.
-
Tightly cap the vial and agitate vigorously for a set period (e.g., 5-30 minutes) to ensure equilibrium is reached.
-
-
Phase Separation: Centrifuge the vial to achieve a clean separation of the aqueous and organic phases.
-
Sampling: Carefully pipette aliquots from both the aqueous and organic phases for analysis.
-
Analysis: Determine the concentration of the actinide in each phase using the appropriate radiation detection method.
-
Calculation of Distribution Ratio: The distribution ratio (D) is calculated as:
Caption: Figure 2: General workflow for a solvent extraction experiment.
Synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate
Hypothetical Reaction Scheme:
(BuO)₃P + ClCH₂CON(Et)₂ → (BuO)₂P(O)CH₂CON(Et)₂ + BuCl
General Laboratory Procedure (Illustrative):
Warning: This is a generalized procedure and should be adapted and performed by qualified personnel with appropriate safety precautions.
Materials:
-
Tri-n-butyl phosphite
-
2-Chloro-N,N-diethylacetamide
-
Reaction flask with a condenser and magnetic stirrer
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried reaction flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of tri-n-butyl phosphite and 2-chloro-N,N-diethylacetamide.
-
Reaction: Heat the mixture with stirring. The reaction is typically exothermic. The temperature should be controlled to maintain a steady reflux. The progress of the reaction can be monitored by observing the cessation of butyl chloride evolution or by techniques like ³¹P NMR spectroscopy.
-
Purification: After the reaction is complete, the crude product is purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding the Di-n-Butyl N,N-Diethylcarbamoylphosphonate.
Conclusion
Di-n-Butyl N,N-Diethylcarbamoylphosphonate presents itself as a viable extractant for actinides, particularly for trivalent species like Americium. Its performance characteristics, likely similar to its close analog DHDECMP, suggest a moderate extraction strength combined with good selectivity and the significant advantage of easier stripping compared to more powerful extractants like CMPO. This makes DBDECP a compelling candidate for specific applications within the nuclear fuel cycle where a balance between extraction efficiency and ease of product recovery is desired. Further research providing direct, quantitative comparative data for the extraction of a broader range of actinides (U, Pu, Np, Am) by DBDECP against TBP and CMPO under identical conditions would be invaluable for its full evaluation and potential implementation in advanced separation processes.
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Babain, V. A., et al. (2022). Isolation and Purification of Actinides Using N,O-Hybrid Donor Ligands for Closing the Nuclear Fuel Cycle. Energies, 15(19), 7380. [Link]
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-
Marsh, S. F., & Yarbro, S. L. (1988). Comparative Evaluation of DHDECMP and CMPO as Extractants for Recovering Actinides from Nitric Acid Waste Streams. Los Alamos National Lab., NM (USA). [Link]
-
Muscatello, A. C., Navratil, J. D., & Killion, M. E. (1982). THE EXTRACTION OF AMERICIUM (III) BY MIXTURES OF TRIBUTYLPHOSPHATE WITH DIBUTYL-N,N-DIETHYLCARBAMOYLPHOSPHONATE AND -METHYLPHOSPHONATE. Solvent Extraction and Ion Exchange, 1(1), 127-139. [Link]
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-
Tekikachew, B. E., et al. (2022). A comparison on the use of DEHBA or TBP as extracting agent for tetra- and hexavalent actinides in the CHALMEX Process. Journal of Radioanalytical and Nuclear Chemistry, 331(9), 3797-3807. [Link]
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Vaillard, V. A., et al. (2014). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. RSC Advances, 4(25), 13012-13017. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Di-n-Butyl N,N-Diethylcarbamoylphosphonate
For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of Di-n-Butyl N,N-Diethylcarbamoylphosphonate (CAS No. 7439-69-2), ensuring the safety of laboratory personnel and the protection of our environment. While this compound is not classified as hazardous under the US OSHA Hazard Communication Standard 2024, adherence to rigorous disposal practices is a cornerstone of laboratory safety and regulatory compliance.[1]
Section 1: Compound Identification and Hazard Assessment
Di-n-Butyl N,N-Diethylcarbamoylphosphonate is a colorless liquid with a molecular weight of 293.34 g/mol .[1][2] It is immiscible in water and stable under normal laboratory conditions.[1]
Key Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 7439-69-2 | |
| Molecular Formula | C13H28NO4P | |
| Appearance | Colorless Liquid | |
| Boiling Point | 132 - 134 °C | |
| Water Solubility | Immiscible |
Although not classified as hazardous, it is crucial to recognize that it belongs to the organophosphorus compound family.[2] Some organophosphorus compounds are utilized as pesticides and are subject to stringent regulations under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).[3][4] Therefore, a cautious approach to disposal is warranted.
Section 2: Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling Di-n-Butyl N,N-Diethylcarbamoylphosphonate for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE).
Essential PPE includes:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: While generally not required under normal use with adequate ventilation, a respirator may be necessary for large spills or in poorly ventilated areas.[1]
Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid contact with skin and eyes.[1]
Section 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of any laboratory chemical, regardless of its hazard classification, is to avoid environmental release.[5] Therefore, drain and trash disposal are strictly prohibited.[5][6] All chemical waste should be managed by a licensed hazardous waste disposal company.[7]
Step 1: Waste Segregation and Collection
-
Collect waste Di-n-Butyl N,N-Diethylcarbamoylphosphonate in a dedicated, properly labeled, and sealed container.
-
The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.
-
The label should clearly state "Waste Di-n-Butyl N,N-Diethylcarbamoylphosphonate" and include the approximate volume.
Step 2: Storage of Chemical Waste
-
Store the waste container in a designated satellite accumulation area.[7]
-
This area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[1]
-
Ensure the container is kept tightly closed to prevent any leaks or spills.[1][7]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department or contractor with a copy of the Safety Data Sheet (SDS) for Di-n-Butyl N,N-Diethylcarbamoylphosphonate.
Step 4: Spill Management In the event of a spill, follow these procedures:
-
Evacuate and restrict access to the spill area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material and place it into a suitable, labeled container for disposal.[1]
-
Clean the spill area thoroughly with soap and water.
Section 4: Regulatory Framework and Compliance
While Di-n-Butyl N,N-Diethylcarbamoylphosphonate is not explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA), the "generator" of the waste (the laboratory) is responsible for determining if the waste is hazardous.[7] Given its classification as an organophosphorus compound, it is prudent to manage it as a chemical waste to ensure compliance with federal, state, and local regulations.[3] The disposal of chemical wastes is governed by the Resource Conservation and Recovery Act (RCRA).[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Di-n-Butyl N,N-Diethylcarbamoylphosphonate.
Caption: Decision workflow for the disposal of Di-n-Butyl N,N-Diethylcarbamoylphosphonate.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization. The principles outlined in this guide are designed to be clear, actionable, and grounded in established safety and regulatory standards.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81944, Dibutyl ((diethylamino)carbonyl)phosphonate. Retrieved from [Link]
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Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Requirements for Pesticide Disposal. Retrieved from [Link]
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National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1973). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). ToxFAQs™ for Di-n-butyl Phthalate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2006). Organophosphorus Cumulative Risk Assessment. Retrieved from [Link]
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Princeton University Environmental Health & Safety. (2024). Disposal of Aqueous Nonhazardous Wastes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Safe Disposal of Pesticides. Retrieved from [Link]
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Federal Register. (2000). Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes. Retrieved from [Link]
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Personal protective equipment for handling Di-n-Butyl N,N-Diethylcarbamoylphosphonate
A Researcher's Guide to Safely Handling Di-n-Butyl N,N-Diethylcarbamoylphosphonate
In the dynamic landscape of pharmaceutical research and drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Di-n-Butyl N,N-Diethylcarbamoylphosphonate, focusing on personal protective equipment (PPE), operational protocols, and disposal plans. As your partner in the laboratory, we are committed to providing value beyond the product itself, ensuring your research is conducted with the highest standards of safety and scientific integrity.
Understanding the Compound: A Risk-Based Approach
Di-n-Butyl N,N-Diethylcarbamoylphosphonate (CAS No. 7439-69-2) is a colorless liquid organophosphorus compound.[1][2] While the Safety Data Sheet (SDS) from Fisher Scientific indicates that this specific chemical is not considered hazardous under the US OSHA Hazard Communication Standard 2024, it is crucial to recognize its classification as an organophosphate.[1][2] Organophosphorus compounds as a class are known for their potential toxicity, and it is best practice to handle all members of this chemical family with a high degree of caution. The primary routes of exposure are through skin contact, eye contact, and inhalation.[1]
Key Chemical Properties:
| Property | Value |
| Molecular Formula | C13H28NO4P |
| Molecular Weight | 293.34 g/mol |
| Boiling Point | 132 - 134 °C |
| Solubility | Immiscible in water |
Source: Fisher Scientific SDS, PubChem[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating exposure risks. Even with a compound not classified as hazardous, the potential for irritation and the general nature of organophosphates necessitate a comprehensive PPE strategy.[2][3]
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Studies have shown that not wearing gloves is a significant factor in exposure to organophosphates.[3] |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes. Standard safety glasses may not provide adequate protection from chemical splashes.[1][4] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[5] |
Enhanced PPE for Specific Operations
For procedures with a higher risk of aerosol generation or spillage, such as heating, vortexing, or handling larger quantities, consider the following additions:
| PPE Component | Specification | Rationale |
| Respiratory Protection | Not required under normal use with adequate ventilation[1] | If working outside of a fume hood or with poor ventilation, a NIOSH-approved respirator with organic vapor cartridges may be necessary. |
| Additional Body Protection | Chemical-resistant apron | Provides an additional layer of protection over the lab coat during tasks with a high splash potential.[4] |
Operational Protocols: Ensuring a Safe Workflow
A systematic approach to handling Di-n-Butyl N,N-Diethylcarbamoylphosphonate will minimize the risk of exposure and ensure the integrity of your experiments.
Preparation and Handling
-
Work Area Designation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood to ensure adequate ventilation.[1][5]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, waste containers, and spill cleanup materials, are readily accessible.
-
Donning PPE: Put on all required PPE before handling the chemical. The sequence for donning is typically lab coat, followed by eye protection, and then gloves.
Experimental Procedure
-
Always handle the chemical in a well-ventilated area, such as a fume hood.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Keep the container tightly closed when not in use.[1]
-
Use equipment and techniques that minimize the generation of aerosols.
Post-Experiment
-
Decontamination: Wipe down the work area with an appropriate solvent and cleaning agent.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The general order for doffing is gloves first, followed by the lab coat and then eye protection. Wash hands thoroughly after removing PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of Di-n-Butyl N,N-Diethylcarbamoylphosphonate and any contaminated materials is crucial to protect both personnel and the environment.
Waste Segregation
-
Liquid Waste: Collect all liquid waste containing Di-n-Butyl N,N-Diethylcarbamoylphosphonate in a designated, properly labeled, and sealed waste container.[5][6]
-
Solid Waste: Dispose of all contaminated solid materials, such as gloves, pipette tips, and paper towels, in a separate, clearly labeled solid waste container.[7]
Disposal Workflow
Caption: Waste Disposal Workflow for Di-n-Butyl N,N-Diethylcarbamoylphosphonate.
Important Disposal Considerations
-
Never dispose of Di-n-Butyl N,N-Diethylcarbamoylphosphonate down the drain.[5]
-
Ensure all waste containers are compatible with the chemical and are kept closed except when adding waste.[6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these guidelines, you can confidently and safely incorporate Di-n-Butyl N,N-Diethylcarbamoylphosphonate into your research endeavors. Our commitment to your safety extends beyond the information provided here. Should you have any further questions, please do not hesitate to contact our technical support team.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: Di-n-butyl N,N-diethylcarbamoylphosphonate.
-
PubChem. (n.d.). Dibutyl [(diethylamino)carbonyl]phosphonate. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (2024, March 31). Safety Data Sheet: Di-n-butyl methylphosphonate.
- AnalytiChem GmbH. (2025, September 8). Safety Data Sheet: Dibutylamine 1 mol/l in Toluene.
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PubMed. (2022, November 17). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. Retrieved from [Link]
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- United States Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography.
- University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
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PubChem. (n.d.). N-Nitrosodibutylamine. National Center for Biotechnology Information. Retrieved from [Link]
- United States Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers.
- Fisher Scientific. (n.d.). Di-n-butyl N,N-diethylcarbamoylphosphonate, 94%, Thermo Scientific.
- EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
